molecular formula H2NO3P-2 B1195095 Phosphoramidate CAS No. 22638-09-1

Phosphoramidate

货号: B1195095
CAS 编号: 22638-09-1
分子量: 94.995 g/mol
InChI 键: PTMHPRAIXMAOOB-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphoramidates are a significant class of organophosphorus compounds characterized by a stable phosphoryl bond (P=O) and a covalent bond between phosphorus and nitrogen atoms . These compounds are derivatives of phosphoramidic acids and serve as key intermediates and building blocks in diverse research and development fields . In agricultural research, phosphoramidates are investigated for their role in pest management, where they act by inhibiting acetylcholinesterase (AChE), a major neurotransmitter in insects . Furthermore, they are studied as urease inhibitors to enhance the efficiency and performance of nitrogenous fertilizers in soil . Within pharmaceutical and medicinal chemistry, phosphoramidates have garnered considerable interest. They are utilized in the innovative ProTide approach, a prodrug technology designed to enhance the intracellular delivery and therapeutic efficacy of nucleoside analogues, thereby finding applications in the development of antiviral, anticancer, and antimicrobial agents . The P-N bond in these compounds is hydrolytically degradable under acidic conditions, enabling their use in controlled drug release systems . Industrial applications of phosphoramidates include their use as additives in lubricants for their anti-wear properties and as effective, sustainable flame retardants in polymeric materials, where phosphorus and nitrogen act synergistically . They also play a role in analytical chemistry, such as in N-phosphorylation labeling to improve ionization efficiency in MALDI-TOF mass spectrometry . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

22638-09-1

分子式

H2NO3P-2

分子量

94.995 g/mol

InChI

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4)/p-2

InChI 键

PTMHPRAIXMAOOB-UHFFFAOYSA-L

SMILES

NP(=O)([O-])[O-]

规范 SMILES

NP(=O)([O-])[O-]

同义词

phosphoramidate
phosphoramidic acid
phosphoramidic acid, sodium salt
potassium phosphoramidate

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Phosphoramidate Backbone Modifications in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phosphoramidate-modified oligonucleotides, a critical class of nucleic acid analogs in modern therapeutics and research. We will delve into their core chemistry, comparative advantages, synthesis, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Oligonucleotides

This compound oligonucleotides are synthetic nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a nitrogen-containing group. This modification confers several advantageous properties compared to natural phosphodiester or even phosphorothioate oligonucleotides, including exceptional nuclease resistance, high binding affinity to target RNA, and often a steric-blocking mechanism of action that does not rely on RNase H cleavage.[1][2][3] These characteristics make them powerful tools for antisense applications, modulating gene expression at the level of translation or pre-mRNA splicing.[4][5][6]

Several distinct classes of this compound oligonucleotides have been developed, each with unique structural features and applications:

  • N3'→P5' Phosphoramidates: In these molecules, the 3'-oxygen of the deoxyribose ring is replaced with a 3'-amino group, forming an N3'→P5' this compound linkage.[7] This modification results in oligonucleotides with extremely high affinity for single-stranded RNA.[1]

  • Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs feature a six-membered morpholine ring in place of the ribose sugar and a phosphorodiamidate linkage.[6][8] This backbone is uncharged, which can reduce non-specific protein binding.[5] PMOs are known for their high stability and are the basis for FDA-approved drugs like Eteplirsen (EXONDYS 51™).[5][8]

  • Mesyl this compound Oligonucleotides (μ-ODNs): This newer class of modification involves the replacement of a phosphodiester group with a mesyl (methanesulfonyl) this compound group.[9][10] Unlike many other this compound analogs, some mesyl phosphoramidates have been shown to recruit and activate RNase H, similar to phosphorothioates, while exhibiting greater nuclease resistance.[9][11]

Comparative Properties of Oligonucleotide Backbones

The choice of backbone modification is critical for the therapeutic efficacy and safety of an oligonucleotide. The following table summarizes key quantitative and qualitative comparisons between phosphodiester, phosphorothioate, and various this compound backbones.

PropertyPhosphodiester (Natural)Phosphorothioate (PS)N3'→P5' this compoundPhosphorodiamidate Morpholino (PMO)Mesyl this compound (μ-ODN)
Nuclease Resistance LowHigh[12]Very High[2][3]Very High[5][8]Exceptional[9][11]
Binding Affinity to RNA StandardLower than natural[7]Very High[1]HighHigh[11]
RNase H Activation YesYesNo[1][3]No[5][8]Yes[9][11]
Mechanism of Action HybridizationRNase H-mediated cleavageSteric Block[1]Steric Block[4][5]RNase H-mediated cleavage, Steric Block[9]
Backbone Charge AnionicAnionicAnionicNeutral[5][13]Anionic
Toxicity Concerns LowDose-dependent toxicity, protein binding[7][14]Generally low in tested models[3]Generally well-tolerated[8]Potentially lower than PS-ODNs[9][15]

Synthesis and Purification of this compound Oligonucleotides

The synthesis of this compound oligonucleotides is typically achieved through solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.[][17][][19] While the fundamental principles are similar to standard oligonucleotide synthesis, specific modifications to the synthesis cycle and specialized building blocks are required.

General Synthesis Workflow

The synthesis of N3'→P5' this compound oligonucleotides, for example, involves a modified cycle that differs from standard DNA synthesis.

General workflow for N3'→P5' this compound oligonucleotide synthesis.[17]
Experimental Protocol: Synthesis of N3'→P5' this compound Oligonucleotides

This protocol is adapted from the methodology described for the synthesis of oligodeoxyribonucleotide N3'→P5' phosphoramidates.[17]

Materials:

  • 5'-O- and N-protected 3'-amino-2',3'-dideoxynucleoside building blocks

  • Controlled pore glass (CPG) solid support

  • ABI 394 DNA/RNA synthesizer

  • Reagents for synthesis cycle (as described in the workflow diagram)

  • Concentrated ammonia solution

  • Ion-exchange (IE) or Reversed-phase (RP) HPLC system for purification

  • Gel filtration columns (e.g., Pharmacia NAP-5 or PD-10) for desalting

Procedure:

  • Automated Solid-Phase Synthesis: The synthesis is performed on a 1 or 10 µmol scale using an automated synthesizer. The cycle is as follows:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using 5% dichloroacetic acid (DCA) in dichloromethane for 60 seconds.

    • Wash: Acetonitrile wash for 30 seconds.

    • Phosphitylation: Activation of the CPG-bound nucleoside with 0.2 M 2-cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite and 0.2 M diisopropylethylamine in dichloromethane for 15 minutes.

    • Wash: Acetonitrile wash for 10 seconds.

    • Hydrolysis: Treatment with 0.5 M tetrazole in acetonitrile:H2O (9:1 v/v) for 5 minutes.

    • Wash: Acetonitrile wash for 60 seconds.

    • Coupling: Addition of the next base using 0.2 M 3'-aminonucleoside in 3% triethylamine in acetonitrile:carbon tetrachloride (2:1 v/v) for 60 minutes.

    • Wash: Acetonitrile wash for 30 seconds.

  • Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle and detritylation, the oligonucleotide is cleaved from the solid support and deprotected by incubation in concentrated ammonia at 55°C for 5-8 hours.

  • Purification: The crude oligonucleotide is purified by IE HPLC or RP HPLC.

  • Desalting: The purified oligonucleotide is desalted using a gel filtration column and then lyophilized.

Mechanism of Action: Steric Blockade

A primary mechanism of action for many this compound oligonucleotides, particularly N3'→P5' phosphoramidates and PMOs, is steric blockade.[1][5] Unlike phosphorothioates which often rely on RNase H to degrade the target mRNA, these analogs physically obstruct the cellular machinery involved in translation or splicing.

G cluster_translation Translation Initiation cluster_inhibition Steric Block by this compound Oligonucleotide mRNA mRNA Ribosome Ribosomal Subunits mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Blocked_Complex Blocked mRNA-Oligo Duplex PMO This compound Oligonucleotide (e.g., PMO) Target_mRNA Target mRNA (5'-UTR or start codon) PMO->Target_mRNA Target_mRNA->Blocked_Complex No_Ribosome Ribosome Binding Inhibited Blocked_Complex->No_Ribosome

Mechanism of steric blockade by this compound oligonucleotides.[1][5]

By binding with high affinity to complementary sequences in the 5'-untranslated region (5'-UTR) or near the start codon of an mRNA, the this compound oligonucleotide prevents the assembly or progression of the ribosome, thereby inhibiting protein synthesis.[1] Similarly, targeting intron-exon junctions in pre-mRNA can modulate splicing patterns.[4][8]

In Vitro and In Vivo Performance Data

The unique properties of this compound oligonucleotides translate into potent biological activity.

Nuclease Stability

A key advantage is resistance to degradation by cellular nucleases.

Experimental Protocol: Nuclease Stability Assay [2][7]

Materials:

  • 5'-32P-labeled this compound and control (e.g., phosphodiester) oligonucleotides

  • Human plasma or HeLa cell nuclear extract

  • T4 polynucleotide kinase and [γ-32P]ATP for labeling

  • Incubation buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Denaturing polyacrylamide gel (20%) and electrophoresis apparatus

  • Phosphorimager for visualization

Procedure:

  • 5' End Labeling: Oligonucleotides are radiolabeled at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.

  • Incubation: The labeled oligonucleotide is incubated in 50% human plasma or 50% HeLa nuclear extract at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

  • Analysis: The reaction mixtures are analyzed by electrophoresis on a denaturing 20% polyacrylamide gel.

  • Visualization: The gel is visualized using a phosphorimager to assess the integrity of the oligonucleotide over time.

Results Summary:

Oligonucleotide TypeStability in Human PlasmaStability in HeLa Cell Nuclear ExtractReference
Phosphodiester Completely digested within 10 minutesRapidly degraded[7]
N3'→P5' this compound No significant hydrolysis after 8 hoursStable for at least 2 hours[2][7]
In Vivo Efficacy: Antileukemia Model

N3'→P5' this compound antisense oligonucleotides targeting c-myb have demonstrated significant in vivo efficacy in a mouse model of leukemia, proving more potent than their phosphorothioate counterparts.[20]

Treatment Group (c-myb targeted)Dose (µ g/day )Median Survival Time (weeks ± SD)P-value vs. PhosphorothioateReference
This compound AS-ODN 90025.8 ± 2.4< 0.001[20]
30020.8 ± 2.2< 0.001[20]
10014.0 ± 1.0< 0.001[20]
Phosphorothioate AS-ODN 90014.1 ± 1.0N/A[20]
3009.5 ± 1.3N/A[20]
1008.0 ± 1.1N/A[20]
Control (untreated) N/A6.6 ± 0.7N/A[20]

Delivery and Cellular Uptake

A significant challenge for oligonucleotide therapeutics is cellular delivery. The neutral backbone of PMOs can limit their unaided cellular uptake.[5] To overcome this, various strategies have been developed:

  • Cell-Penetrating Peptides (CPPs): Covalent conjugation of arginine-rich peptides, such as Tat-CPP, can significantly enhance the cellular uptake of PMOs.[5]

  • Vivo-PMOs: These involve covalent linkage to a dendritic molecular scaffold with guanidinium head groups that facilitate cell membrane penetration.[5]

  • PMOplus™: A newer generation of positively charged PMOs that incorporate piperazine groups into the backbone, improving uptake and efficacy.[5][13]

Conclusion

This compound oligonucleotides represent a versatile and powerful class of therapeutic and research molecules. Their enhanced stability, high binding affinity, and tunable mechanisms of action offer significant advantages over earlier generations of antisense technology. As synthesis methods become more refined and delivery strategies improve, the clinical and scientific impact of this compound-based oligonucleotides is poised to expand further, offering novel solutions for gene modulation in a wide range of diseases.

References

The Dawn of a Versatile Phosphorus Moiety: An In-depth Technical Guide to the Discovery and History of Phosphoramidate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidate chemistry, a cornerstone of modern bioorganic and medicinal chemistry, has paved the way for revolutionary advancements in oligonucleotide synthesis and the development of life-saving therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound chemistry, offering detailed experimental protocols for seminal synthetic methods, a compilation of key quantitative data, and visualizations of crucial biological pathways and experimental workflows. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand the foundational principles and practical applications of this versatile class of organophosphorus compounds.

A Historical Journey: Key Milestones in this compound Chemistry

The story of phosphoramidates is one of serendipitous discoveries and methodical innovations that have spanned over eight decades. The timeline below highlights the pivotal moments and key scientific contributors who shaped this field.

Historical_Timeline cluster_1942 Audrieth & Toy cluster_1945 Atherton & Todd cluster_1981 Caruthers cluster_1990s McGuigan cluster_2000s Modern Applications 1942 1942 1945 1945 1942->1945 Atherton-Todd Reaction Audrieth_Toy First systematic synthesis of phosphoramidates 1981 1981 1945->1981 Early Synthetic Developments Atherton_Todd Development of the Atherton-Todd reaction 1990s 1990s 1981->1990s Oligonucleotide Synthesis Revolution Caruthers Invention of phosphoramidite chemistry for DNA synthesis 2000s-Present 2000s-Present 1990s->2000s-Present Era of Prodrugs & Therapeutics McGuigan Pioneering of the ProTide™ prodrug approach Modern_Apps Approved drugs (e.g., Sofosbuvir, Remdesivir) and advanced antisense therapies

A timeline of key discoveries in this compound chemistry.

The initial explorations by Audrieth and Toy in 1942 laid the groundwork for the synthesis of these P-N bonded compounds[1]. This was followed by the significant contribution of Atherton, Openshaw, and Todd in 1945 with the development of the Atherton-Todd reaction, a versatile method for this compound synthesis[1][2]. A paradigm shift occurred in 1981 when Marvin Caruthers introduced nucleoside phosphoramidites, revolutionizing the field of automated DNA synthesis[3][4]. The 1990s witnessed the pioneering work of Chris McGuigan on the ProTide™ technology, a prodrug approach that utilizes phosphoramidates to deliver nucleoside monophosphates into cells, overcoming key limitations of many antiviral and anticancer nucleoside analogs[5][6]. This innovation has culminated in the development and approval of several life-saving drugs in the 21st century[7].

Core Synthetic Methodologies: Detailed Experimental Protocols

This section provides detailed experimental protocols for the key historical and modern methods of this compound synthesis.

The Audrieth and Toy Method (1942)

One of the earliest systematic approaches to this compound synthesis involved the reaction of phosphoryl chloride with an alcohol followed by amination.

Reaction Scheme:

POCl₃ + ROH → (RO)POCl₂ + HCl (RO)POCl₂ + 2 R'₂NH → (RO)P(O)(NR'₂)₂ + 2 [R'₂NH₂]Cl

Experimental Protocol (Representative):

  • Preparation of the Phosphorodichloridate: To a solution of phenol (1 equivalent) in a dry, inert solvent such as diethyl ether, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C with stirring.

  • Ammonolysis: The resulting phenyl phosphorodichloridate is then reacted with an excess of an amine (e.g., ammonia or a primary/secondary amine, >4 equivalents) in a sealed vessel at room temperature.

  • Work-up: The reaction mixture is filtered to remove the ammonium chloride salt. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or distillation to yield the corresponding phenyl phosphorodiamidate.

The Atherton-Todd Reaction (1945)

This reaction provides a convenient method for the synthesis of phosphoramidates from dialkyl phosphites and amines in the presence of a base and a halogenating agent, typically carbon tetrachloride. The reaction proceeds via the in situ formation of a dialkyl phosphorochloridate intermediate.

Reaction Scheme:

(RO)₂P(O)H + CCl₄ + 2 R'₂NH → (RO)₂P(O)NR'₂ + CHCl₃ + [R'₂NH₂]Cl

Experimental Protocol (Representative):

  • Reaction Setup: A solution of dialkyl phosphite (1.0 equivalent) and a primary or secondary amine (2.2 equivalents) is prepared in an inert solvent like carbon tetrachloride.

  • Reaction Initiation: The reaction is typically initiated by gentle warming or can proceed at room temperature, often exothermically.

  • Work-up: The reaction mixture is stirred until completion (monitored by TLC or ³¹P NMR). The amine hydrohalide salt is removed by filtration.

  • Purification: The filtrate is concentrated, and the resulting crude this compound is purified by column chromatography on silica gel. Isolated yields for this reaction are generally in the range of 62-92%[1].

Synthesis of Nucleoside Phosphoramidites (Caruthers, 1981)

The development of stable and reactive nucleoside phosphoramidites was a breakthrough for automated solid-phase DNA synthesis.

Reaction Scheme:

Protected Nucleoside-OH + (i-Pr₂N)₂P-O-CH₂CH₂CN → Protected Nucleoside-O-P(N(i-Pr)₂) (OCH₂CH₂CN)

Experimental Protocol (Representative):

  • Phosphitylating Agent: The phosphitylating agent, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is prepared separately.

  • Phosphitylation: A 5'-O-DMT protected deoxynucleoside (1.0 equivalent) is dissolved in anhydrous dichloromethane. To this solution, N,N-diisopropylethylamine (1.5 equivalents) and the phosphitylating agent (1.2 equivalents) are added.

  • Reaction Monitoring: The reaction is stirred at room temperature under an inert atmosphere and monitored by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: The reaction mixture is quenched with a mild acid, extracted, and the organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield the deoxynucleoside phosphoramidite as a white foam.

Solid-Phase Oligonucleotide Synthesis Workflow

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. The process involves a four-step cycle that is repeated to add each nucleotide to the growing chain on a solid support.

Oligo_Synthesis_Workflow start Start: Nucleoside on Solid Support detritylation 1. Detritylation (Acidic Wash) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage Final Cycle ProTide_Activation ProTide ProTide™ (Extracellular) Intracellular_ProTide Intracellular ProTide™ ProTide->Intracellular_ProTide Cellular Uptake Intermediate1 Carboxylate Intermediate Intracellular_ProTide->Intermediate1 Carboxyesterase (e.g., CES1, CatA) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Alanine_Metabolite Alanine-Monophosphate Metabolite Intermediate2->Alanine_Metabolite Hydrolysis Monophosphate Nucleoside Monophosphate Alanine_Metabolite->Monophosphate Phosphoramidase (HINT1) Triphosphate Active Nucleoside Triphosphate Monophosphate->Triphosphate Cellular Kinases ASO_Mechanisms cluster_RNaseH RNase H-Dependent Mechanism cluster_Steric Steric Hindrance Mechanism ASO_RNaseH Gapmer ASO (DNA/RNA chimera) Hybrid_RNaseH ASO:mRNA Hybrid ASO_RNaseH->Hybrid_RNaseH mRNA_RNaseH Target mRNA mRNA_RNaseH->Hybrid_RNaseH RNaseH RNase H1 Hybrid_RNaseH->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage ASO_Steric Steric-blocking ASO (e.g., PMO) Hybrid_Steric ASO:mRNA Hybrid ASO_Steric->Hybrid_Steric mRNA_Steric Target mRNA mRNA_Steric->Hybrid_Steric Ribosome Ribosome Hybrid_Steric->Ribosome Blocks Binding Translation_Blocked Translation Inhibition Ribosome->Translation_Blocked

References

Phosphoramidate vs. Phosphate Ester Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic choice between a phosphoramidate and a phosphate ester linkage is a critical decision in drug design and development, profoundly impacting a molecule's stability, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive comparison of the chemical and enzymatic stability of these two pivotal moieties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Stability Principles: A Comparative Overview

Phosphoramidates and phosphate esters, while both derivatives of phosphoric acid, exhibit distinct stability profiles largely dictated by the nature of the phosphorus-heteroatom bond—P-N in phosphoramidates and P-O in phosphate esters. These differences manifest in their susceptibility to chemical and enzymatic hydrolysis.

Chemical Stability:

The P-N bond in phosphoramidates is notably susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the nitrogen atom is protonated, transforming the amino group into a better leaving group and facilitating nucleophilic attack by water. Conversely, phosphoramidates generally exhibit greater stability at neutral and alkaline pH.[1][2]

Phosphate esters, on the other hand, can undergo hydrolysis across a wider pH range, with the rate being influenced by the degree of esterification. Phosphotriesters are the most labile, followed by phosphodiesters, with the negatively charged phosphomonoesters being the most stable due to electrostatic repulsion of nucleophiles.[3][4] The nature of the ester group (alkyl vs. aryl) also plays a significant role, with electron-withdrawing aryl groups increasing the electrophilicity of the phosphorus atom and thus enhancing hydrolysis rates.[3]

Enzymatic Stability:

In biological systems, the stability of these linkages is primarily governed by enzymatic cleavage. Phosphate esters are substrates for a wide range of esterases and phosphatases that are abundant in plasma, the liver, and the gastrointestinal tract.[5] This can lead to rapid systemic hydrolysis, which is a key consideration for prodrug design.

This compound prodrugs, particularly the ProTide (Pro-drug nucleotide) class, are engineered for specific enzymatic activation pathways. Their activation is often a multi-step process initiated by the hydrolysis of an amino acid ester moiety by enzymes like carboxylesterases or cathepsin A.[1][6] This is followed by an intramolecular cyclization and subsequent cleavage of the P-N bond by phosphoramidases, such as histidine triad nucleotide-binding protein 1 (HINT1), to release the active monophosphate metabolite intracellularly.[7][8] This targeted activation mechanism can enhance plasma stability and facilitate delivery of the active drug to the desired cells.[6][9]

Quantitative Data Presentation

The following tables summarize quantitative data comparing the stability of representative this compound and phosphate ester prodrugs. A direct comparison of Tenofovir Alafenamide (TAF), a this compound prodrug, and Tenofovir Disoproxil Fumarate (TDF), a phosphate ester prodrug of the same parent drug, tenofovir, provides a clear illustration of their differing stability profiles.

Table 1: Comparative Plasma Stability of Tenofovir Prodrugs [3][10][11]

Prodrug (Class)Parent DrugHalf-Life in Human PlasmaKey Observations
Tenofovir Alafenamide (TAF) (this compound)Tenofovir~90 minutesExhibits significantly greater stability in plasma compared to TDF, allowing for more of the intact prodrug to reach target cells.
Tenofovir Disoproxil Fumarate (TDF) (Phosphate Ester)Tenofovir< 5 minutesRapidly hydrolyzed in plasma to tenofovir, leading to higher systemic levels of the parent drug.

Table 2: Comparative Pharmacokinetics and Intracellular Activation [3][10]

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Implication
Plasma Tenofovir Exposure ~90% lower than TDFHighTAF's plasma stability minimizes systemic exposure to tenofovir, reducing the risk of associated renal and bone toxicity.[10]
Intracellular Tenofovir Diphosphate (TFV-DP) Levels in PBMCs ~4-fold higher than TDFLowerTAF's targeted intracellular delivery mechanism leads to more efficient formation of the active diphosphate metabolite within target cells.[10]
Oral Bioavailability (as Tenofovir) 25-40%~25%Both prodrugs effectively deliver tenofovir upon oral administration.

Signaling and Metabolic Activation Pathways

The differential enzymatic processing of this compound and phosphate ester prodrugs is central to their therapeutic application. The following diagrams illustrate the distinct activation pathways of the this compound prodrug Remdesivir and the phosphate ester prodrug Fostemsavir.

Remdesivir_Activation cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake Intermediate_Acid Carboxylic Acid Intermediate Remdesivir_in->Intermediate_Acid Carboxylesterase 1 Cathepsin A Monophosphate GS-441524 Monophosphate (MP) Intermediate_Acid->Monophosphate Phosphoramidase (e.g., HINT1) Diphosphate Diphosphate (DP) Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (TP) (GS-443902) Diphosphate->Triphosphate Kinases Inhibition Inhibition of Viral RdRp Triphosphate->Inhibition

Metabolic activation pathway of Remdesivir.

The activation of the this compound prodrug Remdesivir is a multi-step intracellular process.[7][12] Following cellular uptake, esterases hydrolyze the carboxyl ester moiety. Subsequent phosphoramidase activity cleaves the P-N bond, releasing the monophosphate, which is then phosphorylated to the active triphosphate that inhibits viral RNA-dependent RNA polymerase (RdRp).[8][13]

Fostemsavir_Activation cluster_lumen GI Lumen cluster_enterocyte Enterocyte / Systemic Circulation Fostemsavir Fostemsavir (Prodrug) Temsavir Temsavir (Active Drug) Fostemsavir->Temsavir Alkaline Phosphatase Inhibition Inhibition of Viral Attachment and Entry Temsavir->Inhibition Binds to HIV-1 gp120

Metabolic activation pathway of Fostemsavir.

Fostemsavir, a phosphate ester prodrug, is designed for rapid activation in the gastrointestinal lumen.[11] Alkaline phosphatases cleave the phosphate ester bond to release the active drug, temsavir, which then acts extracellularly by binding to the HIV-1 envelope protein gp120, preventing viral attachment and entry into host cells.[14]

Experimental Protocols

Accurate assessment of the stability of phosphoramidates and phosphate esters is crucial for predicting their in vivo behavior. The following are detailed methodologies for key stability assays.

Protocol for Chemical Stability Assessment by HPLC

This protocol outlines a general procedure for determining the chemical stability of a compound at different pH values.

Materials:

  • Test compound

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer salts (e.g., sodium phosphate monobasic and dibasic)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • HPLC system with UV or MS detector

  • Analytical HPLC column (e.g., C18)

  • pH meter

  • Thermostatted incubator or water bath

  • Autosampler vials

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) using appropriate buffer salts.[15] Ensure the final buffer concentration is suitable for the analysis (e.g., 20-50 mM).

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).

  • Incubation:

    • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of, for example, 100 µM.

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot into a cold organic solvent (e.g., acetonitrile) to precipitate any proteins if a biological matrix were present and to stop further degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.[4][16] The mobile phase composition and gradient will need to be optimized for the specific compound.[17][18]

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol for Plasma Stability Assay

This protocol describes a method for evaluating the stability of a compound in human plasma.

Materials:

  • Test compound

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • Internal standard

  • 96-well plates

  • Thermostatted incubator

  • LC-MS/MS system

Procedure:

  • Compound and Plasma Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the human plasma at 37 °C and keep it on ice.

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of, for example, 1 µM.[19] The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Incubate the plate at 37 °C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[20]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding a cold solution of acetonitrile containing an internal standard to the aliquots. This will precipitate the plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life as described in the chemical stability protocol.[20]

Protocol for Caco-2 Cell Homogenate Stability Assay

This protocol provides a method to assess the metabolic stability of a compound in the presence of intestinal enzymes.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dounce homogenizer or sonicator

  • Bradford assay reagents for protein quantification

  • Test compound

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Caco-2 Cell Culture and Homogenate Preparation:

    • Culture Caco-2 cells to confluency according to standard protocols.[2][9]

    • Harvest the cells, wash with cold PBS, and resuspend in phosphate buffer.

    • Homogenize the cell suspension on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate to remove cell debris. The supernatant is the Caco-2 cell homogenate.

    • Determine the protein concentration of the homogenate using a Bradford assay.

  • Incubation:

    • Dilute the homogenate to a final protein concentration of, for example, 0.5 mg/mL in phosphate buffer.

    • Add the test compound to the homogenate to a final concentration of, for example, 1 µM.

    • Incubate at 37 °C.

    • At various time points, take aliquots and terminate the reaction with cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in the plasma stability assay.

    • Analyze the samples by LC-MS/MS to quantify the parent compound.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance of the compound in the Caco-2 cell homogenate.

Experimental and Logical Workflows

A systematic approach is essential for the comprehensive evaluation of compound stability. The following diagrams illustrate a typical workflow for in vitro stability testing.

Stability_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Reporting A Define Test Compound and Objectives B Select Stability Assays (Chemical, Plasma, Microsomal, etc.) A->B C Prepare Detailed Experimental Protocols B->C D Prepare Reagents (Buffers, Stock Solutions, etc.) C->D E Perform Incubations (Time-course sampling) D->E F Sample Quenching and Processing E->F G LC-MS/MS or HPLC Analysis F->G H Data Processing and Kinetic Analysis G->H I Generate Stability Report (t½, Clint, etc.) H->I Decision_Tree Start Compound Stability Screening Plasma_Stability High Plasma Stability? Start->Plasma_Stability GI_Stability Acceptable GI Stability? (Simulated Gastric/Intestinal Fluid) Plasma_Stability->GI_Stability Yes Redesign_Ester Redesign/Modify Ester/Amide Linkage Plasma_Stability->Redesign_Ester No (if not a prodrug for plasma activation) Metabolic_Stability High Metabolic Stability? (Microsomes/Hepatocytes) GI_Stability->Metabolic_Stability Yes Redesign_Formulation Consider Formulation Strategies (e.g., enteric coating) GI_Stability->Redesign_Formulation No Advance Advance for In Vivo PK Studies Metabolic_Stability->Advance Yes Redesign_Metabolic Redesign to Block Metabolic Hotspots Metabolic_Stability->Redesign_Metabolic No

References

The Biological Significance of Phosphoramidate Linkages: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological roles of phosphoramidate (P-N) linkages, offering a core resource for researchers, scientists, and drug development professionals. This document details the chemistry, stability, and natural occurrence of these bonds, their crucial function in cellular signaling, and their growing importance in therapeutic applications. Detailed experimental protocols and comparative data are provided to facilitate further research and development in this dynamic field.

Introduction to this compound Linkages

This compound linkages are covalent bonds formed between a phosphorus atom and a nitrogen atom.[1][2] Structurally similar to the ubiquitous phosphate ester (P-O) bond found in nucleic acids and proteins, the substitution of an oxygen atom with nitrogen imparts unique chemical and biological properties.[1] While less common than their phosphate ester counterparts, phosphoramidates play critical roles in various biological processes and have emerged as a key motif in the design of novel therapeutics.[2][3]

Naturally occurring phosphoramidates are found in all domains of life.[4][5] Notable examples include phosphocreatine, a vital molecule for energy storage in muscle and brain tissue, and phosphohistidine, a transient but essential intermediate in two-component signaling pathways in bacteria and eukaryotes.[1][2][4][6][7][8][9][10][11][12][13][14] The inherent lability of the P-N bond, particularly under acidic conditions, makes it a dynamic and tunable functional group in biological systems.[10][11][15]

Comparative Analysis: this compound vs. Phosphate Ester Linkages

The substitution of oxygen with nitrogen in the phosphate backbone leads to significant differences in bond stability, geometry, and susceptibility to enzymatic cleavage. Understanding these differences is crucial for both elucidating the biological roles of natural phosphoramidates and designing effective this compound-based drugs.

Chemical Stability and Hydrolysis

The P-N bond is generally more susceptible to acid-catalyzed hydrolysis than the P-O bond.[15] This is attributed to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water.[15] Conversely, under neutral and basic conditions, this compound linkages can exhibit comparable or even greater stability than phosphate esters.[15] This pH-dependent stability is a key feature exploited in drug delivery systems designed for controlled release in specific cellular compartments.[15]

ParameterThis compound Linkage (P-N)Phosphate Ester Linkage (P-O)References
Relative Stability Generally less stable in acidic conditions, more stable in neutral/basic conditions.Relatively stable across a wider pH range.[15][16]
Half-life (pH 7.4, 37°C) Varies significantly based on substituents; can range from minutes to hours.Generally very long (e.g., for DNA, estimated to be 1.3 x 10^5 years).[16][17]
Hydrolysis Rate Constant (pH 5.5, 37°C) Example: ~50% hydrolysis in 19 hours for certain modified oligonucleotides.Significantly lower under the same conditions.[18][19]
Hydrolysis Rate Constant (pH 7.5, 37°C) Example: <5% hydrolysis in 19 hours for certain modified oligonucleotides.Very low.[18][19]
Activation Energy (Ea) for Hydrolysis Generally lower in acidic conditions compared to phosphate esters.Generally higher.[20]

Note: The stability and hydrolysis rates of both this compound and phosphate ester linkages are highly dependent on the specific molecular context, including neighboring groups and steric hindrance. The values presented are illustrative and intended for comparative purposes.

Biological Roles of this compound Linkages

This compound linkages are integral to a variety of essential biological functions, from energy metabolism to signal transduction.

Energy Storage: The Case of Phosphocreatine

In vertebrates, phosphocreatine serves as a rapidly accessible reserve of high-energy phosphate in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[6][12][21][22] The this compound bond in phosphocreatine has a high free energy of hydrolysis, allowing for the efficient regeneration of ATP from ADP, catalyzed by the enzyme creatine kinase.[12][21][23] This system acts as a temporal and spatial buffer for ATP concentration, ensuring a constant supply of energy for cellular processes during periods of intense activity.[6][23]

Signal Transduction: The Role of Phosphohistidine

Phosphohistidine, a this compound formed on the side chain of histidine residues, is a key signaling intermediate in two-component systems, which are prevalent in bacteria and also found in lower eukaryotes and plants.[1][2][4][7][8][9][10][11][12][13][14] These systems allow organisms to sense and respond to a wide range of environmental stimuli.[1][4][7][8]

A typical bacterial two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an external signal, the histidine kinase autophosphorylates on a conserved histidine residue, forming a phosphohistidine intermediate.[14] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.[14]

Two well-characterized examples in Escherichia coli are the EnvZ-OmpR system, which regulates the expression of outer membrane porins in response to changes in osmolarity, and the CheA-CheY system, which controls flagellar rotation during chemotaxis.[1][7][8][10][13][14]

bacterial_two_component_system cluster_cytoplasm Cytoplasm Sensor_Histidine_Kinase Sensor Histidine Kinase (e.g., EnvZ, CheA) ADP ADP Phosphohistidine Phosphohistidine (P-His) ATP ATP ATP->Phosphohistidine 2. Autophosphorylation Response_Regulator Response Regulator (e.g., OmpR, CheY) Phosphohistidine->Response_Regulator 3. Phosphotransfer Phosphoaspartate Phosphoaspartate (P-Asp) Response_Regulator->Phosphoaspartate 4. Activation Output Cellular Response (e.g., Gene Expression, Motor Control) Phosphoaspartate->Output 5. Output Regulation External_Signal External Signal External_Signal->Sensor_Histidine_Kinase 1. Signal Perception

Bacterial Two-Component Signaling Pathway

While less common than in prokaryotes, histidine kinases and phosphohistidine signaling also play important roles in eukaryotes, including fungi, slime molds, and plants.[1][2][4][7][9] These pathways are involved in processes such as osmoregulation, cytokinin and ethylene signaling in plants, and the developmental cycle of Dictyostelium discoideum.[1][7] Eukaryotic two-component systems are often more complex, involving multi-step phosphorelays with additional phosphotransfer proteins.[4][13]

eukaryotic_phosphorelay_system cluster_cytoplasm Cytoplasm Hybrid_Sensor_Kinase Hybrid Sensor Kinase (contains His and Asp domains) ADP ADP P_His1 P-His ATP ATP ATP->P_His1 2. P_Asp1 P-Asp P_His1->P_Asp1 3. Intramolecular Phosphotransfer HPt Histidine-containing Phosphotransfer Protein (HPt) P_Asp1->HPt 4. Phosphotransfer P_His2 P-His HPt->P_His2 5. Response_Regulator Response Regulator P_His2->Response_Regulator 6. Phosphotransfer P_Asp2 P-Asp Response_Regulator->P_Asp2 7. Activation Output Cellular Response P_Asp2->Output 8. Output Signal Signal Signal->Hybrid_Sensor_Kinase 1.

Eukaryotic Phosphorelay Signaling Pathway

Phosphoramidates in Drug Development

The unique properties of the this compound linkage have made it an attractive motif for the design of prodrugs, particularly for antiviral and anticancer nucleoside analogs.[3] The this compound moiety can mask the negative charge of the phosphate group, improving the cell permeability of the drug.[3] Once inside the cell, the this compound is cleaved by cellular enzymes to release the active monophosphate form of the drug.[24]

A prominent example is Remdesivir, an antiviral drug used to treat COVID-19, which is a this compound prodrug of a nucleoside analog.[20] The ProTide technology, which utilizes an aryloxy this compound moiety, has been successfully applied to a number of antiviral drugs.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound linkages.

Synthesis of this compound-Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound linkages can be achieved using solid-phase phosphoramidite chemistry with modifications to the standard protocol.[25][26]

oligo_synthesis_workflow Start Start Deblocking 1. Deblocking: Remove 5'-DMT protecting group Start->Deblocking Coupling 2. Coupling: Add phosphoramidite monomer Deblocking->Coupling Oxidation 3. Oxidation: Convert P(III) to P(V) Coupling->Oxidation Capping 4. Capping: Block unreacted 5'-OH groups Oxidation->Capping Cycle More bases? Capping->Cycle Cycle->Deblocking Yes Cleavage 5. Cleavage and Deprotection Cycle->Cleavage No Purification 6. Purification Cleavage->Purification End End Purification->End

Automated Oligonucleotide Synthesis Workflow

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard and this compound-modified nucleoside phosphoramidites

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • HPLC system for purification

Procedure:

  • Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for the this compound modifications.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with acid.

    • Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate or, in the case of a this compound, to the corresponding P(V) species.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • This cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with aqueous ammonia.

  • Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).

Fluorescence-Based Phosphoramidase Assay

This protocol describes a continuous fluorescence-based assay to measure the activity of phosphoramidase enzymes, which cleave this compound bonds.[27][28]

Principle: The assay utilizes a synthetic substrate in which a fluorophore is quenched by its proximity to a nucleoside through a this compound linkage. Enzymatic cleavage of the P-N bond releases the fluorophore, resulting in an increase in fluorescence that can be monitored over time.

Materials:

  • Fluorogenic this compound substrate (e.g., a nucleoside 5'-monophosphate linked to an indole-containing fluorophore)

  • Purified phosphoramidase enzyme (e.g., human Hint1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the substrate in assay buffer to generate a range of concentrations for kinetic analysis.

  • Enzyme Preparation: Prepare a stock solution of the phosphoramidase enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup: In a 96-well microplate, add the substrate solution to each well.

  • Initiation of Reaction: Initiate the reaction by adding the enzyme solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Record the fluorescence intensity at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

HPLC Analysis of this compound Stability

This protocol outlines a method for assessing the stability of this compound linkages under different pH conditions using HPLC.[18][29][30][31][32][33]

Materials:

  • This compound-containing compound of interest

  • Buffers of varying pH (e.g., pH 4, 7, and 10)

  • HPLC system with a C18 reverse-phase column

  • Mobile phases (e.g., acetonitrile and an aqueous buffer such as triethylammonium acetate)

  • Thermostated incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent.

  • Incubation: Aliquot the stock solution into separate vials containing the different pH buffers. Incubate the vials at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial and quench the reaction (e.g., by freezing or adding a neutralizing agent).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The separation method should be optimized to resolve the intact this compound compound from its hydrolysis products.

  • Data Analysis:

    • Quantify the peak area of the intact this compound compound at each time point.

    • Plot the percentage of the remaining intact compound versus time.

    • Calculate the half-life (t₁/₂) of the this compound linkage at each pH by fitting the data to a first-order decay model.

Conclusion

This compound linkages, while less prevalent than their phosphate ester counterparts, are of fundamental importance in biology and medicine. Their unique chemical properties underpin their roles in energy metabolism and cellular signaling, and provide a powerful tool for the design of innovative therapeutics. Further research into the synthesis, stability, and biological interactions of this compound-containing molecules will undoubtedly continue to expand our understanding of cellular processes and open new avenues for drug discovery and development.

References

Phosphoramidate Derivatives: A Technical Guide to Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Phosphoramidates in Drug Delivery

Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a phosphorus and a nitrogen atom.[1][2] In the realm of medicinal chemistry, they have garnered immense interest as prodrugs, particularly for delivering nucleoside and nucleotide analogues into cells.[2][3] The inherent negative charge of phosphates and phosphonates at physiological pH hinders their ability to cross cell membranes, limiting the efficacy of many potent therapeutic agents.[4]

The "ProTide" (prodrug of a nucleotide) technology, a phosphoramidate-based approach, masterfully circumvents this issue.[5][6] This strategy involves masking the phosphate's negative charges with an aryloxy group and an amino acid ester.[5][6] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, bypassing the often inefficient and rate-limiting first phosphorylation step that many nucleoside analogues rely on.[4][5][7] This innovative approach has revolutionized the development of antiviral and anticancer therapies, leading to several FDA-approved drugs and numerous candidates in clinical trials.[4][5][6]

Mechanism of Action: The Intracellular Activation Pathway

The efficacy of this compound prodrugs lies in their carefully designed intracellular activation cascade. The neutral, lipophilic prodrug can diffuse passively across the cell membrane. Inside the cell, a multi-step enzymatic process unmasks the active nucleotide.

  • Ester Hydrolysis : The process is typically initiated by the hydrolysis of the amino acid ester bond, a reaction catalyzed by intracellular carboxyesterases or proteases like Cathepsin A (CatA).[8] This step forms a negatively charged carboxylate intermediate.

  • Intramolecular Cyclization : The newly formed carboxylate facilitates a nucleophilic attack on the phosphorus center. This results in the formation of a transient five-membered ring intermediate and the expulsion of the aryloxy group (e.g., phenol).[8]

  • P-N Bond Cleavage : The final step is the hydrolysis of the this compound (P-N) bond, often catalyzed by a phosphoramidase such as the Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the free nucleoside 5'-monophosphate.[8]

  • Activation : The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms, which can then inhibit viral polymerases or other cellular targets.[5][8][9]

ProTide Activation Pathway Prodrug This compound Prodrug (Extracellular) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Prodrug_Intra Intracellular Prodrug CellMembrane->Prodrug_Intra Intermediate1 Carboxylate Intermediate Prodrug_Intra->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Expels Aryl Group NMP Nucleoside Monophosphate (NMP) Intermediate2->NMP NDP Nucleoside Diphosphate (NDP) NMP->NDP NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Target Viral Polymerase Inhibition NTP->Target Enzyme1 Esterase (e.g., CatA) Enzyme1->Intermediate1 Enzyme2 Phosphoramidase (e.g., HINT1) Enzyme2->NMP Enzyme3 Cellular Kinases Enzyme3->NDP Enzyme3->NTP

Caption: Intracellular activation pathway of a this compound (ProTide) prodrug.

Synthesis of this compound Derivatives

Several synthetic routes have been developed to access this compound derivatives.[1][2][10] A prevalent strategy involves the use of a phosphorylating agent, such as an aryl phosphorochloridate, which is coupled to the 5'-hydroxyl group of a nucleoside analogue.[11]

The general workflow is as follows:

  • Preparation of Phosphorylating Agent : The key reagent, an aryl aminoacyl phosphorochloridate, is synthesized by reacting an aryl phosphorodichloridate with an amino acid ester hydrochloride in the presence of a base like triethylamine.

  • Coupling Reaction : The nucleoside analogue is dissolved in an appropriate solvent (e.g., THF) and reacted with the prepared phosphorochloridate reagent. A base, such as N-methylimidazole (NMI) or a Grignard reagent (t-BuMgCl), is often used to facilitate the coupling.[5]

  • Purification : The resulting diastereomeric mixture of the this compound prodrug is then purified, typically using column chromatography.

Synthetic Workflow cluster_reagent Reagent Preparation cluster_coupling Coupling Reaction cluster_purification Purification ArylP Aryl Phosphorodichloridate Reagent Aryl Aminoacyl Phosphorochloridate ArylP->Reagent AminoAcid Amino Acid Ester HCl AminoAcid->Reagent Product Crude this compound (Diastereomeric Mixture) Reagent->Product Base1 Base (e.g., Et3N) in DCM Base1->Reagent Nucleoside Nucleoside Analogue Nucleoside->Product Purified Purified this compound Derivative Product->Purified Base2 Base (e.g., NMI) in THF Base2->Product Purification Column Chromatography Purification->Purified

References

The ProTide Approach: A Technical Guide to Phosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphoramidate prodrugs, a cornerstone of modern medicinal chemistry for enhancing the therapeutic potential of nucleotide and nucleoside analogs. This document details their mechanism of action, intracellular activation, synthesis, and key analytical methods for their evaluation, with a focus on the widely successful ProTide™ technology.

Introduction to this compound Prodrugs

This compound prodrugs are bioreversible derivatives of phosph(on)ate drugs designed to overcome the challenges of delivering charged nucleotide analogs across cell membranes.[1][2] The core concept involves masking the negative charges of the phosphate or phosphonate group with lipophilic moieties, thereby improving passive diffusion into the cell.[1][2] Once inside the target cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be phosphorylated to the active di- or triphosphate form by cellular kinases.[3] This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step that many nucleoside analogs rely on for their activation.[3][4]

The "ProTide" (pronucleotide) approach, pioneered by Professor Chris McGuigan, is a highly successful this compound prodrug strategy. It typically consists of an aryloxy group and an amino acid ester moiety attached to the phosphorus center of a nucleotide analog.[1][4] This design has led to the development of several clinically approved antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for COVID-19.[1]

Mechanism of Action and Intracellular Activation

The efficacy of this compound prodrugs hinges on their multi-step intracellular activation pathway, which regenerates the parent nucleoside monophosphate. This process is orchestrated by a series of cellular enzymes.

Intracellular Activation Signaling Pathway

The generally accepted activation pathway for aryloxy this compound prodrugs is a sequential enzymatic process:

This compound Prodrug Activation Pathway Prodrug This compound Prodrug (Extracellular) IntracellularProdrug Intracellular Prodrug Prodrug->IntracellularProdrug Passive Diffusion CarboxylateIntermediate Carboxylate Intermediate IntracellularProdrug->CarboxylateIntermediate Carboxyesterase (e.g., Cathepsin A, CES1) CyclicIntermediate Cyclic Intermediate CarboxylateIntermediate->CyclicIntermediate Intramolecular Cyclization AlanineMetabolite Alanine Metabolite CyclicIntermediate->AlanineMetabolite Spontaneous Hydrolysis NucleosideMonophosphate Nucleoside Monophosphate (Active) AlanineMetabolite->NucleosideMonophosphate Phosphoramidase (e.g., HINT1) NucleosideDiTriphosphate Nucleoside Di/Triphosphate NucleosideMonophosphate->NucleosideDiTriphosphate Cellular Kinases ViralPolymerase Viral Polymerase Inhibition NucleosideDiTriphosphate->ViralPolymerase Incorporation

Caption: Intracellular activation pathway of a this compound prodrug.

The process begins with the hydrolysis of the amino acid ester by carboxyesterases, such as Cathepsin A or Carboxylesterase 1 (CES1), to form a carboxylate intermediate.[5] This is followed by an intramolecular cyclization, where the newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryloxy group (e.g., phenol). The resulting unstable cyclic intermediate is then hydrolyzed to yield an alanine metabolite. Finally, a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond to release the active nucleoside monophosphate.[5]

Quantitative Analysis of this compound Prodrugs

The successful design and development of this compound prodrugs rely on quantitative assessments of their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters of Clinically Approved Prodrugs

The following table summarizes key pharmacokinetic parameters for several clinically approved this compound prodrugs.

ProdrugParent DrugIndicationHalf-life (t½)CmaxOral BioavailabilityRef.
SofosbuvirPSI-6206Hepatitis C~0.4 h567 ng/mLNot reported[6]
RemdesivirGS-441524COVID-19~1 h2236 ng/mLN/A (IV)[6]
Tenofovir Alafenamide (TAF)TenofovirHIV, Hepatitis B~0.5 h125 ng/mL~25%[6]
Intracellular Concentrations of Active Metabolites

A critical measure of a this compound prodrug's efficacy is the intracellular concentration of its active triphosphate metabolite.

ProdrugCell TypeActive MetaboliteIntracellular ConcentrationRef.
RemdesivirPBMCsGS-443902~3.5 pmol/10⁶ cells[6]
Tenofovir Alafenamide (TAF)PBMCsTenofovir-DP~5.5 pmol/10⁶ cells[7]
Cytotoxicity of Prodrug Metabolites

It is essential to evaluate the potential toxicity of the metabolites released during prodrug activation.

MetaboliteCell LineED50Ref.
1-NaphtholBxPC382 µM[8]
2-NaphtholBxPC321 µM[8]
PhenolBxPC3> 256 µM[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.

Synthesis of a Nucleoside this compound Prodrug (ProTide Approach)

This protocol describes a general method for the synthesis of a nucleoside this compound prodrug using a phosphorochloridate reagent.

Materials:

  • Nucleoside

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl (Amino Acid Ester) Phosphorochloridate

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the nucleoside (1 equivalent) in anhydrous THF.

  • Add tert-butylmagnesium chloride (1.1 equivalents) dropwise to the solution at room temperature and stir for 30 minutes.

  • In a separate flask, dissolve the aryl (amino acid ester) phosphorochloridate (1.2 equivalents) in anhydrous THF.

  • Add the phosphorochloridate solution to the nucleoside mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound prodrug.[9]

In Vitro Activation Assay: HCV Replicon Luciferase Assay

This assay is used to determine the in vitro efficacy of a this compound prodrug against a target, in this case, the Hepatitis C virus.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

  • 96-well cell culture plates

  • Cell culture medium

  • This compound prodrug stock solution (e.g., 10 mM in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the this compound prodrug in culture medium. A typical concentration range would be from 100 nM down to 1 pM. Include a "no drug" (vehicle control) and a "no cells" (background) control.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the prodrug.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data by setting the average of the vehicle-treated wells to 100% activity. Plot the normalized data against the logarithm of the prodrug concentration to determine the EC50 value.[10]

Cellular Uptake Assay using LC-MS/MS

This protocol outlines a label-free method for the direct quantification of a this compound prodrug and its metabolites from cell lysates.

Materials:

  • Target cells (e.g., PBMCs, hepatocytes)

  • Cell culture plates (e.g., 24-well)

  • This compound prodrug

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 70% methanol)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and culture to the desired confluency. Treat the cells with the this compound prodrug at various concentrations and for different time points.

  • Termination of Uptake: To stop the uptake, place the plate on ice and aspirate the medium.

  • Washing: Wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add a specific volume of ice-cold lysis buffer containing an internal standard to each well.

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and evaporate to dryness or prepare for direct injection. Reconstitute the sample in a known volume of mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., ion-pair reversed-phase or HILIC) to separate the prodrug and its metabolites.

  • Quantification: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent-to-daughter ion transitions for the analytes and the internal standard. Generate a standard curve by spiking known amounts of the analytes and the internal standard into lysate from untreated cells. Calculate the intracellular concentration, often normalized to the number of cells.[7][10]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of studies on this compound prodrugs.

Experimental Workflow for Prodrug Evaluation

This compound Prodrug Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification StructureVerification Structural Verification (NMR, MS) Purification->StructureVerification StabilityAssay Stability Assay (Plasma, Microsomes) StructureVerification->StabilityAssay ActivationAssay Activation Assay (Cell Lysates) StructureVerification->ActivationAssay CellularUptake Cellular Uptake Assay (LC-MS/MS) StructureVerification->CellularUptake AntiviralAssay Antiviral/Anticancer Assay (EC50) ActivationAssay->AntiviralAssay CellularUptake->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (CC50) AntiviralAssay->CytotoxicityAssay PKStudies Pharmacokinetic Studies (Animal Model) CytotoxicityAssay->PKStudies EfficacyStudies Efficacy Studies (Disease Model) PKStudies->EfficacyStudies

Caption: A typical experimental workflow for the evaluation of a novel this compound prodrug.

Conclusion

This compound prodrugs, particularly those developed under the ProTide™ platform, represent a mature and highly effective strategy for delivering nucleoside and nucleotide analogs to their intracellular targets. A thorough understanding of their mechanism of action, coupled with robust synthetic and analytical methodologies, is crucial for the continued development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals working in this dynamic field.

References

An In-depth Technical Guide to Phosphoramidate Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoramidates, a unique class of organophosphorus compounds, are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1][2] This structural motif has garnered significant attention in medicinal chemistry and drug development, primarily through the ProTide (Pro-nucleotide) technology.[3][4] This approach masterfully utilizes phosphoramidate moieties to mask the negative charges of nucleoside monophosphates, thereby facilitating cell membrane permeation.[4][5] Once inside the cell, these prodrugs undergo enzymatic cleavage to release the active nucleotide, effectively bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogue drugs.[6][7][8] This guide provides a comprehensive overview of the nomenclature, core structure, key applications, and experimental considerations for phosphoramidates, tailored for professionals in the field of drug discovery and development.

Nomenclature of Phosphoramidates

The systematic naming of phosphoramidates follows guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Acid: The nomenclature is based on the parent phosphoramidic acid. Depending on the number of amide groups, these can be phosphoramidic acid (O=P(OH)₂(NR₂)), phosphorodiamidic acid (O=P(OH)(NR₂)₂), or phosphoric triamide (O=P(NR₂)₃).[9][10][11]

  • Naming Convention: According to IUPAC, these compounds are formally named by replacing the "-ic acid" suffix of the parent phosphoric acid with "-amide".[12][13] For instance, a derivative of phosphoric acid with one amide group is a this compound.

  • Substituent Designation: The groups attached to the oxygen (esters) and nitrogen (amides) are specified as prefixes. For example, a compound with a phenyl ester group and an L-alanine ethyl ester amide group attached to a phosphate core would be named accordingly.

  • Common Usage: In biochemical and medicinal chemistry literature, the term "this compound" is broadly used to describe mono-amide derivatives of phosphoric acid esters, particularly in the context of ProTide prodrugs.[6][14] It is crucial to distinguish phosphoramidates, which contain a pentavalent phosphorus (P(V)), from phosphoramidites, which feature a trivalent phosphorus (P(III)) and are primarily used as building blocks in oligonucleotide synthesis.[15][16][]

Core Structure and Chemical Properties

The defining feature of a this compound is the P-N covalent bond, where a tetracoordinate, pentavalent phosphorus atom is linked to a nitrogen atom.[1][2]

General Structure

The general structure is (RO)₂(O=)P-NR'₂. Key components include:

  • Phosphoryl Group (P=O): A stable, polar double bond that is a key feature of these organophosphorus compounds.[1][2]

  • P-N Bond: The amidate bond. Its stability and cleavage are central to the function of this compound prodrugs.[18][19]

  • Ester Group(s) (R): These are typically alkyl or aryl groups. In ProTide drugs, one of these is the nucleoside itself, and the other is often an aryl group (e.g., phenyl, naphthyl).[4][6]

  • Amine Group (NR'₂): This is frequently an amino acid ester in ProTide drugs, which plays a critical role in the enzymatic activation cascade.[5][14]

The phosphorus center in many this compound prodrugs is chiral, leading to the formation of diastereomers which may exhibit different rates of activation and biological activity.[7][20]

G cluster_main General this compound Structure cluster_types Classification based on P-N Substitution Phosphorus { P|Phosphorus (V)} Oxygen_double O Phosphorus->Oxygen_double Oxygen_R1 O Phosphorus->Oxygen_R1 Ester Linkage Nitrogen N Phosphorus->Nitrogen Amide Linkage (P-N Bond) Type1 This compound (RO)₂P(O)NR'₂ Type2 Phosphorodiamidate (RO)P(O)(NR'₂)₂ Type3 Phosphoric Triamide P(O)(NR'₂)₃ R1 (e.g., Aryl, Nucleoside) Oxygen_R1->R1 R2 (e.g., Amino Acid Ester) Nitrogen->R2 R3 Nitrogen->R3

Caption: General structure and classification of phosphoramidates.

Chemical Stability and Reactivity

Phosphoramidates exhibit varied stability depending on their substituents. The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.[19] This reactivity is harnessed in prodrug design, where enzymatic processes trigger chemical rearrangements leading to P-N bond cleavage.[14][18] Generally, they are stable under normal storage conditions but can be incompatible with strong oxidizing agents, acids, and bases.[21][22][23]

Application in Drug Development: The ProTide Strategy

The ProTide approach is a clinically validated strategy for delivering nucleoside monophosphates into cells.[3][6] Remdesivir and Sofosbuvir are prominent examples of antiviral drugs utilizing this technology.[4][6]

Mechanism of Action

The activation of a this compound prodrug is a multi-step intracellular process designed to release the pharmacologically active nucleoside monophosphate.[14]

  • Ester Hydrolysis: The process is typically initiated by the hydrolysis of the amino acid ester moiety by cellular carboxylesterases or other hydrolases like Cathepsin A (CatA).[5][14]

  • Cyclization and Aryloxy Displacement: The newly formed carboxylate anion attacks the phosphorus center in an intramolecular cyclization reaction, displacing the aryloxy group (e.g., phenol or naphthol).[14]

  • P-N Bond Cleavage: The resulting unstable cyclic intermediate is then hydrolyzed, cleaving the P-N bond and releasing the amino acid.

  • Final Release: A final hydrolysis step, often mediated by a phosphoramidase enzyme such as a histidine triad nucleotide-binding protein (HINT), releases the desired nucleoside 5'-monophosphate.[14]

  • Anabolic Phosphorylation: The released monophosphate is subsequently phosphorylated by cellular kinases to the active diphosphate or triphosphate form, which can then inhibit its molecular target (e.g., a viral polymerase).[3][6]

G Prodrug This compound Prodrug (Extracellular) IntraProdrug Intracellular Prodrug Prodrug->IntraProdrug Cellular Uptake Step1 Intermediate 1 (Carboxylate Anion) IntraProdrug->Step1 1. Carboxylesterase / CatA (Ester Hydrolysis) Step2 Intermediate 2 (Cyclic Intermediate) Step1->Step2 2. Intramolecular Cyclization (Aryloxy group released) Step3 Intermediate 3 (Alanine Metabolite) Step2->Step3 3. Hydrolysis NMP Nucleoside Monophosphate (NMP) Step3->NMP 4. Phosphoramidase (HINT1) (P-N Bond Cleavage) NTP Active Nucleoside Triphosphate (NTP) NMP->NTP 5. Cellular Kinases (Phosphorylation) Target Viral Polymerase Inhibition NTP->Target

Caption: Intracellular activation pathway of a ProTide drug.

Synthesis and Characterization

The synthesis of phosphoramidates can be achieved through several routes, with the choice of method depending on the desired substituents and scale.

General Synthetic Routes

Common synthetic strategies include:

  • Phosphorochloridate Method: A widely used method involves reacting a nucleoside with a phosphorylating agent like phenyl dichlorophosphate, followed by reaction with an amino acid ester.[24]

  • Oxidative Cross-Coupling: This involves the coupling of H-phosphonates with amines in the presence of an oxidizing agent and often a catalyst.[1]

  • Azide-Based Routes: These methods utilize organic azides reacting with phosphites.[1][2][25]

G Start Starting Materials (e.g., Nucleoside, Phosphorylating Agent, Amino Acid Ester) Reaction Phosphorylation Reaction (e.g., Phosphorochloridate Method) Start->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Product Pure this compound Product Characterization->Product

Caption: General experimental workflow for this compound synthesis.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most direct method for characterizing phosphoramidates. The phosphorus atom gives a distinct signal in a chemical shift range that is characteristic of its pentavalent state. For chiral phosphoramidates, two signals are often observed for the two diastereomers.[20][26] P(V) impurities, such as phosphonates, can also be identified and quantified.[26]

    • ¹H and ¹³C NMR: Used to confirm the structure of the organic moieties (nucleoside, aryl group, amino acid).[20]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound.[27][28] Techniques like Electrospray Ionization (ESI) are commonly used. Due to the potential lability of phosphoramidates, careful selection of the matrix and ionization conditions is important.[28]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate diastereomers.[29]

Experimental Protocols

Representative Synthesis of a Phenyl Alaninate this compound of a Nucleoside

This protocol is a generalized representation based on common phosphorochloridate methods.

  • Preparation of Phosphorylating Agent: Phenyl dichlorophosphate is reacted with L-alanine ethyl ester hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature (0 °C to -20 °C) to form the phenyl(L-alanine ethyl ester) phosphorochloridate intermediate. The reaction is monitored by TLC or ³¹P NMR.

  • Phosphorylation of Nucleoside: The protected nucleoside (e.g., with a 5'-O-DMT group) is dissolved in an anhydrous solvent (e.g., pyridine or dichloromethane).

  • Coupling Reaction: The freshly prepared phosphorochloridate solution is added dropwise to the nucleoside solution at low temperature. A coupling agent or base such as N-methylimidazole (NMI) may be used to facilitate the reaction. The mixture is stirred and allowed to warm to room temperature.

  • Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed sequentially with brine and water, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel flash column chromatography.[1][29] The eluent system is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Deprotection (if necessary): Acid-labile protecting groups like DMT are removed using a mild acid (e.g., dichloroacetic acid in dichloromethane).

Characterization by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. The acquisition frequency for ³¹P will depend on the field strength of the magnet (e.g., 162 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Experiment: A standard one-pulse proton-decoupled ³¹P experiment.

    • Reference: An external standard of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.

    • Spectral Width: A range of approximately -50 to 50 ppm is usually sufficient to observe the this compound signals.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Number of Scans: Typically 64 to 256 scans are sufficient for a good signal-to-noise ratio.

  • Data Analysis: Process the resulting Free Induction Decay (FID) with an exponential multiplication and Fourier transform. The resulting spectrum should show one or two peaks (for single diastereomer or a mixture, respectively) in the characteristic region for phosphoramidates. Integrate the peaks to determine the diastereomeric ratio.

Quantitative Data Summary

Quantitative data for phosphoramidates often relates to their biological efficacy as prodrugs or their physicochemical stability.

Table 1: Biological Activity of Selected this compound Prodrugs and Metabolites

Compound/Metabolite Drug Class Cell Line Activity Metric Value Reference
Gemcitabine Prodrug (7) Anticancer NCI-60 Panel Median GI₅₀ 1.3 µM [7][8]
Gemcitabine (Parent) Anticancer NCI-60 Panel Median GI₅₀ 0.14 µM [7][8]
1-Naphthol Prodrug Metabolite BxPC3 (Pancreatic Cancer) ED₅₀ 82 µM [4]
2-Naphthol Prodrug Metabolite BxPC3 (Pancreatic Cancer) ED₅₀ 21 µM [4]

| 2-Naphthol | Prodrug Metabolite | GL261-Luc (Glioblastoma) | ED₅₀ | >128 µM |[4] |

Table 2: Physicochemical and Stability Data for a Representative Phosphoramidite Note: Data for phosphoramidates is sparse in public literature; this table uses a related phosphoramidite as an example of available data types.

Property Value Conditions Reference
Compound Cytidine BCE-phosphoramidite
Water Solubility 0.53 g/L 20 °C [30]
Partition Coefficient (log P) 6.5 n-octanol/water, 20 °C [30]
Decomposition Temperature >130 °C 1013 hPa [30]
Chemical Stability Stable under normal storage conditions. [22][30]

| Incompatibilities | Strong oxidizers, heat. | |[21][30] |

Conclusion

Phosphoramidates represent a cornerstone of modern prodrug design, particularly for nucleoside analogues. Their unique structure allows for efficient masking of polar phosphate groups, enabling cellular delivery of therapeutic agents that would otherwise be membrane-impermeable. A thorough understanding of their nomenclature, structure-activity relationships, and mechanisms of bioactivation is critical for researchers in medicinal chemistry and drug development. The continued exploration of novel this compound scaffolds and activation strategies promises to further expand the therapeutic utility of this versatile chemical class, offering solutions to challenges in drug delivery and efficacy for a wide range of diseases.

References

An In-depth Technical Guide to the Thermodynamic Properties of Phosphoramidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, compounds featuring a phosphorus-nitrogen (P-N) bond, are of paramount importance in various biological and pharmacological contexts. They are key components of high-energy molecules like phosphocreatine, play crucial roles in signaling pathways, and form the basis of innovative prodrug strategies, such as the ProTide™ technology, designed to enhance the delivery and efficacy of nucleotide-based therapeutics. A thorough understanding of the thermodynamic properties governing the stability and reactivity of the phosphoramidate bond is essential for researchers and professionals in drug development and biochemistry. This guide provides a comprehensive overview of the thermodynamic landscape of phosphoramidates, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Thermodynamic Data of this compound Hydrolysis

The hydrolysis of the P-N bond is a critical reaction in the biological activity of many phosphoramidates. The thermodynamic parameters of this reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and energy changes associated with bond cleavage. While extensive experimental data for a wide range of phosphoramidates is still an active area of research, studies on key biological phosphoramidates and computational analyses provide valuable insights.

Phosphocreatine Hydrolysis

Phosphocreatine, a vital energy reservoir in muscle and nerve cells, provides a well-studied example of a biologically significant this compound. The hydrolysis of its P-N bond to yield creatine and inorganic phosphate is a thermodynamically favorable process.

Thermodynamic ParameterValueConditionsReference
Enthalpy of Hydrolysis (ΔH) -44 kJ/molAlkaline, Mg²⁺-free[1][2]
-35 kJ/molpH 7, pMg 3 (mimicking muscle cells)[1][2]
Gibbs Free Energy of Hydrolysis (ΔG°') -12.8 kcal/mol (-53.6 kJ/mol)pH 7.0[3]

Note: The enthalpy of hydrolysis is influenced by factors such as pH, temperature, ionic strength, and the presence of metal ions like Mg²⁺.[1][2]

General this compound Hydrolysis

Quantum chemical studies have been instrumental in elucidating the thermodynamics of P-N bond cleavage in various this compound compounds. These computational approaches allow for the investigation of reaction mechanisms and the calculation of activation energies and reaction enthalpies.

For instance, computational studies on the hydrolysis of L-aspartic-dAMP, a this compound nucleotide analogue, have explored the thermochemistry and reaction mechanism.[4] Such studies often compare associative and dissociative mechanisms for P-N bond cleavage and analyze the influence of neighboring functional groups and the enzymatic environment on the reaction energetics.[5] While these studies provide valuable theoretical data, further experimental validation is needed to establish a comprehensive thermodynamic database for a broader range of phosphoramidates.

Experimental Protocols

The determination of thermodynamic properties of phosphoramidates relies on a combination of calorimetric and spectroscopic techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Measuring Enthalpy of Hydrolysis

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH).

Objective: To determine the enthalpy of hydrolysis of a this compound compound.

Materials:

  • Isothermal Titration Calorimeter

  • This compound sample of known concentration

  • Buffer solution (e.g., phosphate, TRIS) at the desired pH

  • Hydrolyzing agent (e.g., a specific enzyme like a phosphodiesterase or a strong acid/base, depending on the desired hydrolysis conditions)

  • Syringe for titration

  • Reaction cell

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound substrate in the chosen buffer at a known concentration.

    • Prepare a solution of the hydrolyzing agent in the same buffer.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature.

    • Thoroughly clean the sample cell and the injection syringe with buffer.

  • Loading the Calorimeter:

    • Load the this compound solution into the sample cell.

    • Load the hydrolyzing agent solution into the injection syringe.

  • Titration:

    • Place the sample cell and the syringe into the calorimeter.

    • Allow the system to equilibrate to a stable baseline.

    • Initiate the titration, injecting small aliquots of the hydrolyzing agent into the sample cell at defined intervals.

  • Data Acquisition:

    • The instrument will record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat change per injection.

    • The total heat change for the reaction is the sum of the heat changes from all injections until the reaction is complete.

    • The molar enthalpy of hydrolysis (ΔH) is calculated by dividing the total heat change by the number of moles of the this compound that reacted.

31P NMR Spectroscopy for Kinetic and Thermodynamic Analysis

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus-containing compounds. It can be used to monitor the progress of a reaction over time, allowing for the determination of reaction kinetics and, indirectly, thermodynamic parameters like the Gibbs free energy of activation.

Objective: To monitor the hydrolysis of a this compound and determine the rate constant, which can be used to calculate the Gibbs free energy of activation.

Materials:

  • NMR spectrometer with a 31P probe

  • NMR tubes

  • This compound sample

  • Deuterated solvent (e.g., D₂O) with a suitable buffer to maintain a constant pH

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound in the deuterated buffer solution directly in an NMR tube.

  • NMR Experiment Setup:

    • Place the NMR tube in the spectrometer.

    • Tune the 31P probe.

    • Set the desired temperature for the experiment.

  • Data Acquisition:

    • Acquire a series of 31P NMR spectra at regular time intervals. The time intervals should be chosen to adequately capture the progress of the hydrolysis reaction.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals corresponding to the this compound reactant and the hydrolysis product(s) in each spectrum.

    • Plot the concentration (or relative integral intensity) of the this compound as a function of time.

    • From this plot, determine the rate constant (k) of the hydrolysis reaction by fitting the data to the appropriate rate law (e.g., first-order kinetics).

  • Calculation of Gibbs Free Energy of Activation (ΔG‡):

    • The Gibbs free energy of activation can be calculated from the rate constant using the Eyring equation: k = (κ * k_B * T / h) * exp(-ΔG‡ / RT) where:

      • k is the rate constant

      • κ is the transmission coefficient (usually assumed to be 1)

      • k_B is the Boltzmann constant

      • T is the absolute temperature

      • h is the Planck constant

      • R is the gas constant

Bomb Calorimetry for Determining the Enthalpy of Combustion

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume. While not a direct measure of the enthalpy of hydrolysis, the enthalpy of formation of the this compound can be derived from its enthalpy of combustion, which can then be used in thermodynamic cycles to calculate the enthalpy of hydrolysis.

Objective: To determine the enthalpy of combustion of a solid this compound.

Materials:

  • Bomb calorimeter

  • Oxygen bomb

  • Crucible

  • Ignition wire of known combustion energy

  • Pellet press

  • Oxygen tank with a pressure regulator

  • Calorimeter bucket and jacket

  • High-precision thermometer

  • Stirrer

  • Benzoic acid (for calibration)

Procedure:

  • Calibration:

    • Determine the heat capacity of the calorimeter by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Preparation:

    • Press a known mass (typically around 1 gram) of the this compound into a pellet.[6]

    • Place the pellet in the crucible.

  • Bomb Assembly:

    • Attach a measured length of ignition wire to the electrodes in the bomb head, ensuring it is in contact with the sample pellet.[6]

    • Place the crucible in the bomb.

    • Seal the bomb tightly.

  • Pressurization:

    • Purge the bomb with oxygen to remove air and then fill it with high-pressure oxygen (typically 25-30 atm).[6]

  • Calorimeter Setup:

    • Place the bomb in the calorimeter bucket containing a known volume of water.

    • Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

  • Combustion:

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample by passing a current through the ignition wire.[6]

  • Temperature Measurement:

    • Record the temperature at regular intervals until it reaches a maximum and then starts to cool.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released during combustion using the heat capacity of the calorimeter and the temperature rise.

    • Subtract the heat contributed by the combustion of the ignition wire.

    • The enthalpy of combustion is the total heat released divided by the number of moles of the this compound sample.

Signaling Pathways and Logical Relationships

Phosphoramidates are involved in crucial biological signaling and energy transfer pathways. Understanding these pathways provides context for the thermodynamic properties of the P-N bond.

The Phosphocreatine Shuttle

The phosphocreatine shuttle is a prime example of a biological system that relies on the reversible formation and breakdown of a this compound bond for energy homeostasis in cells with high and fluctuating energy demands, such as muscle and brain tissue.[1][7][8] This system facilitates the efficient transport of high-energy phosphate groups from the mitochondria, where ATP is produced, to the sites of ATP utilization in the cytoplasm.[1][8]

ProTide_Activation ProTide ProTide Prodrug (Extracellular) Intracellular_ProTide Intracellular ProTide ProTide->Intracellular_ProTide Cellular Uptake Alanine_Metabolite Alanine Metabolite Intracellular_ProTide->Alanine_Metabolite Carboxylesterase (CES1)/ Cathepsin A (CatA) Cyclic_Intermediate Cyclic Intermediate (Putative) Alanine_Metabolite->Cyclic_Intermediate Intramolecular Cyclization Phosphoramidate_Intermediate This compound Intermediate Cyclic_Intermediate->Phosphoramidate_Intermediate Hydrolysis Nucleoside_Monophosphate Nucleoside Monophosphate (Active) Phosphoramidate_Intermediate->Nucleoside_Monophosphate Histidine Triad Nucleotide-Binding Protein 1 (HINT1)

References

The Core Mechanism of Phosphoramidate Bond Formation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical principles, synthetic strategies, and practical applications of phosphoramidate bond formation, a cornerstone of modern bioorganic chemistry and therapeutic development.

Phosphoramidates, organophosphorus compounds characterized by a crucial phosphorus-nitrogen (P-N) bond, are integral to a multitude of biological processes and synthetic applications. Their presence in natural products, from the antibiotic Microcin C7 to energy-storing molecules like phosphocreatine, underscores their biological significance.[1] In the realm of synthetic chemistry, phosphoramidates serve as versatile intermediates and are the foundational linkage in antisense oligonucleotides and a key component of numerous prodrugs.[2][3][4] This guide provides a comprehensive overview of the mechanisms governing this compound bond formation, details common synthetic protocols, and presents quantitative data to inform experimental design.

Core Principles of this compound Bond Formation

The formation of a this compound bond involves the reaction of a phosphorus electrophile with a nitrogen nucleophile. The reactivity of the phosphorus center and the nucleophilicity of the amine are the primary determinants of the reaction's success. Generally, the phosphorus atom is part of a phosphate derivative, such as a phosphoryl chloride or a phosphoramidite, which is activated to facilitate nucleophilic attack by an amine.

The general mechanism can be depicted as the nucleophilic substitution at a phosphorus(V) center. Key to this process is the generation of a sufficiently electrophilic phosphorus species that can readily react with the amine.

Synthetic Routes to this compound Formation

Several distinct synthetic strategies have been developed to achieve the formation of this compound bonds, each with its own set of advantages and limitations. These can be broadly categorized as follows:

  • Salt Elimination: This classical approach involves the reaction of a phosphoryl halide (most commonly a chloride) with an amine in the presence of a base to neutralize the resulting hydrohalic acid.[5]

  • Oxidative Cross-Coupling: These methods involve the dehydrogenative coupling of an H-phosphonate or phosphite with an amine in the presence of an oxidizing agent.[1][6] Common oxidants include iodine and various chlorinating agents like trichloroisocyanuric acid.[1]

  • Azide Route: This strategy utilizes phosphoryl azides which can react with various substrates to form the P-N bond, often through nitrene insertion mechanisms catalyzed by transition metals like iridium.[1][3][7][8]

  • Staudinger-Phosphite Reaction: This method involves the reaction of an alkyl azide with a phosphite to form a phosphorimidate, which upon hydrolysis, yields the desired this compound.[3]

  • Atherton-Todd Reaction: In this reaction, a dialkyl phosphite is reacted with an amine in the presence of carbon tetrachloride, which generates a reactive phosphoryl chloride in situ.[3]

The choice of synthetic route is often dictated by the specific substrates, desired functional group tolerance, and scalability of the reaction.

Quantitative Data on this compound Synthesis

The efficiency of this compound bond formation is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Below is a summary of reported yields for various methods.

Synthetic RouteCatalyst/ReagentSubstratesYield (%)Reference
Oxidative Cross-CouplingI₂ / H₂O₂Diethyl H-phosphonate and amines31-96[1]
Azide Route (C-H Amidation)Ir(III)-based catalystAmides/ketones and phosphoryl azides41-99[1]
Azide Route (In situ generation)Organic halides and P(OR)₃Organic halides and trialkyl phosphites60-96[1]
Oxidative Cross-CouplingTrichloroisocyanuric acid / BaseDiphenyl phosphoric acid and aminesNot specified[1]
Heterogeneous CatalysisCu-Co Double Metal Cyanides / I₂Phosphites and aminesUp to 98[9]

Experimental Protocols

General Protocol for Oxidative Cross-Coupling using Iodine

This protocol describes a general procedure for the iodine-mediated synthesis of phosphoramidates from H-phosphonates and amines.

Materials:

  • Dialkyl H-phosphonate

  • Amine

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂) (optional, as a co-oxidant)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dialkyl H-phosphonate (1.0 mmol) and the amine (1.2 mmol) in the chosen anhydrous solvent (10 mL) at room temperature, add iodine (1.5 mmol) portion-wise.

  • If using a catalytic amount of iodine, add a stoichiometric amount of an oxidant like H₂O₂.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[1]

Protocol for Iridium-Catalyzed C-H Amidation

This protocol outlines a method for the synthesis of phosphoramidates via iridium-catalyzed C-H amidation using phosphoryl azides.[3][7]

Materials:

  • Substrate with a C-H bond to be functionalized (e.g., benzamide)

  • Phosphoryl azide

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂)

  • Additive (e.g., NaOAc)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a reaction vessel, combine the substrate (0.5 mmol), phosphoryl azide (0.6 mmol), iridium catalyst (2.5 mol %), and additive (30 mol %).

  • Add the anhydrous solvent (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound product.[3]

Visualization of Key Processes

General Mechanism of this compound Formation

G cluster_reactants Reactants cluster_process Reaction cluster_products Products P Phosphorus Electrophile (e.g., Phosphoryl Chloride) TS Transition State P->TS N Nitrogen Nucleophile (Amine) N->TS PN This compound (P-N Bond) TS->PN LG Leaving Group (e.g., Cl⁻) TS->LG G start Start with Solid Support-Bound Nucleoside deprotection 1. Deprotection (Removal of 5'-DMT group) start->deprotection coupling 2. Coupling (Addition of activated phosphoramidite) deprotection->coupling capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Conversion of phosphite to phosphate) capping->oxidation cycle Repeat Cycle for Next Nucleotide oxidation->cycle cycle->deprotection Add more bases end Cleavage and Final Deprotection cycle->end Sequence complete G Prodrug This compound Prodrug (Extracellular) Activation Intracellular Activation (e.g., enzymatic cleavage) Prodrug->Activation Intermediate Cyclic Intermediate (e.g., aziridinium ion) Activation->Intermediate Hydrolysis Hydrolysis (P-N bond cleavage) Intermediate->Hydrolysis Active Active Nucleoside Monophosphate Hydrolysis->Active Byproduct Byproduct Hydrolysis->Byproduct

References

The P-N Bond: An In-depth Technical Guide to the Natural Occurrence of Phosphoramidate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, compounds characterized by a covalent bond between a phosphorus and a nitrogen atom (P-N), represent a fascinating and increasingly important class of naturally occurring molecules.[1] While less common than their phosphate counterparts, phosphoramidates play critical roles in cellular metabolism, signaling, and as bioactive secondary metabolites.[1] This technical guide provides a comprehensive overview of the natural occurrence of phosphoramidate compounds, their biological significance, and the methodologies employed for their study. The inherent lability of the P-N bond, particularly under acidic conditions, has historically presented challenges in their isolation and characterization, suggesting that their prevalence and biological roles may be underestimated.[1][2]

Naturally Occurring this compound Compounds: A Quantitative Overview

This compound-containing molecules are found across all domains of life, from bacteria and fungi to higher vertebrates. Their functions are diverse, ranging from high-energy phosphate storage to enzymatic intermediates and potent antibiotics. Below is a summary of key naturally occurring phosphoramidates and their reported concentrations in biological systems.

Compound ClassSpecific ExampleBiological SourceFunctionReported Concentration/Activity
Phosphagens PhosphocreatineVertebrate muscle and brainHigh-energy phosphate reservoir22.5 ± 1.9 mmol/L (wild-type mouse muscle)[3]
Enzymatic Intermediates N-PhosphohistidineBacterial two-component systemsSignal transductionVaries; transient intermediate
Nucleotide Analogs Adenosine 5'-phosphoramidate (AMPN)Bacteria, algae, fungi, higher plantsCore metaboliteIntracellular ATP in E. coli is 1-5 mM[4]
Antibiotics FR-900137Streptomyces unzenensisAntibacterial-
Antibiotics Fosfazinomycins A & BStreptomyces lavendofoliaeAntibacterial-
Enzyme Inhibitors PhosphoramidonStreptomyces tanashiensisMetalloprotease inhibitorIC50 ~1 µM for M1 ECE[5]
Nucleoside Antibiotics PhosmidosineStreptomyces durhameusisAntifungal, Anticancer-

Key Examples of Naturally Occurring Phosphoramidates

Phosphocreatine: The Energy Buffer

Phosphocreatine is a paramount example of a naturally occurring this compound, serving as a rapidly accessible reserve of high-energy phosphates in vertebrate muscle and brain tissue.[6] The this compound bond in phosphocreatine is energetically poised to regenerate ATP from ADP, a reaction catalyzed by creatine kinase. This system is crucial for maintaining ATP homeostasis during periods of high energy demand.

N-Phosphohistidine: A Fleeting but Vital Signaling Intermediate

In the vast realm of bacterial signal transduction, N-phosphohistidine is a key, albeit transient, player. It is the signature modification in the sensor histidine kinases of two-component systems, which allow bacteria to sense and respond to a myriad of environmental stimuli.[7][8] The lability of the N-P bond is integral to its function, enabling rapid phosphotransfer to a cognate response regulator, which in turn modulates gene expression.[9]

Adenosine 5'-phosphoramidate (AMPN): A Core Metabolite

Adenosine 5'-phosphoramidate (AMPN) is considered a core metabolite present in a wide array of organisms, from bacteria to plants.[1] It is synthesized from adenosine 5'-phosphosulfate (APS) and ammonia by adenylyl transferase.[1] While its precise roles are still being fully elucidated, its widespread presence points to a fundamental role in cellular metabolism.

This compound-Containing Antibiotics and Enzyme Inhibitors

A growing number of bioactive natural products featuring a this compound moiety have been isolated from microorganisms, particularly Streptomyces species. These compounds exhibit a range of biological activities, including antibacterial and enzyme-inhibiting properties.

  • FR-900137 and Fosfazinomycins: These compounds are potent antibiotics with activity against both Gram-positive and Gram-negative bacteria.[1][10] Their unique structures, which include the this compound linkage, are crucial for their biological activity.

  • Phosphoramidon: This compound is a powerful inhibitor of metalloproteases, including thermolysin and endothelin-converting enzyme (ECE).[11][12] Its inhibitory action has made it a valuable tool in biochemical and physiological research.

  • Phosmidosine: An antifungal and anticancer nucleoside antibiotic, phosmidosine's structure includes an O-methylated this compound linkage to an L-proline residue.[2]

Experimental Protocols

The study of naturally occurring phosphoramidates requires specialized methodologies to account for the lability of the P-N bond. Below are detailed protocols for the isolation, characterization, and quantification of these fascinating molecules.

Isolation of FR-900137 from Streptomyces unzenensis

The following is a general protocol for the isolation of the this compound antibiotic FR-900137, based on methodologies for isolating natural products from Streptomyces.

  • Fermentation: Cultivate Streptomyces unzenensis in a suitable production medium.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate at a neutral or slightly alkaline pH to minimize hydrolysis of the P-N bond.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatography:

    • Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Further Purification: Purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a water/acetonitrile gradient.

  • Purity Assessment: Analyze the purified fractions by analytical HPLC and thin-layer chromatography (TLC).

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of phosphoramidates. ³¹P NMR is particularly informative.

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • ¹H NMR: Provides information on the proton environment of the molecule.

  • ¹³C NMR: Reveals the carbon skeleton.

  • ³¹P NMR: The chemical shift of the phosphorus atom is highly indicative of the this compound moiety, typically resonating in a distinct region.[13][14] For example, phosphoramidites show signals in the range of 140-155 ppm.[13]

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, and to correlate them with the phosphorus atom.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound compounds. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.

  • Ionization: Electrospray ionization (ESI) is commonly used for these polar molecules.

  • High-Resolution MS: Provides accurate mass measurement to determine the molecular formula.

  • Tandem MS (MS/MS): Fragmentation patterns can reveal the different components of the molecule and the location of the this compound linkage. Cleavage of the P-N bond is a characteristic fragmentation pathway.

Quantification of Phosphocreatine in Muscle Tissue by ³¹P-MRS

³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique used to quantify phosphorus-containing metabolites in vivo.

  • Subject Positioning: The subject is positioned within the MRS scanner, with the muscle of interest (e.g., gastrocnemius) placed over the surface coil.

  • Data Acquisition: A pulse-acquire sequence is used to obtain the ³¹P spectrum. Key parameters include pulse width, repetition time, and number of acquisitions.

  • Spectral Processing: The acquired free induction decay (FID) is processed using Fourier transformation, phasing, and baseline correction.

  • Quantification: The area under the phosphocreatine peak is integrated and can be compared to an internal or external reference standard (e.g., the γ-ATP peak) to determine its concentration.

Enzymatic Assay for Phosphagen Kinases

The activity of phosphagen kinases, such as creatine kinase, can be measured by coupling the production of ATP to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

  • Reaction Mixture: Prepare a reaction buffer containing the phosphagen substrate (e.g., phosphocreatine), ADP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the phosphagen kinase.

  • Monitoring: The production of ATP by the phosphagen kinase is coupled to the phosphorylation of glucose by hexokinase. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.

  • Calculation of Activity: The rate of NADPH formation is directly proportional to the activity of the phosphagen kinase.

Biosynthesis of Phosphoramidates

The biosynthesis of the P-N bond is a fascinating enzymatic process. While the pathways for all naturally occurring phosphoramidates are not fully elucidated, key enzymatic steps have been identified.

Phosphagen Biosynthesis

The final step in the biosynthesis of phosphagens like phosphocreatine involves the transfer of a phosphate group from ATP to the guanidino substrate, catalyzed by a specific phosphagen kinase.[1]

Biosynthesis of this compound Antibiotics

The biosynthetic gene clusters for several phosphonate and some this compound antibiotics have been identified in Streptomyces species. These clusters often contain genes encoding for enzymes that catalyze the formation of the P-C bond (in the case of phosphonates) and subsequently the P-N bond. The biosynthesis of fosfazinomycins, for instance, is thought to involve a separately biosynthesized hydrazine derivative.[15] The biosynthesis of phosphoramidon is also encoded by a dedicated gene cluster.

Signaling Pathways and Experimental Workflows

Signaling_Pathway

Experimental_Workflow

Conclusion

Naturally occurring this compound compounds represent a structurally diverse and biologically significant class of molecules. From their fundamental roles in energy metabolism and signal transduction to their potential as therapeutic agents, the study of these P-N bond-containing molecules is a vibrant and expanding field. The specialized analytical and experimental techniques outlined in this guide are essential for overcoming the challenges associated with their instability and for unlocking the full potential of these unique natural products. Continued research into the biosynthesis, biological functions, and chemical properties of phosphoramidates is poised to reveal new insights into cellular processes and provide novel leads for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phosphoramidate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidate oligonucleotides are synthetic analogs of nucleic acids that possess a modified backbone where one of the non-bridging oxygen atoms in the phosphodiester linkage is replaced by a nitrogen atom. This modification confers several advantageous properties, including enhanced nuclease resistance, strong and specific binding to complementary RNA sequences, and a unique mechanism of action.[1][2] These characteristics make them promising candidates for various therapeutic applications, particularly as antisense agents for modulating gene expression.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of N3'→P5' this compound oligonucleotides, the most common type of this compound linkage. It is intended to guide researchers and drug development professionals through the chemical synthesis, purification, and analysis of these valuable molecules.

Principle of Synthesis

The synthesis of this compound oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry.[2][4] The process involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support. The key modification to the standard phosphodiester synthesis is the introduction of a nitrogen atom into the internucleosidic linkage. This is typically achieved through one of two primary methods:

  • 3'-Amino-Nucleoside Approach: This method utilizes 3'-amino-2',3'-dideoxynucleoside monomers. The oligonucleotide chain is assembled using a carbon tetrachloride-driven oxidative coupling of these 3'-aminonucleosides with a 5'-H-phosphonate diester group, directly forming the N3'→P5' this compound bond.[2]

  • Post-synthetic Amination: This approach involves the synthesis of an oligonucleotide with a reactive precursor linkage, which is subsequently converted to a this compound bond by reaction with an amine.

This document will focus on the more established 3'-Amino-Nucleoside Approach for the synthesis of N3'→P5' this compound oligonucleotides.

Data Presentation: Synthesis Efficiency and Product Purity

The efficiency of each coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. The following tables summarize typical quantitative data associated with the synthesis of this compound oligonucleotides.

Table 1: Average Stepwise Coupling Efficiency

Oligonucleotide TypeAverage Coupling Efficiency (%)Reference
N3'→P5' this compound94 - 97[5]
Standard Phosphodiester>99[6]

Table 2: Theoretical Yield of Full-Length Product vs. Oligonucleotide Length

This table illustrates the impact of coupling efficiency on the theoretical maximum yield of the desired full-length oligonucleotide. The formula for theoretical yield is: Yield = (Coupling Efficiency)(Number of couplings) .

Oligonucleotide Length (bases)Number of CouplingsTheoretical Yield at 95.5% Coupling Efficiency (%)Theoretical Yield at 99.5% Coupling Efficiency (%)
10966.895.6
201944.691.0
302929.886.6
504913.378.3

Note: Actual isolated yields will be lower due to losses during purification and handling.

Table 3: Purity Analysis of a Crude 20-mer this compound Oligonucleotide

Analytical MethodFull-Length Product (%)Truncated Sequences (n-1, n-2, etc.) (%)Other Impurities (%)
Anion-Exchange HPLC85 - 955 - 10<5
Denaturing PAGE>90<10-

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N3'→P5' this compound Oligonucleotides

This protocol outlines the automated solid-phase synthesis of N3'→P5' this compound oligonucleotides using 3'-amino-modified nucleoside phosphoramidites.

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first 3'-terminal nucleoside.

  • 5'-O-DMT-3'-amino-2',3'-dideoxynucleoside phosphoramidites (A, C, G, T).

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile).

  • Capping solution A (Acetic anhydride/Pyridine/THF).

  • Capping solution B (10% N-Methylimidazole in THF).

  • Oxidizing solution for this compound linkage formation (e.g., Carbon tetrachloride in an appropriate solvent).

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Instrumentation:

  • Automated DNA/RNA synthesizer.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.

  • Step 1: Deblocking (Detritylation)

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • The column is washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

  • Step 2: Coupling

    • The next 5'-O-DMT-3'-amino-2',3'-dideoxynucleoside phosphoramidite is activated by the activator solution and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in the final product.

  • Step 4: Oxidation

    • The unstable phosphite triester is oxidized to a stable N3'→P5' this compound linkage using the oxidizing solution.

  • Cycle Repetition: Steps 1-4 are repeated until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

Protocol 2: Cleavage from Solid Support and Deprotection

Procedure:

  • After completion of the synthesis, the CPG support is transferred to a sealed vial.

  • The cleavage and deprotection solution (e.g., concentrated aqueous ammonia) is added to the vial.

  • The vial is heated at 55°C for 8-12 hours. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • The supernatant containing the crude oligonucleotide is collected, and the CPG is washed with water.

  • The combined supernatant and washes are dried under vacuum.

Protocol 3: Purification and Analysis

Purification:

  • The crude this compound oligonucleotide is typically purified by anion-exchange high-performance liquid chromatography (AE-HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).

Analysis:

  • The purity of the final product is assessed by AE-HPLC and/or capillary electrophoresis (CE).

  • The identity of the oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Synthesis_Workflow start Start: Solid Support with First Nucleoside (5'-DMT protected) deblocking Step 1: Deblocking (TCA Treatment) start->deblocking coupling Step 2: Coupling (Activated 3'-Amino-Phosphoramidite) deblocking->coupling capping Step 3: Capping (Acetic Anhydride) coupling->capping oxidation Step 4: Oxidation (CCl4) capping->oxidation cycle Repeat Cycle (n-1 times) oxidation->cycle cycle->deblocking Next cycle cleavage Cleavage and Deprotection (Ammonia) cycle->cleavage Final cycle purification Purification (HPLC/PAGE) cleavage->purification analysis Analysis (MS, HPLC, CE) purification->analysis end Final this compound Oligonucleotide analysis->end Antisense_Mechanism aso This compound Antisense Oligonucleotide (ASO) binding ASO binds to complementary sequence on mRNA aso->binding mrna Target mRNA mrna->binding translation_init Translation Initiation mrna->translation_init steric_block Steric Blockage of Ribosome binding->steric_block no_cleavage No mRNA Cleavage (RNase H Independent) binding->no_cleavage ribosome Ribosome ribosome->translation_init no_protein Inhibition of Protein Synthesis steric_block->no_protein rnaseh RNase H rnaseh->no_cleavage

References

Application Notes & Protocols: Phosphoramidate Chemistry in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Phosphoramidate Prodrugs

Phosphorus-containing functional groups are vital pharmacophores in many therapeutic agents, particularly antiviral and anticancer nucleoside analogues. However, the inherent negative charge of phosphate or phosphonate groups at physiological pH significantly hinders their ability to cross cell membranes, limiting oral bioavailability and intracellular drug concentration. The this compound prodrug approach, often termed ProTide technology, is a highly successful strategy designed to overcome this fundamental challenge.[1][2][3]

This approach masks the charge of the phosphate group with lipophilic moieties, typically an aryloxy group and an amino acid ester.[1][4] This modification enhances cell permeability, allowing the prodrug to enter the cell via passive diffusion.[5][6] Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which can then be phosphorylated to its active triphosphate form.[4][7] This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[1][7] Several FDA-approved antiviral drugs, including Sofosbuvir and Remdesivir, utilize this technology, highlighting its clinical significance.[4][8][9]

Applications in Drug Development

The ProTide strategy has been extensively applied to a wide variety of nucleoside analogues, significantly improving their therapeutic potential.

  • Antiviral Therapy: This is the most successful application area. By delivering the monophosphate form directly into the cell, this compound prodrugs of nucleoside analogues can effectively inhibit viral polymerases. Prominent examples include:

    • Sofosbuvir (Sovaldi®): A cornerstone for the treatment of Hepatitis C virus (HCV).[5]

    • Remdesivir (Veklury®): An antiviral agent used for the treatment of COVID-19.[9][10]

    • Tenofovir Alafenamide (TAF): Used in the treatment of HIV and Hepatitis B, demonstrating improved delivery into target cells compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).[2][5]

  • Anticancer Therapy: this compound prodrugs of anticancer nucleosides like gemcitabine (as NUC-1031) and 5-fluoro-2'-deoxyuridine (as NUC-3373) are in clinical development.[8] This approach aims to increase the intracellular concentration of the active cytotoxic metabolites in tumor cells.

  • Other Therapeutic Areas: The technology is being explored for delivering other classes of drugs, including immunomodulatory agents like phosphoantigens to stimulate Vγ9/Vδ2 T cells for cancer immunotherapy.[11][12]

Mechanism of Intracellular Activation

The intracellular activation of a this compound prodrug is a multi-step enzymatic cascade that releases the active drug. The process is generally conserved across different ProTides.[5][7]

  • Ester Hydrolysis: The process begins with the hydrolysis of the amino acid ester moiety, a reaction catalyzed by broad-specificity esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[5][6][7] This step unmasks a carboxylate group.

  • Intramolecular Cyclization & Aryloxy Expulsion: The newly formed carboxylate performs a nucleophilic attack on the phosphorus center. This leads to an unstable five-membered ring intermediate, which rapidly expels the aryloxy (e.g., phenol) group.

  • P-N Bond Cleavage: The final and crucial step is the hydrolysis of the P-N bond linking the amino acid to the phosphate. This reaction is catalyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1), a highly conserved phosphoramidase.[5][7][13][14] This cleavage releases the nucleoside monophosphate.

  • Anabolic Phosphorylation: Cellular kinases then sequentially phosphorylate the nucleoside monophosphate to the di- and finally the active triphosphate form, which can then inhibit its molecular target (e.g., a viral RNA polymerase).[4][9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Prodrug_ext This compound Prodrug (Lipophilic) Prodrug_int This compound Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Intermediate1 Carboxylate Intermediate Prodrug_int->Intermediate1 Ester Hydrolysis Intermediate2 Alanine-Monophosphate Intermediate Intermediate1->Intermediate2 Cyclization & Phenol Expulsion Nuc_MP Nucleoside Monophosphate (NMP) Intermediate2->Nuc_MP P-N Bond Cleavage Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP Nuc_TP Active Nucleoside Triphosphate (NTP) Nuc_DP->Nuc_TP Target Viral Polymerase (Target Inhibition) Nuc_TP->Target Inhibition Enzyme1 Cathepsin A / Carboxylesterase 1 (CES1) Enzyme1->Prodrug_int Enzyme2 HINT1 (Phosphoramidase) Enzyme2->Intermediate2 Enzyme3 Cellular Kinases Enzyme3->Nuc_MP Enzyme3->Nuc_DP

Caption: Intracellular activation pathway of a this compound (ProTide) prodrug.

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside this compound Prodrug

This protocol describes a common method for synthesizing a this compound prodrug from a parent nucleoside using a pre-formed phosphorochloridate reagent.[15]

Materials:

  • Parent Nucleoside (e.g., 2'-deoxyguanosine)

  • Aryl Phosphorochloridate (e.g., Phenyl (alkoxy-L-alaninyl) phosphorochloridate)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • tert-Butylmagnesium chloride (t-BuMgCl) or N-methylimidazole (NMI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Phosphorochloridate: The aryl (amino acid ester) phosphorochloridate reagent is typically prepared by reacting aryl phosphorodichloridate with the desired amino acid ester hydrochloride salt in the presence of a base like triethylamine in anhydrous DCM at 0°C. This reagent can be unstable and is often used immediately.

  • Dissolution of Nucleoside: Dissolve the parent nucleoside (1.0 eq) in anhydrous THF or pyridine.

  • Activation: Cool the solution to -78°C (if using t-BuMgCl) or 0°C (if using NMI). Add t-BuMgCl (1.1 eq) dropwise to deprotonate the 5'-hydroxyl group, forming a magnesium alkoxide. Stir for 30 minutes.

  • Coupling Reaction: Slowly add the aryl (amino acid ester) phosphorochloridate (1.2 eq), dissolved in anhydrous THF, to the activated nucleoside solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Dilute the mixture with EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol or Hexane/EtOAc) to yield the pure this compound prodrug. The presence of two diastereomers at the phosphorus center may be observed.

G start Start dissolve Dissolve Nucleoside in Anhydrous Solvent start->dissolve cool Cool to 0°C to -78°C dissolve->cool activate Add Base (e.g., t-BuMgCl) to Activate 5'-OH cool->activate add_reagent Add Phosphorochloridate Reagent activate->add_reagent react Stir for 2-4h at Room Temp add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Sat. NaHCO₃ monitor->quench Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Silica Chromatography dry->purify end End: Pure Prodrug purify->end

Caption: General experimental workflow for this compound prodrug synthesis.

Protocol 2: In Vitro Stability Assay

This protocol assesses the chemical and enzymatic stability of the prodrug in relevant biological media.

Materials:

  • This compound prodrug stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human Plasma (or plasma from other species)

  • Cell Culture Medium (e.g., DMEM)

  • Incubator at 37°C

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the prodrug by diluting the stock solution into pre-warmed (37°C) PBS, human plasma, and cell culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with a suitable internal standard.

  • Centrifugation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent prodrug using a validated LC-MS/MS method.

  • Calculation: Plot the percentage of remaining prodrug against time. Calculate the half-life (t₁/₂) from the slope of the linear portion of the semi-log plot.

Protocol 3: Cellular Uptake and Metabolism Assay

This protocol quantifies the intracellular conversion of the prodrug to its monophosphate and active triphosphate metabolites.

Materials:

  • Target cells (e.g., Huh-7 hepatocytes, A549 lung cells)[5]

  • This compound prodrug

  • Cell culture reagents

  • 70% Methanol (ice-cold)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to ~90% confluency.

  • Dosing: Treat the cells with the this compound prodrug at a specified concentration (e.g., 10 µM) in fresh medium.

  • Incubation: Incubate for various time points (e.g., 2, 4, 8, 24 hours) at 37°C.

  • Cell Lysis: At each time point, remove the medium and wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the lysate and incubate at -20°C for at least 30 minutes. Centrifuge at high speed for 10 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the intracellular concentrations of the parent prodrug, the monophosphate metabolite, and the triphosphate metabolite.

  • Normalization: In a parallel set of wells, count the cells to normalize the metabolite concentrations per million cells.

Data Presentation

Quantitative data from experimental evaluations are crucial for comparing the efficacy and properties of different prodrug candidates.

Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity This table compares the efficacy (EC₅₀) of a parent nucleoside with its this compound prodrug against a specific virus and assesses its cytotoxicity (CC₅₀) in host cells.

CompoundVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Parent NucleosideHCVHuh-7> 50> 100< 2
This compound Prodrug HCVHuh-70.5> 100> 200
Parent NucleosideHIV-1MT-412> 50~4
This compound Prodrug HIV-1MT-40.08> 50> 625

Data are representative and compiled for illustrative purposes.

Table 2: Stability of a this compound Prodrug in Biological Media This table summarizes the stability of a prodrug, indicating its susceptibility to degradation before reaching the target cell.

Medium (at 37°C)Half-life (t₁/₂)Comments
PBS (pH 7.4)> 24 hoursIndicates high chemical stability.
Human Plasma95 minutesDemonstrates enzymatic cleavage in plasma.[16]
Human Liver S9 Fraction35 minutesSuggests rapid metabolism in the liver.[17]
K562 Cell Lysate70% activated in 4hShows efficient intracellular enzymatic processing.[8]

Data are representative and compiled from various sources for illustrative purposes.[8][16][17]

Table 3: Cytotoxicity of Prodrug Metabolites It is important to assess the toxicity of the byproducts released during prodrug activation.[8]

MetaboliteCell LineED₅₀ (µM)
PhenolBxPC3> 256
1-NaphtholBxPC382
2-NaphtholBxPC321
L-Alanine Isopropyl EsterAstrocytes> 256
Salicyl AlcoholAstrocytes128

Data sourced from a study on BxPC3 pancreatic cancer cells and primary mouse astrocytes.[8]

Conclusion

This compound chemistry provides a robust and clinically validated platform for enhancing the delivery and efficacy of nucleotide-based therapeutics. By masking the charge of the phosphate moiety, ProTides exhibit improved cell permeability and can bypass key resistance mechanisms. The success of this strategy is dependent on a delicate balance of chemical stability, efficient intracellular enzymatic activation, and low toxicity of the released metabolites. The protocols and data outlined in these notes provide a foundational framework for researchers engaged in the design, synthesis, and evaluation of novel this compound prodrugs for various therapeutic applications.

References

Application Notes and Protocols for Gene Knockdown Using Phosphoramidate Morpholino Oligomers (PMOs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic, uncharged nucleic acid analogs that provide a powerful tool for gene knockdown by sterically blocking the translation or splicing of target RNA. Their unique morpholine ring and phosphorodiamidate linkage backbone render them resistant to nuclease degradation, ensuring high stability within cellular environments. These application notes provide a comprehensive guide to utilizing PMOs for gene knockdown, including detailed protocols, quantitative data for experimental planning, and visualizations of key concepts and workflows.

PMOs function through a steric-blocking mechanism, physically hindering the binding of cellular machinery to RNA, rather than inducing its degradation. This mode of action can be harnessed in two primary ways:

  • Translation Blocking: By designing a PMO to bind to the 5' untranslated region (UTR) or the start codon of a messenger RNA (mRNA), it can prevent the assembly of the ribosome, thereby inhibiting protein synthesis.[1]

  • Splice Blocking: Targeting a PMO to a splice junction in a pre-mRNA can disrupt the normal splicing process, leading to exon skipping or intron retention. This can result in a truncated or non-functional protein.[1]

Data Presentation: Quantitative Overview of PMO-Mediated Gene Knockdown

The efficacy of PMO-mediated gene knockdown is influenced by several factors, including the delivery method, PMO concentration, and the target gene and cell type. The following tables summarize quantitative data from various studies to aid in experimental design.

In Vitro PMO Delivery and Knockdown Efficiency
Cell TypeTarget GeneDelivery MethodPMO ConcentrationKnockdown EfficiencyReference
Human Dermal FibroblastsITGA4Lipofectamine 300010 µMSignificant exon skipping observed[2][3]
Human Myoblasts/MyotubesSMN1Lipofectamine 2000/300010 µMEffective exon skipping[2][3]
C2C12 MyotubesDystrophin (exon 51)Unassisted10 µM~32.6% exon skipping after 24h[4]
HeLa CellsLuciferase ReporterScrape-loading, Syringe-loading, Osmotic-loadingNot specifiedEfficient transfer and high efficacy[5]
Various Cell LinesVarious4D-Nucleofector™, Neon™ ElectroporationLower amounts requiredEfficient delivery[2][3]
In Vivo PMO Delivery and Efficacy
Animal ModelTarget GeneDelivery MethodPMO DosageOutcomeReference
mdx mouseDystrophin (exon 23)Single IV injection (PPMO)30 mg/kg>80% of wild-type dystrophin levels in skeletal muscle[6]
mdx mouseDystrophin (exon 23)Intravenous injection (PPMO)Not specifiedDystrophin concentrations of 25% to 100% of normal in skeletal muscle[7]
MouseVEGFR2Not specifiedNot specifiedImpaired angiogenesis[1]
E. coli-infected mouseacpPIntraperitoneal injection (cationic PMO)15-50 mg/kgReduced bacteria in blood and increased survival[8]

Experimental Protocols

Protocol 1: In Vitro PMO Delivery using Cationic Lipids

This protocol provides a general guideline for delivering PMOs into cultured cells using a commercially available cationic lipid transfection reagent like Lipofectamine 3000. Optimization is recommended for each cell type and PMO combination.

Materials:

  • Phosphoramidate Morpholino Oligomer (PMO)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine 3000™ Reagent

  • P3000™ Reagent

  • Appropriate cell culture plates and media

  • Adherent cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the appropriate culture plates to ensure they reach 70-90% confluency at the time of transfection.

  • PMO Preparation:

    • Dilute the PMO stock solution in Opti-MEM™ I medium to the desired final concentration (e.g., 10 µM).

    • In a separate tube, dilute the P3000™ Reagent in Opti-MEM™ I medium.

    • Combine the diluted PMO and diluted P3000™ Reagent.

  • Lipofectamine 3000 Preparation:

    • In a separate tube, dilute the Lipofectamine 3000™ Reagent in Opti-MEM™ I medium.

  • Complex Formation:

    • Add the diluted Lipofectamine 3000™ Reagent to the PMO/P3000™ mixture.

    • Mix gently and incubate for 5-15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the PMO-lipid complexes to the cells in fresh culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • Harvest the cells for downstream analysis of gene knockdown (e.g., qRT-PCR or Western blot).

Protocol 2: Quantification of Gene Knockdown by qRT-PCR

This protocol outlines the steps to quantify the reduction in target mRNA levels following PMO treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a reference gene (housekeeping gene)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells treated with PMO and control cells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or reference gene, and cDNA template.

    • Set up reactions in triplicate for each sample and target.

    • Include a no-template control to check for contamination.

  • qPCR Run:

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both PMO-treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.[9] A knockdown of 70% or greater is generally considered significant.[9]

Protocol 3: Assessment of Protein Knockdown by Western Blot

This protocol describes how to assess the reduction in target protein levels following PMO treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the PMO-treated and control cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative reduction in protein levels compared to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

PMO_Mechanism cluster_translation Translation Blocking cluster_splicing Splice Blocking mRNA_t mRNA Ribosome Ribosome mRNA_t->Ribosome Binds 5' UTR/Start Codon Protein_t_no No Protein Synthesis Ribosome->Protein_t_no PMO_t PMO PMO_t->mRNA_t Blocks Ribosome pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Binds Splice Junction Altered_mRNA Altered mRNA (e.g., Exon Skipped) Spliceosome->Altered_mRNA PMO_s PMO PMO_s->pre_mRNA Blocks Spliceosome Altered_Protein Truncated/Non-functional Protein Altered_mRNA->Altered_Protein

Caption: Mechanisms of PMO-mediated gene knockdown.

PMO_Workflow cluster_design Phase 1: Design & Synthesis cluster_delivery Phase 2: Delivery cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results Design PMO Design (Target Selection) Synthesis PMO Synthesis Design->Synthesis InVitro In Vitro Delivery (e.g., Lipid Transfection) Synthesis->InVitro InVivo In Vivo Delivery (e.g., Injection) Synthesis->InVivo Controls Control PMO Design (e.g., Scrambled) Controls->Synthesis RNA_Isolation RNA Isolation InVitro->RNA_Isolation Protein_Extraction Protein Extraction InVitro->Protein_Extraction Phenotypic_Analysis Phenotypic Analysis InVitro->Phenotypic_Analysis InVivo->RNA_Isolation InVivo->Protein_Extraction InVivo->Phenotypic_Analysis qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot mRNA_Knockdown Quantify mRNA Knockdown qRT_PCR->mRNA_Knockdown Protein_Knockdown Assess Protein Reduction Western_Blot->Protein_Knockdown Functional_Consequences Observe Functional Consequences Phenotypic_Analysis->Functional_Consequences

Caption: General experimental workflow for PMO-based gene knockdown.

Off_Target_Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect PMO PMO Target_mRNA Target mRNA (Perfect Complementarity) PMO->Target_mRNA Binds Off_Target_mRNA Off-Target mRNA (Partial Complementarity) PMO->Off_Target_mRNA Binds (Mismatches) Gene_Knockdown Desired Gene Knockdown Target_mRNA->Gene_Knockdown Unintended_Effect Unintended Gene Modulation Off_Target_mRNA->Unintended_Effect

Caption: On-target vs. potential off-target effects of PMOs.

References

Application Notes and Protocols for Solid-Phase Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, analogs of natural phosphodiesters where a non-bridging oxygen is replaced by a nitrogen-containing group, are of significant interest in the development of therapeutic oligonucleotides and other biologically active molecules. This substitution can confer desirable properties such as enhanced nuclease resistance, improved cellular uptake, and modified binding affinities to target molecules. Solid-phase synthesis provides a robust and efficient platform for the preparation of these modified oligonucleotides.

This document provides detailed protocols and application notes for the solid-phase synthesis of phosphoramidates, focusing on two primary methodologies: the H-phosphonate method and the adapted phosphoramidite method.

Comparison of Synthesis Strategies

The two main approaches for solid-phase phosphoramidate synthesis each offer distinct advantages and disadvantages. The choice of method may depend on the specific amine to be incorporated, the desired scale of synthesis, and the existing expertise and equipment in the laboratory.

FeatureH-Phosphonate MethodAdapted Phosphoramidite Method
General Principle Coupling of a nucleoside H-phosphonate monomer followed by oxidative amidation to form the P-N bond in a dedicated step.Standard phosphoramidite coupling to form a phosphite triester intermediate, followed by an on-resin oxidative amidation step.
Advantages More direct and versatile for incorporating a wide variety of primary and secondary amines. The P-N bond is formed in a distinct step, allowing for greater control.Utilizes the well-established and highly efficient standard phosphoramidite chemistry, familiar to most researchers in the field.
Disadvantages H-phosphonate monomers can be less stable than phosphoramidites. The capping step can sometimes lead to side products.May require optimization for the oxidative amidation step for different amines. Less direct for incorporating diverse amine functionalities.
Typical Coupling Efficiency High, with reports of quantitative amidation.[1]Very high, typically >98-99% for the standard coupling step.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the solid-phase synthesis of this compound-containing oligonucleotides. The H-phosphonate approach is presented as the primary detailed protocol due to its directness for this compound synthesis.

Protocol 1: Solid-Phase this compound Synthesis via the H-Phosphonate Method

This protocol is adapted from a robust method for synthesizing chimeric oligonucleotides with this compound linkages.[1]

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside.

  • Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Acetonitrile (ACN): Anhydrous.

  • Pyridine: Anhydrous.

  • Nucleoside H-phosphonate Monomers: 0.1 M solution in ACN/pyridine (1:1 v/v).

  • Activating Agent: Pivaloyl chloride (PvCl) or a similar acid chloride, 0.5 M in ACN.

  • Oxidative Amidation Solution: A mixture of Carbon Tetrachloride (CCl4), the desired amine (e.g., morpholine or N,N-dimethylethylenediamine), and Dichloromethane (DCM) in a 3:2:5 ratio.[1]

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: N-Methylimidazole (NMI)/THF.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

Instrumentation:

  • Automated DNA/RNA Synthesizer.

Procedure:

The synthesis follows a cyclical process for each monomer addition:

  • Detritylation:

    • Treat the solid support with 3% TCA in DCM for 2-3 minutes to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • Wash the support thoroughly with ACN to remove the acid and the liberated trityl cation.

  • H-phosphonate Coupling:

    • Simultaneously deliver the 0.1 M nucleoside H-phosphonate monomer solution and the 0.5 M activating agent solution to the synthesis column.

    • Allow the coupling reaction to proceed for 5-10 minutes.

    • Wash the support with ACN.

  • Oxidative Amidation:

    • Prepare the oxidative amidation solution (CCl4/amine/DCM; 3:2:5 v/v).

    • Deliver the solution to the synthesis column.

    • Allow the reaction to proceed for 180 minutes for quantitative amidation.[1]

    • Wash the support thoroughly with ACN.

  • Capping (Optional but Recommended):

    • Treat the support with a 1:1 mixture of Capping Solution A and Capping Solution B for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the support with ACN.

  • Cycle Repetition:

    • Repeat steps 1-4 for each subsequent monomer to be added to the sequence.

Post-Synthesis Workup:

  • Cleavage from Solid Support:

    • After the final synthesis cycle, wash the support with ACN and dry it under a stream of argon or nitrogen.

    • Transfer the solid support to a sealed vial.

    • Add the cleavage and deprotection solution (concentrated ammonium hydroxide or AMA).

    • Incubate at room temperature for 1-2 hours or at 55 °C for 30-60 minutes to cleave the oligonucleotide from the support.

  • Base Deprotection:

    • Continue the incubation in the cleavage solution to remove the protecting groups from the nucleobases. The time and temperature will depend on the specific protecting groups used.

  • Purification:

    • Purify the crude this compound oligonucleotide using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: Solid-Phase this compound Synthesis via the Adapted Phosphoramidite Method

This method adapts the standard, highly efficient phosphoramidite cycle by modifying the oxidation step to an oxidative amidation.

Procedure:

The synthesis cycle consists of the following steps:

  • Detritylation: As described in Protocol 1.

  • Coupling:

    • Deliver a solution of the desired nucleoside phosphoramidite (e.g., 0.1 M in ACN) and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) to the synthesis column.

    • Allow the coupling reaction to proceed (typically 30 seconds to a few minutes) to form a phosphite triester linkage.

    • Wash the support with ACN.

  • Capping: As described in Protocol 1.

  • Oxidative Amidation:

    • Instead of the standard iodine-water oxidation, a solution containing an oxidizing agent (e.g., iodine or CCl4) and the desired amine in an appropriate solvent is delivered to the column.

    • The reaction conditions (time, temperature, and reagent concentrations) for this step need to be optimized for the specific amine being used.

  • Cycle Repetition: Repeat steps 1-4 for each monomer addition.

  • Cleavage, Deprotection, and Purification: Follow the same procedures as in Protocol 1.

Quantitative Data

The efficiency of solid-phase synthesis is critical for obtaining high-purity, full-length oligonucleotides. The following table summarizes typical performance metrics.

ParameterH-Phosphonate MethodAdapted Phosphoramidite Method
Coupling Efficiency (per step) Reported as quantitative for the amidation step.[1]Generally >98-99%.[2]
Overall Yield Excellent yields and purity have been reported for hetero-oligonucleotides.[1]Highly dependent on the length of the oligonucleotide and the efficiency of each cycle.
Purity of Crude Product High purity has been achieved.[1]Typically high, with the main impurity being truncated sequences.

Visualizations

Experimental Workflow

Solid_Phase_Phosphoramidate_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each Monomer) cluster_postsynthesis Post-Synthesis Workup start_cycle Start Cycle detritylation 1. Detritylation (Remove 5'-DMT group) start_cycle->detritylation coupling 2. Coupling (Add H-phosphonate monomer) detritylation->coupling amidation 3. Oxidative Amidation (Form P-N bond) coupling->amidation capping 4. Capping (Optional) (Block unreacted 5'-OH) amidation->capping end_cycle End Cycle capping->end_cycle cleavage 5. Cleavage (Release from solid support) end_cycle->cleavage After Final Monomer deprotection 6. Deprotection (Remove base protecting groups) cleavage->deprotection purification 7. Purification (HPLC or PAGE) deprotection->purification final_product Pure this compound Oligonucleotide purification->final_product

Caption: Workflow for solid-phase synthesis of phosphoramidates via the H-phosphonate method.

Chemical Reaction Pathway

Chemical_Reaction_Pathway cluster_h_phosphonate H-Phosphonate Method cluster_phosphoramidite Adapted Phosphoramidite Method h_start Solid Support-O-Nuc-OH h_coupling Solid Support-O-Nuc-O-P(O)(H)-O-Nuc-DMT h_start->h_coupling + DMT-Nuc-P(O)(H)OH + Activator h_amidation Solid Support-O-Nuc-O-P(O)(NR2)-O-Nuc-DMT h_coupling->h_amidation + CCl4, HNR2 p_start Solid Support-O-Nuc-OH p_coupling Solid Support-O-Nuc-O-P(OR')-O-Nuc-DMT p_start->p_coupling + DMT-Nuc-P(OR')(NiPr2) + Activator p_amidation Solid Support-O-Nuc-O-P(O)(NR2)-O-Nuc-DMT p_coupling->p_amidation + Oxidizing Agent, HNR2

Caption: Comparison of the key bond-forming steps in the two synthesis methods.

Troubleshooting and Potential Side Reactions

  • Incomplete Coupling: This can lead to deletion sequences. Ensure high-quality, anhydrous reagents and optimize coupling times. The optional capping step is crucial to minimize the impact of incomplete coupling.

  • Depurination: Acidic conditions during detritylation can lead to the loss of purine bases. Minimize the exposure time to the detritylation solution.

  • Side Reactions during Amidation: The choice of amine and oxidizing agent can influence the formation of byproducts. Optimization of the reaction conditions for the specific amine is recommended.

  • Hydrolysis of P-N bond: Some this compound linkages can be sensitive to acidic conditions. Care should be taken during workup and purification to avoid prolonged exposure to low pH.[1]

References

Application Notes and Protocols for Phosphoramidate-Based Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of phosphoramidate-based antiviral drugs. This class of prodrugs, often referred to as ProTides, has emerged as a powerful strategy to overcome the limitations of traditional nucleoside analogue antivirals. By masking the negative charges of the monophosphate group, phosphoramidates exhibit improved cell permeability and bypass the often-inefficient initial intracellular phosphorylation step, leading to higher concentrations of the active triphosphate form within the target cell.

Introduction to this compound Prodrugs

Nucleoside analogues are a cornerstone of antiviral therapy. To exert their antiviral effect, they must be converted intracellularly to their active triphosphate form, which then inhibits viral polymerases. The initial phosphorylation to the monophosphate is often the rate-limiting step and a common mechanism of drug resistance.

The this compound prodrug approach circumvents this by delivering a nucleoside monophosphate mimic directly into the cell.[1] The general structure consists of a nucleoside linked to a phosphate group which is further masked by an amino acid ester and an aryl or other lipophilic group. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the nucleoside monophosphate, which is then readily phosphorylated to the active triphosphate.[2] This strategy has led to the successful development of potent antiviral drugs such as Sofosbuvir for Hepatitis C and Remdesivir for COVID-19.[3][4]

Mechanism of Action and Intracellular Activation

The intracellular activation of this compound prodrugs is a multi-step enzymatic process that efficiently delivers the active nucleoside triphosphate to the viral polymerase.

G cluster_extracellular Extracellular Space Prodrug_ext This compound Prodrug Prodrug_int Prodrug_int Prodrug_ext->Prodrug_int Passive Diffusion/ Transporter-mediated Uptake Intermediate1 Intermediate1 Prodrug_int->Intermediate1 Esterase (e.g., Cathepsin A, CES1)[4] Ester Hydrolysis Intermediate2 Intermediate2 Intermediate1->Intermediate2 Intramolecular Cyclization Phenolate Expulsion Nuc_MP Nuc_MP Intermediate2->Nuc_MP Phosphoramidase (e.g., HINT1)[5] Amino Acid Cleavage Nuc_DP Nuc_DP Nuc_MP->Nuc_DP Nucleoside Monophosphate Kinase Nuc_TP Nuc_TP Nuc_DP->Nuc_TP Nucleoside Diphosphate Kinase Viral_Polymerase Viral_Polymerase Nuc_TP->Viral_Polymerase Competitive Inhibition Inhibition Inhibition Viral_Polymerase->Inhibition

Data Presentation: Antiviral Activity and Pharmacokinetics

The following tables summarize key quantitative data for representative this compound antiviral drugs.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

DrugVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
RemdesivirMurine Hepatitis Virus (MHV)RAW264.76>100>16.7[5]
Acyclovir this compoundHerpes Simplex Virus-1 (HSV-1)-9.7>50>5.1[6]
Acyclovir this compoundAcyclovir-resistant HSV-1-25>50>2[6]
d4T this compoundHuman Immunodeficiency Virus-1 (HIV-1)MT-4Similar to d4T--[7]

Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Volunteers [8][9]

CompoundCmax (ng/mL)Tmax (hr)AUCinf (ng*hr/mL)t1/2 (hr)
Remdesivir (GS-5734)22360.6714930.96
GS-704277 (Alanine metabolite)10830.7522172.1
GS-441524 (Parent Nucleoside)1441.58239025.3

Experimental Protocols

General Synthesis of Nucleoside Phosphoramidates

This protocol describes a general one-pot method for the synthesis of nucleoside phosphoramidates.[10]

G Start Start: Protected Nucleoside Step1 Reaction with Phosphorylating Agent (e.g., Phenyl Dichlorophosphate) in anhydrous solvent with a base Start->Step1 Intermediate1 Nucleoside Phosphorochloridate Intermediate Step1->Intermediate1 Step2 Addition of Amino Acid Ester Hydrochloride and Triethylamine Intermediate1->Step2 Intermediate2 Protected this compound Prodrug Step2->Intermediate2 Step3 Deprotection of Nucleoside Protecting Groups (e.g., acid or base treatment) Intermediate2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification End Final this compound Prodrug Purification->End

Materials:

  • Protected nucleoside analogue

  • Phosphorylating agent (e.g., phenyl dichlorophosphate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or other non-nucleophilic base

  • Amino acid ester hydrochloride

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the protected nucleoside (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the phosphorylating agent (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, add anhydrous TEA (2.2 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the formation of the phosphorochloridate intermediate is complete, cool the reaction mixture back to -78 °C.

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.5 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

  • Add the amino acid ester solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound prodrug.

  • Deprotect the nucleoside protecting groups using appropriate conditions (e.g., acid or base treatment) to yield the final this compound prodrug.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against a plaque-forming virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock with a known titer (plaque-forming units (PFU)/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Adsorb for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates at 37 °C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[11]

Intracellular Triphosphate Formation Assay (LC-MS/MS)

This protocol outlines the quantification of the active triphosphate form of a nucleoside analogue within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12][13]

G Start Start: Cell Culture with Prodrug Treatment Step1 Cell Harvesting and Counting Start->Step1 Step2 Cell Lysis and Metabolite Extraction (e.g., with cold methanol) Step1->Step2 Step3 Centrifugation to Pellet Debris Step2->Step3 Supernatant Supernatant containing Nucleoside Triphosphates Step3->Supernatant Step4 Solid Phase Extraction (SPE) for Triphosphate Enrichment (Optional) Supernatant->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Data_Analysis Data Analysis and Quantification Step5->Data_Analysis End Intracellular Triphosphate Concentration Data_Analysis->End

Materials:

  • Cultured cells treated with the this compound prodrug

  • Cold 70% methanol

  • Internal standard (a stable isotope-labeled version of the analyte)

  • LC-MS/MS system

  • Appropriate LC column (e.g., anion exchange or reversed-phase with ion-pairing agent)

Procedure:

  • Culture cells to the desired confluency and treat with the this compound prodrug for the desired time points.

  • Harvest the cells by trypsinization or scraping, and count the cells to normalize the results.

  • Quench the metabolism and extract the intracellular metabolites by adding cold 70% methanol and the internal standard.

  • Lyse the cells by vortexing and freeze-thaw cycles.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • (Optional) Further purify and concentrate the triphosphate species using solid-phase extraction.

  • Analyze the samples by LC-MS/MS. Develop a specific method for the detection and quantification of the triphosphate of interest.

  • Create a standard curve using a known concentration of the triphosphate analyte to quantify the intracellular concentrations.

  • Normalize the results to the cell number to report the concentration as pmol/10^6 cells.

In Vivo Efficacy in Animal Models

This section provides a general framework for assessing the in vivo efficacy of this compound antiviral drugs. The specific model and parameters will vary depending on the virus and drug.[14][15]

Commonly Used Animal Models:

  • Mice: Often used for initial efficacy studies due to their cost-effectiveness and availability.[14]

  • Ferrets: A good model for influenza and other respiratory viruses as they can exhibit human-like symptoms such as fever.[16]

  • Non-human primates: Used in later-stage preclinical development for viruses that cause severe disease in humans, such as Ebola or SARS-CoV-2.

General Protocol Outline:

  • Animal Acclimatization: Acclimate animals to the facility for a specified period before the study begins.

  • Compound Formulation and Administration: Formulate the this compound drug in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, intraperitoneal).

  • Virus Infection: Infect the animals with a standardized dose of the virus via the relevant route (e.g., intranasal for respiratory viruses).

  • Treatment Regimen: Begin treatment with the this compound drug at a predetermined time post-infection (prophylactic or therapeutic). Administer the drug at various doses and for a specified duration.

  • Monitoring and Endpoints: Monitor the animals daily for clinical signs of illness (e.g., weight loss, mortality, morbidity scores).

  • Sample Collection: Collect relevant samples at various time points for virological and immunological analysis (e.g., blood for pharmacokinetics, lung tissue for viral load).

  • Data Analysis: Analyze the data to determine the effect of the treatment on viral replication, disease progression, and survival.

Conclusion

The this compound prodrug approach is a clinically validated and highly successful strategy for enhancing the therapeutic potential of nucleoside analogue antivirals. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of antiviral drug discovery and development. By understanding the principles of this compound design and employing robust experimental methodologies, scientists can continue to develop novel and effective therapies against a wide range of viral diseases.

References

Application of Phosphoramidates in Enzyme Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of phosphoramidates as enzyme inhibitors, a class of compounds with significant therapeutic and biological relevance. This document details the application of phosphoramidates in the inhibition of several key enzyme classes, including ureases, histone deacetylases (HDACs), viral polymerases, and matrix metalloproteinases (MMPs). The content includes detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to Phosphoramidates as Enzyme Inhibitors

Phosphoramidates are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by an amino group. This structural motif has proven to be a versatile scaffold for the design of potent and selective enzyme inhibitors. The phosphorus-nitrogen bond can mimic the transition state of substrate hydrolysis for certain enzymes, leading to effective inhibition.[1] Furthermore, the "ProTide" technology utilizes a phosphoramidate moiety as a prodrug strategy to deliver nucleoside monophosphate analogs into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside drugs.[2][3][4]

Inhibition of Urease

Ureases are nickel-containing metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide.[1] Their inhibition is a key strategy in agriculture to prevent the loss of urea-based fertilizers and in medicine to combat infections by urease-producing bacteria, such as Helicobacter pylori.[5][6] this compound derivatives, including N-acylphosphoric triamides and phenyl phosphorodiamidates, are potent urease inhibitors.[5]

Quantitative Data: Urease Inhibition
This compound InhibitorTarget UreaseInhibition Constant (Kᵢ) / IC₅₀Type of InhibitionReference
This compoundJack Bean UreaseKᵢ = 1.9 mMReversible[2]
N-(n-butyl)thiophosphoric triamide (NBPT)VariousEffective at low concentrationsSlow-binding[6]
Phenyl phosphorodiamidatesKlebsiella aerogenes Urease-Slow-binding[2]
N-acyl phosphoric triamidesJack Bean Urease-Slow-binding[2]
Experimental Protocol: Spectrophotometric Urease Inhibition Assay (Berthelot Method)

This protocol is adapted for a 96-well plate format and is suitable for determining the IC₅₀ values of this compound inhibitors.[5][7]

Materials:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (100 mM in phosphate buffer)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test this compound inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Phenol Reagent (Solution A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.

  • Alkali Reagent (Solution B): 2.5% (w/v) sodium hydroxide and 0.42% (v/v) sodium hypochlorite in water.

  • 96-well microplate

  • Microplate reader

Procedure:

  • In each well of a 96-well plate, add 15 µL of the urease enzyme solution.

  • Add 15 µL of the test inhibitor solution at various concentrations. For the control well, add 15 µL of the solvent.

  • Pre-incubate the enzyme and inhibitor at 37°C for 30 minutes to account for any slow-binding inhibition.[5]

  • Initiate the enzymatic reaction by adding 70 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.[5]

  • Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) to each well.[5]

  • Add 50 µL of Alkali Reagent (Solution B) to each well.[5]

  • Incubate the plate at 37°C for 30 minutes to allow for complete color development.[5]

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC₅₀ value.[7]

Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Visualizations

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Inhibitor 1. Add Urease and Inhibitor to Plate Pre-incubation 2. Pre-incubate (37°C, 30 min) Enzyme_Inhibitor->Pre-incubation Add_Substrate 3. Add Urea (Substrate) Pre-incubation->Add_Substrate Incubation 4. Incubate (37°C, 30 min) Add_Substrate->Incubation Add_Reagents 5. Add Berthelot Reagents (A & B) Incubation->Add_Reagents Color_Development 6. Incubate (37°C, 30 min) Add_Reagents->Color_Development Measure_Absorbance 7. Measure Absorbance (630 nm) Color_Development->Measure_Absorbance

Workflow for a typical urease inhibition assay.

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[8] this compound-based compounds have been explored as zinc-binding motifs for the design of novel HDAC inhibitors.

Quantitative Data: HDAC Inhibition
This compound InhibitorTarget HDACIC₅₀Reference
Phosphorus-based SAHA analogueHDACs from HeLa cell lysate50 µM[9]
Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is suitable for determining the inhibitory potency of this compound compounds against specific HDAC isoforms.[8][10]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test this compound inhibitor

  • Developer solution (e.g., Trypsin in a buffer containing a known HDAC inhibitor like Trichostatin A to stop the HDAC reaction)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add the HDAC Assay Buffer.

  • Add the test this compound inhibitor at various concentrations.

  • Add the recombinant HDAC enzyme to each well (except for the no-enzyme control).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[10]

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate for 60 minutes at 30°C.[10]

  • Stop the reaction and initiate fluorescence development by adding the Developer solution.

  • Incubate for 10-40 minutes at room temperature.[11]

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

HDAC_Inhibition_Signaling Histone Histone Protein Acetylated_Histone Acetylated Histone (Active Chromatin) Histone->Acetylated_Histone Acetylation Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Deacetylated_Histone->Histone Acetylation Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Phosphoramidate_Inhibitor This compound Inhibitor Phosphoramidate_Inhibitor->HDAC Inhibition

Role of HDAC and its inhibition by phosphoramidates.

Inhibition of Viral Polymerases (ProTide Technology)

This compound prodrugs, known as ProTides, are a cornerstone in the development of antiviral therapies, particularly against viruses like HIV, HCV, and SARS-CoV-2.[4][12][13] This technology masks the negative charges of a nucleoside monophosphate with an amino acid ester and an aryl group, facilitating its entry into the host cell.[2][3] Once inside, cellular enzymes cleave the masking groups, releasing the active nucleoside monophosphate, which is then converted to the triphosphate form that inhibits the viral polymerase.[4][14][15]

Quantitative Data: Antiviral Activity of this compound Prodrugs
ProTide ProdrugTarget VirusCell LineEC₅₀Reference
Sofosbuvir (PSI-7977)Hepatitis C Virus (HCV)Huh-7-[2]
Remdesivir (GS-5734)SARS-CoV-2Various-[13]
2'-Br,2'-F-uridine this compound (28)HCV Genotype 1bHuh-7More potent than Sofosbuvir[16]
7-deazapurine nucleoside phosphoramidatesHCVHuh-7No activity[17]
Experimental Protocol: Viral Polymerase Inhibition Assay

This is a general protocol for evaluating the inhibition of viral RNA-dependent RNA polymerase (RdRp) by the triphosphate form of a nucleoside analog delivered via ProTide technology.[17][18]

Materials:

  • Purified recombinant viral RdRp

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • The triphosphate form of the nucleoside analog

  • Reaction buffer

  • Quenching solution (e.g., EDTA)

  • Equipment for product analysis (e.g., gel electrophoresis and phosphorimaging, or real-time fluorescence detection)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and the viral RdRp enzyme.

  • Add the triphosphate form of the nucleoside analog at various concentrations to the reaction mixture.

  • Initiate the polymerization reaction by adding the mixture of natural rNTPs.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products to determine the extent of RNA synthesis inhibition. For gel-based analysis, the products are separated by denaturing polyacrylamide gel electrophoresis and visualized.

  • Quantify the amount of full-length product to determine the inhibitory effect of the compound.

Visualizations

ProTide_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ProTide This compound Prodrug (ProTide) Intracellular_ProTide Intracellular ProTide ProTide->Intracellular_ProTide Passive Diffusion Cell_Membrane Cell Membrane Intermediate1 Carboxylate Intermediate Intracellular_ProTide->Intermediate1 Step 1 Step1 Carboxyesterase (e.g., Cathepsin A, CES1) Intermediate2 Cyclic Intermediate + Aryl Group Release Intermediate1->Intermediate2 Step 2 Step2 Intramolecular Cyclization Intermediate3 Alanine-Monophosphate Metabolite Intermediate2->Intermediate3 Step 3 Step3 Hydrolysis Active_MP Nucleoside Monophosphate (Active Metabolite) Intermediate3->Active_MP Step 4 Step4 Phosphoramidase (HINT1) Active_TP Nucleoside Triphosphate (Active Inhibitor) Active_MP->Active_TP Step 5 Step5 Cellular Kinases Viral_Polymerase Viral Polymerase Active_TP->Viral_Polymerase Inhibition

General metabolic activation pathway for ProTides.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various diseases, including cancer metastasis and arthritis.[19][20] this compound-based peptidomimetics have been developed as inhibitors of MMPs, such as membrane type-1 MMP (MT1-MMP), where the this compound core acts as a zinc-binding group.[19][20]

Quantitative Data: MT1-MMP Inhibition
This compound Inhibitor ScaffoldTarget MMPInhibitionReference
P1 Valine and P1' Leucine containing peptidomimeticMT1-MMPSubmicromolar[19]
Experimental Protocol: FRET-based MT1-MMP Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potency of this compound compounds against MT1-MMP.[19][21]

Materials:

  • Catalytic domain of recombinant human MT1-MMP

  • FRET-based MMP substrate peptide

  • Assay buffer

  • Test this compound inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add the assay buffer to the wells of a 96-well black microplate.

  • Add the test this compound inhibitor at various concentrations.

  • Add the catalytic domain of MT1-MMP to each well.

  • Incubate the enzyme and inhibitor for a specified period to allow for binding.

  • Initiate the reaction by adding the FRET-based MMP substrate.

  • Continuously monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • The initial reaction rates are calculated from the linear phase of the fluorescence increase.

  • Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.

FRET_Assay_Principle cluster_before Before Cleavage cluster_after After Cleavage FRET_Substrate_Intact FRET Substrate (Fluorophore-Quencher Pair) No_Fluorescence Fluorescence is Quenched FRET_Substrate_Intact->No_Fluorescence MMP_Enzyme MMP Enzyme FRET_Substrate_Intact->MMP_Enzyme Cleavage FRET_Substrate_Cleaved Cleaved Substrate (Fluorophore and Quencher Separated) MMP_Enzyme->FRET_Substrate_Cleaved Fluorescence Fluorescence is Emitted FRET_Substrate_Cleaved->Fluorescence

Principle of a FRET-based MMP inhibition assay.

Conclusion

Phosphoramidates represent a versatile and powerful class of enzyme inhibitors with broad applications in medicine and agriculture. Their ability to act as transition-state analogs, coupled with the success of the ProTide technology, underscores their importance in modern drug discovery and development. The protocols and data presented in these application notes provide a valuable resource for researchers working in this exciting field.

References

Application Notes and Protocols for Phosphoramidate Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a versatile class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) single bond with a tetracoordinate phosphorus(V) center.[1] In coordination chemistry, they have emerged as highly effective ligands for a wide range of metal ions. Their modular synthesis allows for facile tuning of steric and electronic properties, making them privileged ligands in various catalytic and biomedical applications.[2][3] Phosphoramidate ligands, particularly those derived from chiral backbones like 1,1'-bi-2-naphthol (BINOL), have demonstrated exceptional performance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules with high efficiency and selectivity.[4][5] Beyond catalysis, their coordination complexes with transition metals and lanthanides are being explored for applications in materials science as luminescent probes and in medicine as potential MRI contrast agents and anticancer drugs.[1]

These application notes provide an overview of the key applications of this compound ligands in coordination chemistry, along with detailed protocols for their synthesis and use in selected catalytic and biomedical contexts.

Section 1: Synthesis of Chiral this compound Ligands

The modular nature of this compound ligands allows for the creation of extensive libraries for screening in various applications.[6] A common and effective method for synthesizing chiral this compound ligands involves the reaction of a chiral diol, such as (R)-(+)-BINOL, with phosphorus trichloride, followed by reaction with a desired amine in the presence of a base.[4]

Protocol 1: Synthesis of (R)-N,N-Bis((S)-1-phenylethyl)-1,1'-binaphthyl-2,2'-diyl phosphoramidite

This protocol details the synthesis of a widely used chiral this compound ligand derived from (R)-BINOL and (S,S)-bis(1-phenylethyl)amine.

Materials:

  • (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]

  • Phosphorus trichloride (PCl₃), distilled

  • 1-Methyl-2-pyrrolidinone (NMP)

  • (-)-Bis-[(S)-1-phenylethyl]amine

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Dry ice/acetone bath

  • Standard Schlenk line equipment

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

Part A: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite [7]

  • Under an inert atmosphere (nitrogen or argon), charge a Schlenk flask with (R)-(+)-BINOL (7.0 g, 24.5 mmol) and phosphorus trichloride (20.5 mL, 235 mmol).

  • Add a catalytic amount of 1-methyl-2-pyrrolidinone (20 µL, 0.2 mmol).

  • Heat the mixture in an oil bath at 92 °C. The solid should dissolve within 5 minutes, accompanied by the evolution of HCl gas.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Remove the excess PCl₃ under reduced pressure to obtain the crude phosphorochloridite as a white solid. This intermediate is used directly in the next step without further purification.

Part B: Synthesis of the this compound Ligand [7]

  • In a separate Schlenk flask, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol) in anhydrous THF (35 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.62 mL of a 1.6 M solution in hexanes, 7.39 mmol) dropwise over 15 minutes, maintaining the internal temperature below -68 °C.

  • Allow the reaction mixture to warm to -30 °C over 30 minutes, then cool it back to -78 °C for 1 hour.

  • In another Schlenk flask, dissolve the crude (R)-1,1'-binaphthyl-2,2'-diyl phosphorochloridite from Part A (2.60 g, 7.39 mmol) in anhydrous toluene (35 mL) and cool to -78 °C.

  • Slowly add the lithium amide solution from step 4 to the phosphorochloridite solution at -78 °C via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization:

The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.[2][8][9][10]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8-6.8 (m, Ar-H), 4.5-4.3 (m, NCH), 1.5-1.3 (d, CH₃).[7]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 148-120 (Ar-C), 55-50 (NCH), 25-20 (CH₃).[7]

  • ³¹P NMR (162 MHz, CDCl₃): A single peak around δ 147 ppm is expected.[2]

Workflow for Phosphoramidite Ligand Synthesis

G General Workflow for Phosphoramidite Ligand Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product and Analysis ChiralDiol Chiral Diol (e.g., (R)-BINOL) Step1 Step 1: Formation of Phosphorochloridite (Diol + PCl₃) ChiralDiol->Step1 PCl3 Phosphorus Trichloride (PCl₃) PCl3->Step1 Amine Amine (e.g., (S,S)-bis(1-phenylethyl)amine) Step2 Step 2: Amination (Phosphorochloridite + Amine + Base) Amine->Step2 Base Base (e.g., Triethylamine or n-BuLi) Base->Step2 Step1->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Chiral this compound Ligand Characterization->FinalProduct

Caption: General workflow for the synthesis of chiral this compound ligands.

Section 2: Application in Asymmetric Catalysis

This compound ligands have been extensively used in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, conjugate additions, and cross-coupling reactions, often providing excellent yields and enantioselectivities.[2][5][11]

Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of chiral this compound ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid derivatives, providing access to chiral amino acids.[12]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol describes a typical procedure for the asymmetric hydrogenation of methyl 2-acetamidoacrylate using a rhodium-phosphoramidate catalyst.[13]

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral this compound ligand (e.g., MonoPhos™ or a ligand from Protocol 1)

  • Methyl 2-acetamidoacrylate

  • Anhydrous and degassed dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • Autoclave or a reaction vessel suitable for hydrogenation reactions

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium precursor, [Rh(COD)₂]BF₄, in DCM.

  • Prepare a stock solution of the chiral this compound ligand in DCM.

  • In a reaction vessel, add the rhodium precursor solution (e.g., 1 mol%).

  • Add the ligand solution (e.g., 2.2 mol%).

  • Stir the catalyst solution for 15 minutes at room temperature to allow for complex formation.

  • Add a solution of methyl 2-acetamidoacrylate (100 mol%) in DCM to the catalyst solution.

  • Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Analyze the reaction mixture by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the product.

Quantitative Data for Asymmetric Catalysis
Reaction TypeMetal/LigandSubstrateYield (%)ee (%)Reference
Asymmetric Hydrogenation Rh/MonoPhos™Methyl 2-acetamidoacrylate>99>99[5]
Asymmetric Hydrogenation Rh/QuinaphosDimethyl itaconate>99>99[11]
Suzuki C-C Coupling PdNPs/Phosphoramidite1-bromo-2-methoxynaphthaleneup to 85>99[14]
Allylic Alkylation Pd/Indolphos1,3-diphenylallyl acetate>9990[11]
Conjugate Addition Cu/PhosphoramiditeCyclohexenone>9598[15]
Conjugate Addition Cu/PhosphoramiditeChalcone8589[15]

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

G Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(L)₂(solvent)₂]⁺ SubstrateComplex [Rh(L)₂(substrate)]⁺ Catalyst->SubstrateComplex Substrate Coordination DihydrideComplex [Rh(H)₂(L)₂(substrate)]⁺ SubstrateComplex->DihydrideComplex H₂ H2Addition Oxidative Addition of H₂ AlkylHydrideComplex [Rh(H)(L)₂(alkyl)]⁺ DihydrideComplex->AlkylHydrideComplex Insertion Migratory Insertion AlkylHydrideComplex->Catalyst Product Chiral Product AlkylHydrideComplex->Product Elimination Reductive Elimination

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Section 3: Application in Luminescent Materials

This compound ligands can act as "antenna" ligands for lanthanide ions, such as europium(III) and terbium(III), absorbing UV light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This property makes lanthanide-phosphoramidate complexes promising for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs).

Application Note: Europium(III) Complexes for Red Luminescence

Europium(III) complexes with this compound ligands can exhibit strong red luminescence with high quantum yields, making them suitable for use as red emitters in various optical applications.[16]

Protocol 3: Synthesis and Photophysical Characterization of a Europium(III)-Phosphoramidate Complex

This protocol provides a general method for the synthesis and characterization of a luminescent europium(III) complex.

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • A this compound-containing ligand (e.g., a β-diketonate with a this compound group)

  • Ancillary ligand (e.g., 1,10-phenanthroline)

  • Ethanol

  • Dichloromethane

  • Fluorometer

  • UV-Vis spectrophotometer

Procedure:

Synthesis:

  • Dissolve the this compound-containing ligand in ethanol.

  • Add an aqueous solution of EuCl₃·6H₂O to the ligand solution in a stoichiometric ratio (e.g., 3:1 ligand to Eu).

  • Add the ancillary ligand to the solution.

  • Adjust the pH to neutral with a suitable base (e.g., NaOH solution).

  • Stir the reaction mixture at room temperature for several hours.

  • Collect the resulting precipitate by filtration, wash with water and ethanol, and dry under vacuum.

Photophysical Characterization:

  • Dissolve the complex in a suitable solvent (e.g., dichloromethane).

  • Record the UV-Vis absorption spectrum to identify the ligand's absorption bands.

  • Record the excitation and emission spectra using a fluorometer. The emission spectrum of the europium complex should show characteristic sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions, with the most intense peak typically around 612 nm.

  • Measure the luminescence quantum yield relative to a standard (e.g., quinine sulfate).

  • Measure the luminescence lifetime of the ⁵D₀ excited state.

Quantitative Data for Luminescent Lanthanide-Phosphoramidate Complexes
Lanthanide IonLigand TypeQuantum Yield (QY) (%)Lifetime (τ) (µs)Reference
Eu(III)β-diketonate-phosphoramidateup to 66~500-600[16][17]
Eu(III)N-phosphorylated carboxamide98-[18]
Tb(III)N-phosphorylated carboxamide98-[18]
Dy(III)N-phosphorylated carboxamide17-[18]
Sm(III)N-phosphorylated carboxamide11-[18]

Section 4: Application in MRI Contrast Agents

Gadolinium(III) complexes are widely used as contrast agents in magnetic resonance imaging (MRI). This compound-based ligands are being investigated for the development of high-relaxivity Gd(III) complexes, which could lead to improved image contrast at lower doses.

Application Note: Gd(III)-Phosphoramidate Complexes for High-Relaxivity MRI

The relaxivity of a Gd(III) complex, a measure of its efficiency as a contrast agent, is influenced by the number of water molecules coordinated to the metal and their exchange rate, as well as the rotational correlation time of the complex. This compound ligands can be designed to optimize these parameters.[19]

Protocol 4: Synthesis and Relaxivity Measurement of a Gd(III)-Phosphoramidate Complex

This protocol outlines a general procedure for preparing and evaluating the relaxivity of a Gd(III)-phosphoramidate complex.

Materials:

  • A this compound-based chelating ligand (e.g., a derivative of DOTA with a this compound arm)

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water

  • pH meter

  • NMR spectrometer with a relaxometer

Procedure:

Synthesis:

  • Dissolve the this compound-based ligand in deionized water.

  • Add an aqueous solution of GdCl₃·6H₂O in a 1:1 molar ratio.

  • Adjust the pH of the solution to neutral (pH 6.5-7.5) with a dilute base (e.g., NaOH).

  • Heat the solution gently (e.g., 50-60 °C) for several hours to ensure complete complexation.

  • Purify the complex, for example, by size-exclusion chromatography.

Relaxivity Measurement:

  • Prepare a series of aqueous solutions of the Gd(III) complex with varying concentrations.

  • Measure the longitudinal relaxation time (T₁) of the water protons for each solution using an NMR relaxometer at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37 °C).

  • Plot the reciprocal of the relaxation time (1/T₁) versus the concentration of the Gd(III) complex.

  • The slope of the resulting linear plot is the longitudinal relaxivity (r₁) of the complex, typically expressed in units of mM⁻¹s⁻¹.

Quantitative Data for Gd(III)-Phosphoramidate and Related Complexes
Complex TypeRelaxivity (r₁) (mM⁻¹s⁻¹)Field Strength (T)Temperature (°C)pHReference
Tetranuclear Gd(III)-DO3A28.130.56355.6[19]
Gd(III)-DOTVA6.720.47377[20]
Gd(III)-monophosphinic acid DOTA derivative6.00.4725-[21]

Section 5: Application in Anticancer Drug Development

Metal complexes, including those with phosphorus-based ligands, are a significant area of research in the development of new anticancer drugs. This compound ligands can be used to create metal complexes with potential cytotoxic activity against cancer cells.[22]

Application Note: Evaluating the Anticancer Activity of this compound-Metal Complexes

The anticancer potential of newly synthesized this compound-metal complexes is typically evaluated in vitro using cancer cell lines. The MTT assay is a common colorimetric method to assess cell viability and determine the cytotoxic concentration of a compound.[23]

Protocol 5: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol provides a general workflow for assessing the anticancer activity of this compound-metal complexes against a cancer cell line.[23][24]

Materials:

  • Cancer cell line (e.g., HCT116, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound-metal complex to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the this compound-metal complex in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for High-Throughput Screening of Catalysts/Drugs

G High-Throughput Screening Workflow cluster_library Library Preparation cluster_screening Screening cluster_validation Hit Validation and Optimization LigandSynthesis Parallel Synthesis of This compound Ligand Library Complexation In situ Complexation with Metal Precursors LigandSynthesis->Complexation PrimaryScreen Primary High-Throughput Screen (e.g., Catalytic Reaction or Cell Viability Assay) Complexation->PrimaryScreen HitIdentification Identification of 'Hits' (Active Compounds) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening of Hits (Dose-Response, Substrate Scope) HitIdentification->SecondaryScreen LeadOptimization Lead Optimization (Structural Modification) SecondaryScreen->LeadOptimization FinalCandidate Lead Candidate LeadOptimization->FinalCandidate

Caption: A general workflow for high-throughput screening of this compound ligands.

References

Application Notes and Protocols for the Analytical Characterization of Phosphoramidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphoramidates are a critical class of organophosphorus compounds, forming the backbone of synthetic oligonucleotides used in therapies like antisense oligonucleotides (ASOs) and siRNA.[1][2] They are also pivotal in prodrug design, enhancing the delivery of nucleotide analogues.[3][4] Given their inherent lability and the stringent purity requirements for therapeutic applications, robust and detailed analytical characterization is paramount. These compounds are often sensitive to acids, bases, and nucleophiles, which presents unique analytical challenges.[5][6] This document provides detailed application notes and protocols for the key analytical techniques used to characterize phosphoramidates, ensuring their identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of phosphoramidates. Both ³¹P and ¹H NMR are employed to gain comprehensive structural information.

Application Note: ³¹P NMR for Identity and Purity

³¹P NMR is particularly well-suited for phosphoramidate analysis due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range, which minimizes signal overlap.[7]

  • Compound Identification: Each phosphoramidite exhibits a characteristic chemical shift, typically in the region of 140 ppm to 155 ppm .[7] This allows for rapid and unambiguous identification.

  • Diastereomer Identification: The phosphorus (III) center in a phosphoramidite is chiral, meaning they typically exist as a mixture of two diastereomers. These diastereomers can often be resolved as two distinct signals in the ³¹P NMR spectrum.[7]

  • Impurity Profiling: Common impurities, such as hydrolysis products (e.g., H-phosphonates), appear in distinct regions of the spectrum (typically between -10 ppm and 50 ppm ).[7] This allows for their detection and quantification. ³¹P NMR can be used to study the stereochemical course of reactions involving phosphoramidates.[8][9]

Application Note: ¹H NMR for Structural Confirmation

While ¹H NMR spectra of phosphoramidites can be complex due to numerous signals from the nucleobase, sugar moiety, and protecting groups, they are invaluable for confirming the overall structure.[7] Specific proton signals, such as those from the dimethoxytrityl (DMT) group or the sugar, can be used to verify the integrity of the molecule.

Experimental Protocol: ³¹P NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phosphoramidite sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃, or THF-d₈) in an NMR tube. Ensure the solvent is anhydrous to prevent sample degradation.

    • Cap the NMR tube securely and mix gently until the sample is fully dissolved.

  • Instrument Setup (for an 80 MHz Benchtop NMR or similar):

    • Nucleus: ³¹P

    • Experiment: 1D Phosphorus experiment with proton decoupling (e.g., zgpg30). Inverse-gated decoupling should be used for accurate quantification.[10]

    • Solvent: Select the deuterated solvent used for sample preparation.

    • Temperature: Set to 25 °C.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees.

      • Repetition Time (D1): 5-10 seconds (a longer delay is crucial for quantitative analysis due to the long T1 relaxation times of ³¹P).[10]

      • Number of Scans (NS): 64-256 scans, depending on sample concentration.

      • Spectral Width (SW): Approximately 250 ppm, centered around 75 ppm to cover both the phosphoramidite and potential impurity regions.

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

    • Integrate the signals corresponding to the product and impurities for purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of phosphoramidates. Due to their acid lability, specialized methods are required to prevent degradation in the ion source.[5][6]

Application Note: ESI and FAB/LSIMS for Accurate Mass
  • Challenge: Standard electrospray ionization (ESI) conditions, which often use acidic mobile phases, can cleave acid-labile protecting groups like DMT, making accurate mass determination difficult.[6]

  • Solution: Using non-aqueous solvents (e.g., acetonitrile) and forming adduct ions with alkali metal salts is a highly effective strategy.[6][11]

    • Liquid Secondary Ion Mass Spectrometry (LSIMS) or Fast Atom Bombardment (FAB-MS) using a matrix like triethanolamine (TEOA) with NaCl allows for the gentle ionization and detection of phosphoramidites as stable [M+Na]⁺ adducts.[5][12] This method can yield accurate mass measurements with errors of less than 1 ppm.[5][12]

    • Nano-electrospray from non-aqueous solvents with salts like lithium chloride (LiCl) is also a powerful tool, forming abundant [M+Li]⁺ ions in positive mode.[6][11]

Application Note: LC-MS for Separation and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for separating and identifying phosphoramidites, their impurities, and degradation products.[13] It is also widely used for quantifying this compound prodrugs and their metabolites in biological matrices.[4][14] An LC-UV-MS method can be used to assess the identity and purity of phosphoramidite starting materials in a quality control setting.[13]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite sample at 0.1 mg/mL in anhydrous acetonitrile.[13]

    • Perform serial dilutions to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

    • To minimize oxidation, which can be introduced during sample preparation, consider preparing samples at higher concentrations and injecting from separate vials.[13]

  • LC System & Conditions (Reversed-Phase):

    • Column: A C18 column with a hybrid silica base is a robust choice (e.g., YMC-Triart C18, 150 x 2.1 mm, 3 µm).[1][15]

    • Mobile Phase A: Water with 0.1% triethylamine (TEA) or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% TEA.

    • Gradient: A typical gradient might be 50% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5 µL.

  • MS System & Conditions (ESI):

    • Ionization Mode: Positive ESI.

    • Source Voltage: 3.5 - 4.5 kV.[11]

    • Gas Temperature: 300-350 °C.

    • Scan Range: m/z 300–1400.[11]

    • Data Analysis: Extract ion chromatograms for the expected [M+H]⁺, [M+Na]⁺, or [M+Li]⁺ adducts of the parent compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of phosphoramidites and separating them from closely related impurities.[1][16] Both normal-phase (NP) and reversed-phase (RP) modes can be employed.

Application Note: RP vs. NP Chromatography
  • Reversed-Phase (RP) HPLC: This is the most common approach. It separates molecules based on hydrophobicity. C18 columns are widely used, and separations often yield sharp peaks, especially with modern end-capped columns that minimize tailing.[1] RP-HPLC can effectively separate diastereomers of phosphoramidates.[15]

  • Normal-Phase (NP) HPLC: This mode separates compounds based on polarity, utilizing a polar stationary phase (like silica) and a non-polar mobile phase.[1] It offers an alternative selectivity to RP-HPLC and can be advantageous for resolving specific impurities that are difficult to separate by RP methods.

Experimental Protocol: Reversed-Phase (RP) HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: YMC-Triart C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at ~0.1 mg/mL.

Experimental Protocol: Normal-Phase (NP) HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: YMC-Triart SIL (150 x 4.6 mm, 5 µm) or equivalent.[1][17]

  • Mobile Phase A: Hexane.

  • Mobile Phase B: Isopropanol with 0.1% triethylamine.

  • Gradient: 2% to 20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve sample in Hexane/Isopropanol at ~0.2 mg/mL.

Stability and Forced Degradation Studies

Assessing the stability of phosphoramidates is crucial for determining appropriate storage conditions and shelf-life.[18] Forced degradation (or stress testing) studies are performed to understand degradation pathways and to develop stability-indicating analytical methods.[19][20]

Application Note: Forced Degradation

Forced degradation involves subjecting the this compound to harsh conditions to accelerate its breakdown.[20] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the resulting degradants from the parent compound.[21]

  • Conditions: Typical stress conditions include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80 °C), and photostability (exposure to UV/Vis light).[19][20]

  • Analysis: The stressed samples are analyzed by a stability-indicating method, typically RP-HPLC or LC-MS, to identify and quantify the degradation products.

General Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 4, 8, and 24 hours.

  • Thermal Degradation: Store a solid sample and a solution sample at 70 °C for 24 and 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Data Presentation

Table 1: Summary of Analytical Techniques for this compound Characterization
TechniqueInformation ObtainedTypical Sample PrepKey Parameters & Considerations
³¹P NMR Identity, purity, diastereomeric ratio, detection of P-containing impurities (e.g., H-phosphonates).[7]5-10 mg in anhydrous deuterated solvent.Proton decoupling, long repetition time (D1) for quantification.[10]
¹H NMR Structural confirmation of nucleobase, sugar, and protecting groups.[7]5-10 mg in anhydrous deuterated solvent.Complex spectra require careful interpretation.
Mass Spec (MS) Molecular weight confirmation.[5][12]Diluted in non-aqueous solvent with salt (e.g., LiCl, NaCl).[6][12]Use of gentle ionization (ESI, FAB) with adduct formation to prevent fragmentation.[5][6]
LC-MS Separation and identification of parent compound, impurities, and degradants.[13]Diluted in initial mobile phase.Method must be stability-indicating; choice of ion-pairing agents and gradient is critical.
HPLC (RP/NP) Purity assessment, separation of diastereomers and impurities.[1]Dissolved in a suitable mobile phase compatible solvent.RP is common for purity; NP offers alternative selectivity.[1]
Table 2: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Related Species
Compound ClassTypical ³¹P Chemical Shift Range (ppm)Notes
Nucleoside Phosphoramidites140 – 155The primary signal for the desired product. Often appears as two signals for the diastereomers.[7]
H-Phosphonates0 – 20Common hydrolysis/oxidation impurity.
Phosphate Triesters-10 – 5Product of oxidation.
Phosphorothioates60 - 80Relevant for modified oligonucleotides.[9]

Visualizations

Experimental and Logical Workflows

G cluster_0 Initial Screening & ID cluster_1 Purity & Impurity Profiling cluster_2 Detailed Characterization cluster_3 Final Report Sample This compound Sample NMR_P31 ³¹P NMR Sample->NMR_P31 Identity Check MS_Direct Direct Infusion MS Sample->MS_Direct MW Confirmation HPLC_UV RP-HPLC-UV NMR_P31->HPLC_UV Purity Check LC_MS LC-MS MS_Direct->LC_MS HPLC_UV->LC_MS Impurity ID Forced_Deg Forced Degradation Study HPLC_UV->Forced_Deg Develop Stability- Indicating Method NMR_H1 ¹H NMR LC_MS->NMR_H1 Structure Confirmation Report Certificate of Analysis / Characterization Report LC_MS->Report Purity & Impurity Profile NMR_H1->Report Structural Data Forced_Deg->Report Stability Data

G cluster_structure Structural Information cluster_purity Purity & Separation cluster_stability Stability Profile This compound This compound Analyte NMR NMR (³¹P & ¹H) This compound->NMR Provides - Functional Groups - Diastereomer Ratio MS Mass Spectrometry This compound->MS Provides - Molecular Weight HPLC HPLC (RP & NP) This compound->HPLC Provides - % Purity - Impurity Separation ForcedDeg Forced Degradation (using HPLC/LC-MS) This compound->ForcedDeg Assesses - Degradation Pathways LCMS LC-MS NMR->LCMS Confirms Structure of Separated Peaks HPLC->LCMS Combines Separation with Identification

G Prodrug This compound Prodrug (Extracellular) Cell Cell Membrane Prodrug->Cell Passive Diffusion or Active Transport Intermediate1 Intracellular Intermediate Cell->Intermediate1 Intracellular Esterase (e.g., Cathepsin A, CES1) Intermediate2 Nucleoside Monophosphate Intermediate1->Intermediate2 Phosphamidase (e.g., HINT1) ActiveTP Active Nucleoside Triphosphate Intermediate2->ActiveTP Cellular Kinases (Phosphorylation) Target Viral Polymerase / Target Enzyme ActiveTP->Target Inhibition of Replication

References

Application Notes and Protocols for Phosphoramidate-Modified RNA Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of phosphoramidate modifications for RNA interference (RNAi), offering enhanced stability, efficacy, and reduced off-target effects of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The following sections detail the types of this compound modifications, their impact on oligonucleotide properties, and comprehensive protocols for their synthesis, purification, and evaluation.

Introduction to this compound Modifications

This compound modifications involve the replacement of a non-bridging oxygen atom in the phosphate backbone of an oligonucleotide with a nitrogen-containing group. This alteration confers several advantageous properties to siRNAs and ASOs, making them more suitable for therapeutic applications. Key benefits include increased resistance to nuclease degradation, which prolongs their half-life in biological systems, and modulation of binding affinity to target mRNA, which can enhance silencing activity and reduce off-target effects.[1][2][3]

Several types of this compound modifications have been developed, each with unique characteristics:

  • N3'→P5' Phosphoramidates: In this modification, the 3'-oxygen atom in the phosphodiester linkage is replaced by a nitrogen atom.[3][4][5] This creates a fundamentally different backbone structure that is highly resistant to nuclease digestion.[6]

  • Cationic Phosphoramidates: These modifications introduce a positive charge to the phosphate backbone, which can enhance cellular uptake and binding affinity to the negatively charged target RNA.[7][8]

  • Mesylphosphoramidates (MsPA): This modification involves the replacement of a non-bridging oxygen with a methanesulfonylamino group. MsPA-modified oligonucleotides have shown exceptional nuclease resistance and potent antisense activity.[9][10]

Impact of this compound Modifications on Oligonucleotide Properties

This compound modifications significantly alter the physicochemical and biological properties of siRNAs and ASOs. The following table summarizes the key quantitative effects of these modifications.

PropertyThis compound ModificationUnmodified OligonucleotideKey Findings
Nuclease Resistance
Half-life in serum/nuclease solutionSignificantly increasedRapidly degradedN3'→P5' phosphoramidates are highly resistant to snake venom phosphodiesterase.[6][11] MsPA modifications provide greater nuclease stability compared to phosphorothioates (PS).[9][12]
Thermal Stability (Tm)
ΔTm per modificationVariableBaselineN3'→P5' phosphoramidates can significantly increase the melting temperature (Tm) of duplexes with complementary RNA.[5] Cationic phosphoramidates generally have a minimal destabilizing effect on duplex thermal stability.[7]
Gene Silencing Efficacy
IC50 / % knockdownPotent silencingEffective, but less stableThis compound-modified siRNAs can achieve potent gene silencing, often with improved duration of action.[13] In some cases, fully modified siRNAs show significantly better in vivo efficacy than partially modified ones.[13][14]
Off-Target Effects
% of off-target transcriptsReducedCan be significantSpecific chemical modifications in the seed region of siRNA, including some this compound analogs, can reduce off-target silencing by sterically hindering base-pairing with unintended targets.[15][16]
Toxicity
In vitro cell viability / In vivo organ toxicityGenerally well-toleratedLow intrinsic toxicityThe toxicity of modified oligonucleotides can be sequence- and structure-dependent.[8] Appropriate placement of MsPA modifications has been shown to reduce the hepatotoxicity of ASOs in mice.[10]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the RNA interference pathway and a general experimental workflow for the synthesis and evaluation of this compound-modified oligonucleotides.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA Long dsRNA / shRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading Unwinding RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Figure 1: Simplified RNA Interference (RNAi) Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Solid-Phase Synthesis (Phosphoramidite Chemistry) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification Transfection Cell Transfection (e.g., HeLa cells) Purification->Transfection Nuclease_Assay Nuclease Resistance Assay Purification->Nuclease_Assay Toxicity_in_vitro Cytotoxicity Assay Purification->Toxicity_in_vitro Animal_Model Animal Model Administration (e.g., Mouse) Purification->Animal_Model qPCR Gene Silencing Analysis (RT-qPCR) Transfection->qPCR Gene_Silencing_in_vivo Target Gene Knockdown (Tissue Analysis) Animal_Model->Gene_Silencing_in_vivo Toxicity_in_vivo Toxicity Assessment Animal_Model->Toxicity_in_vivo Off_Target Off-Target Analysis (Microarray/RNA-seq) Animal_Model->Off_Target

Figure 2: Experimental Workflow for Modified Oligonucleotides.

Experimental Protocols

Synthesis of N3'→P5' this compound Oligonucleotides

This protocol describes the solid-phase synthesis of oligodeoxyribonucleotide N3'→P5' phosphoramidates on an automated DNA synthesizer.[4][5]

Materials:

  • 5'-O-DMT- and N-protected 3'-amino-2',3'-dideoxynucleoside monomers

  • Controlled pore glass (CPG) solid support

  • Dichloroacetic acid (DCA) in dichloromethane (CH2Cl2)

  • Acetonitrile (ACN)

  • 2-Cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite

  • Diisopropylethylamine (DIPEA) in CH2Cl2

  • Tetrazole in ACN/H2O

  • 3'-Aminonucleoside solution in triethylamine/ACN/carbon tetrachloride

  • Concentrated aqueous ammonia

Procedure:

  • Detritylation: Remove the 5'-DMT protecting group from the solid support-bound nucleoside by treating with 5% DCA in CH2Cl2 for 60 seconds.

  • Wash: Wash the support with ACN for 30 seconds.

  • Phosphitylation: Activate the 5'-hydroxyl group by reacting with 0.2 M 2-cyanoethoxy-(N,N-diisopropylamino)chlorophosphoramidite and 0.2 M DIPEA in CH2Cl2 for 15 minutes.

  • Wash: Wash the support with ACN for 10 seconds.

  • Hydrolysis: Hydrolyze the phosphite triester to a phosphonate diester using 0.5 M tetrazole in ACN:H2O (9:1 v/v) for 5 minutes.

  • Wash: Wash the support with ACN for 60 seconds.

  • Coupling: Couple the 3'-aminonucleoside monomer by adding a 0.2 M solution in 3% triethylamine in ACN:carbon tetrachloride (2:1 v/v) for 60 minutes. This step forms the N3'→P5' this compound linkage.

  • Wash: Wash the support with ACN for 30 seconds.

  • Repeat: Repeat steps 1-8 for each subsequent monomer addition.

  • Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove base and phosphate protecting groups by incubation in concentrated aqueous ammonia at 55°C for 5-8 hours.

Purification of Modified Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides to ensure high purity.[2][17][18]

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C8 or C18)

  • Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • Buffer B: 0.1 M TEAB, pH 7.5, in 50% ACN

  • Desalting columns

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water or a suitable buffer.

  • HPLC Separation:

    • Equilibrate the column with Buffer A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is 0-50% Buffer B over 20 minutes with a flow rate of 4 mL/min. The gradient may need to be optimized based on the hydrophobicity of the modifications.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Desalting: Desalt the purified oligonucleotide fractions using a desalting column to remove the TEAB buffer.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a dry powder.

In Vitro Transfection and Gene Silencing Analysis

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 6-well tissue culture plates

  • Modified siRNA and control siRNA (e.g., non-targeting siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the siRNA-transfection reagent complex to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

    • Add 1 mL of normal growth medium (containing 2x serum and antibiotics) without removing the transfection mixture.

    • Incubate for an additional 18-24 hours.

  • RNA Extraction and qPCR:

    • After 24-72 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative expression levels.

    • Calculate the percentage of gene knockdown relative to cells transfected with the control siRNA.

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.[11][12][23][24]

Materials:

  • 5'-radiolabeled (e.g., with ³²P) modified and unmodified oligonucleotides

  • Snake venom phosphodiesterase (SVP)

  • Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM MgCl2

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (20%)

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 5'-radiolabeled oligonucleotide (0.05 A260 units) with the reaction buffer.

    • Take a time-zero aliquot.

    • Add SVP (0.003 units) to initiate the reaction.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction and quench by adding an equal volume of formamide loading buffer.

  • Gel Electrophoresis:

    • Separate the digestion products on a 20% denaturing polyacrylamide gel.

  • Analysis:

    • Visualize the gel using a phosphorimager.

    • Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

In Vivo Delivery and Efficacy in a Mouse Model

This protocol outlines the systemic delivery of siRNA formulated in lipid nanoparticles (LNPs) to mice and the assessment of target gene silencing in the liver.[25][26][27]

Materials:

  • Modified siRNA formulated in LNPs

  • Mice (e.g., C57BL/6)

  • Saline or PBS for dilution

  • Syringes and needles for intravenous injection

  • Tissue homogenization equipment

  • RNA extraction and qPCR reagents (as in section 4.3)

Procedure:

  • Animal Dosing:

    • Dilute the LNP-siRNA formulation in sterile saline or PBS to the desired concentration.

    • Administer the formulation to mice via intravenous (tail vein) injection. Doses can range from 0.005 to 5 mg/kg.

  • Tissue Collection:

    • At a predetermined time point (e.g., 48-72 hours) post-injection, euthanize the mice.

    • Perfuse the animals with saline and harvest the liver.

  • Gene Expression Analysis:

    • Homogenize a portion of the liver tissue.

    • Extract total RNA from the homogenate.

    • Perform RT-qPCR to quantify the mRNA levels of the target gene, normalized to a housekeeping gene.

    • Compare the gene expression levels in the treated group to a control group (e.g., treated with LNP-formulated control siRNA or saline) to determine the percentage of in vivo gene silencing.

Off-Target Effect Analysis by Microarray

Microarray analysis provides a genome-wide view of gene expression changes and can be used to identify potential off-target effects of siRNAs.[1][15][28][29]

Materials:

  • Cells transfected with modified siRNA and control siRNA

  • RNA extraction kit

  • RNA quality control instrumentation (e.g., Agilent Bioanalyzer)

  • Microarray platform (e.g., Agilent, Affymetrix) and associated reagents for labeling and hybridization

  • Microarray scanner

  • Data analysis software

Procedure:

  • Sample Preparation:

    • Transfect cells with the siRNA of interest and a non-targeting control siRNA, as described in section 4.3.

    • Harvest the cells and extract total RNA.

    • Assess the quality and integrity of the RNA.

  • Microarray Hybridization:

    • Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5).

    • Hybridize the labeled RNA to a microarray chip containing probes for thousands of genes.

  • Data Acquisition and Analysis:

    • Scan the microarray chip to measure the fluorescence intensity for each probe.

    • Normalize the data and perform statistical analysis to identify genes that are differentially expressed between the cells treated with the target siRNA and the control siRNA.

    • Analyze the 3' UTRs of the downregulated genes for seed sequence complementarity to the siRNA to identify potential off-target interactions.

References

Application Notes and Protocols for Phosphoramidate Prodrug Activation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the activation mechanisms of phosphoramidate prodrugs, a critical class of therapeutics. The accompanying protocols offer standardized methods to study their intracellular metabolism and activation, facilitating drug discovery and development efforts.

Introduction to this compound Prodrugs

This compound prodrugs, particularly those utilizing the ProTide (Pro-nucleotide) technology, represent a significant advancement in medicinal chemistry. This approach masks the negative charges of a nucleotide monophosphate with an amino acid ester and an aryl group, enhancing cell permeability and oral bioavailability. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form. This strategy effectively bypasses the often inefficient initial phosphorylation step of the parent nucleoside, a common mechanism of drug resistance.

Prominent examples of this compound prodrugs include the antiviral agents Sofosbuvir (Hepatitis C) and Remdesivir (COVID-19), as well as Tenofovir Alafenamide (HIV and Hepatitis B). Understanding the intricate activation pathways of these drugs is paramount for the design of new, more effective therapeutic agents.

General Activation Pathway of ProTide Prodrugs

The intracellular activation of this compound prodrugs is a multi-step process orchestrated by a series of host cell enzymes:

  • Ester Hydrolysis: The activation cascade is initiated by the hydrolysis of the carboxylate ester moiety of the amino acid. This reaction is primarily catalyzed by Carboxylesterase 1 (CES1) in the cytoplasm or Cathepsin A (CatA) in the lysosome.[1][2][3] This step is crucial and its efficiency can vary between different cell types.[1]

  • Intramolecular Cyclization and Aryl Group Displacement: The newly formed carboxylate anion attacks the phosphorus center in an intramolecular cyclization reaction. This results in the formation of a transient, unstable five-membered cyclic intermediate and the concomitant displacement of the aryloxy (e.g., phenol) group.[4][5]

  • Hydrolysis of the Cyclic Intermediate: The unstable cyclic intermediate is then hydrolyzed by water, leading to the formation of an alaninyl this compound metabolite.[6][7]

  • Phosphoramidase Cleavage: The P-N bond of the alaninyl this compound metabolite is cleaved by the phosphoramidase Histidine Triad Nucleotide-binding Protein 1 (HINT1).[2][3][6] This step releases the nucleoside monophosphate.

  • Anabolic Phosphorylation: Finally, cellular kinases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and then to the pharmacologically active triphosphate form.[8] This active triphosphate can then be incorporated into the viral RNA or DNA by viral polymerases, leading to chain termination and inhibition of viral replication.[9][10]

Key Enzymes in this compound Prodrug Activation

The efficiency of prodrug activation is highly dependent on the expression and activity of the key metabolizing enzymes within the target cells.

EnzymeCellular LocationFunction in Activation PathwaySubstrate Specificity
Carboxylesterase 1 (CES1) Cytoplasm, LiverHydrolyzes the amino acid ester moiety.[1][2]Broad substrate specificity for various ester-containing drugs. Genetic variations can influence its activity.[11]
Cathepsin A (CatA) LysosomeHydrolyzes the amino acid ester moiety.[1][2]Serine carboxypeptidase with optimal activity at acidic pH. Plays a major role in the activation of Tenofovir Alafenamide.[12]
Histidine Triad Nucleotide-binding Protein 1 (HINT1) CytoplasmCleaves the P-N bond of the this compound metabolite to release the nucleoside monophosphate.[2][3][6]A highly conserved phosphoramidase. Its activity is critical for the final activation step of many ProTides.[6]

Quantitative Analysis of Prodrug Activation

The following table summarizes key kinetic parameters and intracellular concentrations for the activation of selected this compound prodrugs. Note: Specific kinetic values can vary significantly depending on the experimental system (e.g., purified enzymes vs. cell lysates) and assay conditions.

ProdrugEnzymeParameterValueCell Type/ConditionReference
Sofosbuvir CES1kcat/KmData not readily available in a comparable formatRecombinant human CES1[13]
CatAkcat/KmData not readily available in a comparable formatHuman liver lysosomes[8]
HINT1kcat~9 s⁻¹Recombinant human HINT1[14]
Km~50 µMRecombinant human HINT1[14]
Tenofovir Alafenamide (TAF) CatAIntrinsic Clearance~1000-fold higher than CES1 at physiological pHHuman liver S9 fractions[12]
HINT1kcat/KmData not readily available in a comparable formatRecombinant human HINT1
Remdesivir CES1/CatA--Human lung cells[2]
HINT1--Human lung cells[2]
Intracellular t₁/₂ of triphosphate~14 hoursNormal human bronchial epithelial cells[15]

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay for this compound Prodrug Activation

This protocol describes a general method to assess the activity of purified enzymes (e.g., CES1, CatA, HINT1) in metabolizing a this compound prodrug.

Materials:

  • Purified recombinant human CES1, CatA, or HINT1

  • This compound prodrug of interest

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at appropriate pH)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer and the this compound prodrug at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite(s) over time using a validated LC-MS/MS method.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of metabolite formation. Calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Intracellular Metabolism and Activation in Cell Culture

This protocol outlines a method to quantify the intracellular concentrations of a this compound prodrug and its metabolites.

Materials:

  • Cultured cells (e.g., Huh-7, A549, or relevant cell line)

  • Cell culture medium and supplements

  • This compound prodrug of interest

  • Phosphate-buffered saline (PBS)

  • Extraction solution (e.g., cold 70% methanol)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.

  • Compound Treatment: Treat the cells with the this compound prodrug at various concentrations and for different time points.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add cold extraction solution to the wells and incubate on ice for 10 minutes.

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the intracellular concentrations of the parent prodrug and its metabolites using a validated LC-MS/MS method with a standard curve prepared in a similar matrix.

  • Data Normalization: Normalize the metabolite concentrations to the total protein content or cell number in each sample.

Visualizations

Phosphoramidate_Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext This compound Prodrug Prodrug_int This compound Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Metabolite1 Carboxylate Intermediate Prodrug_int->Metabolite1 CES1 / CatA (Ester Hydrolysis) Metabolite2 Alaninyl This compound Metabolite1->Metabolite2 Intramolecular Cyclization Nuc_MP Nucleoside Monophosphate (MP) Metabolite2->Nuc_MP HINT1 (Phosphoramidase Cleavage) Nuc_DP Nucleoside Diphosphate (DP) Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate (TP) Nuc_DP->Nuc_TP Cellular Kinases Viral_Polymerase Viral Polymerase Nuc_TP->Viral_Polymerase Inhibition of Viral Replication

Caption: General intracellular activation pathway of a this compound prodrug.

Experimental_Workflow_Metabolism cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with Prodrug A->B C Wash Cells (PBS) B->C D Extract Metabolites (e.g., 70% Methanol) C->D E Collect & Process Lysate D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for analyzing intracellular metabolism of this compound prodrugs.

References

Troubleshooting & Optimization

Phosphoramidate Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphoramidate synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound synthesis?

A1: The most common challenges include managing complex reaction pathways, ensuring high coupling efficiency, preventing side reactions, and dealing with the moisture sensitivity of reagents.[1][] For large-scale synthesis, economic viability and the cost of reagents also pose significant hurdles.[1][3]

Q2: Why are protecting groups necessary in phosphoramidite chemistry?

A2: Protecting groups are crucial for preventing unwanted side reactions at reactive sites on the nucleoside, such as the 5'-hydroxyl and exocyclic amino groups.[][5][6] Commonly used protecting groups include dimethoxytrityl (DMT) for the 5'-hydroxyl group and benzoyl (Bz) or isobutyryl (iBu) for the amino groups of nucleobases.[5]

Q3: What is the role of an activator in phosphoramidite coupling?

A3: An activator, typically a weak acid like tetrazole or its derivatives, protonates the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain.[][][] The choice of activator can significantly impact the reaction rate and the occurrence of side reactions.[8][9]

Q4: How can I monitor the progress and purity of my phosphoramidite synthesis?

A4: ³¹P NMR spectroscopy is a powerful and direct method for monitoring phosphoramidite reactions and assessing purity.[10][11] The characteristic chemical shift of phosphoramidites is around 150 ppm.[10][11] HPLC, in both reversed-phase (RP) and normal-phase (NP) modes, is also widely used to check for purity and the presence of diastereomers.[12]

Q5: What are the main difficulties encountered during the purification of phosphoramidites?

A5: Key purification challenges include the removal of unreacted starting materials and side products, which may have similar polarities to the desired product, making separation by column chromatography difficult.[1][13] Phosphoramidites can also be sensitive to hydrolysis and oxidation on silica gel.[14][15] For large-scale purifications, traditional chromatography can be inefficient and costly.[1]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Coupling Efficiency Incomplete activation of the phosphoramidite.Optimize activator concentration and choice; consider more reactive activators like DCI for sterically hindered phosphoramidites.[][8]
Presence of moisture in reagents or solvents.Ensure all reagents and solvents are anhydrous.[16]
Secondary structure of the growing oligonucleotide chain.Adjust synthesis temperature or use modified phosphoramidites to disrupt secondary structures.[][]
Side Product Formation Undesired reactions due to inefficient protecting groups.Select appropriate protecting groups for all nucleophilic centers not involved in the reaction.[5][6]
Detritylation by acidic activators.Use a less acidic activator or a buffered activator solution to minimize premature removal of the DMT group.[8][9]
Oxidation of P(III) to P(V).Handle phosphoramidites under an inert atmosphere and use high-purity silica gel for chromatography to avoid metal impurities that can catalyze oxidation.[14]
Low Yield after Synthesis Inefficient capping of unreacted sequences.Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups from participating in subsequent cycles.[6]
Degradation during workup.Use mild workup conditions and avoid prolonged exposure to air or moisture.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Co-elution of Impurities with Product in Column Chromatography Similar polarity of impurities and the desired phosphoramidite.Optimize the solvent system for column chromatography. Consider alternative purification methods like precipitation or preparative HPLC.[13][17]
Product Degradation on Silica Gel Column Hydrolysis or oxidation of the phosphoramidite on the silica gel.Deactivate the silica gel with a suitable agent before use. Work quickly and avoid leaving the compound on the column for extended periods.[14]
Difficulty in Removing Solvent after Purification High-boiling point solvents used for chromatography.Use a rotary evaporator under high vacuum. If residual solvent persists, consider lyophilization or precipitation.
Low Recovery after Purification Product loss during extraction or chromatography.Optimize extraction and chromatography protocols. For large-scale purification, consider alternatives to chromatography such as two-stage extraction processes.[18]

Experimental Protocols

Standard Phosphoramidite Coupling Protocol (Solid-Phase)
  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acidic solution (e.g., trichloroacetic acid in dichloromethane).[6]

  • Washing: The solid support is washed thoroughly with an anhydrous solvent like acetonitrile to remove the cleaved DMT cation and excess acid.

  • Coupling: The next phosphoramidite monomer and an activator (e.g., tetrazole or DCI in acetonitrile) are delivered to the solid support to react with the free 5'-hydroxyl group.[][] The reaction is typically allowed to proceed for a few minutes.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole).[6]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[][6]

  • Washing: The solid support is washed again with acetonitrile to remove excess reagents.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

General Purification by Silica Gel Chromatography
  • Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane). The silica gel can be deactivated with a base (e.g., triethylamine) to prevent product degradation.[14]

  • Sample Loading: The crude phosphoramidite is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • Elution: The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The polarity of the eluent is gradually increased to elute the compounds based on their polarity.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure using a rotary evaporator.

Sample Preparation for ³¹P NMR Analysis
  • Sample Dissolution: Dissolve approximately 10-20 mg of the phosphoramidite sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard containing a phosphorus atom with a distinct chemical shift can be added.[19]

  • Acquisition: Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum to singlets.[11]

  • Analysis: The phosphoramidite should appear as a peak around 150 ppm.[10][11] Impurities such as H-phosphonates or oxidized P(V) species will appear at different chemical shifts.[14]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside deblock 1. Deblocking (Detritylation) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling with Phosphoramidite & Activator wash1->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation wash2 Wash oxidation->wash2 repeat Repeat Cycle wash2->repeat repeat->deblock Next Monomer end Cleavage & Deprotection repeat->end Final Monomer

Caption: Workflow for solid-phase this compound synthesis.

troubleshooting_yield cluster_low_coupling Troubleshoot Low Coupling cluster_good_coupling Investigate Other Steps start Low Synthesis Yield check_coupling Check Coupling Efficiency via ³¹P NMR start->check_coupling low_coupling Low Coupling check_coupling->low_coupling Yes good_coupling Good Coupling check_coupling->good_coupling No reagents Check Reagent Quality (Anhydrous?) low_coupling->reagents capping_check Verify Capping Efficiency good_coupling->capping_check activator Optimize Activator reagents->activator conditions Adjust Reaction Conditions (Time, Temp) activator->conditions deprotection_check Check Deprotection Steps capping_check->deprotection_check purification_loss Assess Loss During Purification deprotection_check->purification_loss

Caption: Decision tree for troubleshooting low synthesis yields.

impurity_classification cluster_classes Impurity Classes impurities Phosphoramidite Impurities critical Critical impurities->critical Difficult to separate/detect non_critical Reactive but Non-Critical impurities->non_critical Easily separated/detected structural Structural Isomers impurities->structural e.g., alpha-anomers

Caption: Classification of phosphoramidite impurities.

References

Technical Support Center: Phosphoramidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of phosphoramidate reactions.

Troubleshooting Guide

Low yield is a common issue in this compound synthesis. The following table summarizes potential causes and recommended solutions to address this problem.

Problem Potential Cause Recommended Solution Expected Yield Improvement
Low Coupling Efficiency Moisture Contamination: Water hydrolyzes the phosphoramidite reagent, rendering it inactive.[1]Use anhydrous solvents (acetonitrile with <30 ppm water). Ensure all glassware is thoroughly dried. Handle phosphoramidites under an inert atmosphere (e.g., argon or nitrogen).Can increase coupling efficiency to >99%.
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.Select an activator appropriate for the specific phosphoramidite. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). Optimize the activator concentration; a 20-fold molar excess is typical.DCI can increase the rate of coupling by a factor of two compared to tetrazole.[2]
Steric Hindrance: Bulky protecting groups on the nucleoside or the phosphoramidite can hinder the coupling reaction.Increase the coupling time. For highly hindered phosphoramidites, consider using a more potent activator like DCI.Can significantly improve yields for sterically demanding couplings.
Incomplete Deprotection Inefficient Detritylation: Incomplete removal of the 5'-DMT protecting group from the solid support-bound nucleoside.Use fresh deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). Ensure adequate reaction time for the deblocking step.Proper deprotection is essential for achieving high overall yield.
Side Reactions Formation of (n+1) Species: Premature removal of the 5'-DMT group from the incoming phosphoramidite by an overly acidic activator can lead to the coupling of a dimer.Use a less acidic activator, such as DCI, especially for large-scale synthesis.Reduces the formation of undesired longer oligonucleotides.
Phosphonate Formation: Oxidation of the P(III) phosphoramidite to a P(V) phosphonate, which is unreactive in the coupling step.Store phosphoramidites under anhydrous conditions and use fresh reagents.Minimizes the loss of active phosphoramidite.
Purification Issues Co-elution of Impurities: Failure sequences and other impurities can be difficult to separate from the desired product.Optimize the purification protocol. For silica gel chromatography, use a deactivated silica gel and an appropriate solvent system. For reverse-phase HPLC, optimize the gradient.Can significantly improve the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high yields in this compound reactions?

A1: The most critical factor is the rigorous exclusion of moisture from the reaction system. Phosphoramidites are highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents, particularly acetonitrile with a water content below 30 ppm, is essential.[1] All reagents should be handled under an inert atmosphere, and glassware must be scrupulously dried.

Q2: How do I choose the right activator for my reaction?

A2: The choice of activator depends on the specific phosphoramidite being used, particularly its steric bulk.

  • 1H-Tetrazole: A standard and widely used activator.

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic and potent than 1H-Tetrazole, often used for RNA synthesis.

  • 4,5-Dicyanoimidazole (DCI): A less acidic but highly nucleophilic activator, particularly effective for sterically hindered phosphoramidites and large-scale synthesis. DCI can significantly reduce coupling times and the required excess of phosphoramidite.[2]

Q3: How can I monitor the efficiency of the coupling reaction?

A3: The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the deblocking step. A consistent and high absorbance reading indicates high coupling efficiency. A drop in absorbance suggests a problem with the preceding coupling step.[1]

Q4: What are the common side reactions, and how can I minimize them?

A4: Common side reactions include:

  • Hydrolysis of the phosphoramidite: Minimized by maintaining anhydrous conditions.

  • Formation of (n+1) species: Caused by premature detritylation of the incoming phosphoramidite. This can be minimized by using a less acidic activator like DCI.

  • Incomplete capping of failure sequences: Unreacted 5'-hydroxyl groups can be capped by acetylation to prevent them from reacting in subsequent cycles.

Q5: What is the best method for purifying phosphoramidates?

A5: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Silica Gel Column Chromatography: A common method for small to medium-scale purification. It is important to use deactivated silica gel to prevent degradation of the phosphoramidite.[3]

  • Two-Stage Extraction: A scalable method that avoids chromatography. It involves partitioning the phosphoramidite and impurities between polar and apolar phases.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of oligonucleotides synthesized using the phosphoramidite method.

Experimental Protocols

Protocol 1: Standard Solid-Phase Phosphoramidite Coupling Cycle

This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.[5]

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support with the attached nucleoside is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group. The reaction is monitored by measuring the absorbance of the released trityl cation.

    • Time: Approximately 1-3 minutes.

  • Coupling:

    • Reagents: Phosphoramidite monomer (0.02 M to 0.2 M in anhydrous acetonitrile), Activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The phosphoramidite solution and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support.

    • Time: 1-10 minutes, depending on the phosphoramidite and activator.

  • Capping:

    • Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Time: Approximately 1-2 minutes.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

    • Time: Approximately 1-2 minutes.

This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Protocol 2: Purification of Phosphoramidites by Silica Gel Column Chromatography

This protocol is suitable for the purification of crude phosphoramidites.[3][6]

  • Preparation of the Column:

    • Pack a glass column with silica gel that has been deactivated with a suitable amine (e.g., triethylamine) to prevent degradation of the phosphoramidite.

    • Equilibrate the column with the starting eluent (e.g., a mixture of hexane and ethyl acetate with a small percentage of triethylamine).

  • Loading the Sample:

    • Dissolve the crude phosphoramidite in a minimum amount of the starting eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Maintain a small percentage of triethylamine in the eluent throughout the purification to prevent product degradation.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the pure phosphoramidite.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified phosphoramidite.

Visualizations

Experimental_Workflow Troubleshooting Workflow for Low this compound Reaction Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality and Concentration check_moisture->check_reagents If anhydrous troubleshoot_coupling Troubleshoot Coupling Step check_moisture->troubleshoot_coupling If moisture present check_protocol Review Reaction Protocol check_reagents->check_protocol If reagents are good check_reagents->troubleshoot_coupling If reagents are degraded check_protocol->troubleshoot_coupling If protocol seems correct troubleshoot_deprotection Troubleshoot Deprotection check_protocol->troubleshoot_deprotection If protocol has issues troubleshoot_coupling->troubleshoot_deprotection troubleshoot_purification Optimize Purification troubleshoot_deprotection->troubleshoot_purification end_goal Improved Yield troubleshoot_purification->end_goal

Caption: A logical workflow for troubleshooting low yield in this compound reactions.

ProTide_Activation_Pathway General Metabolic Activation Pathway of this compound ProTides ProTide This compound ProTide (Extracellular) Cell_Entry Cellular Uptake ProTide->Cell_Entry Intracellular_ProTide Intracellular ProTide Cell_Entry->Intracellular_ProTide Hydrolysis_Ester Ester Hydrolysis (Carboxylesterase / Cathepsin A) Intracellular_ProTide->Hydrolysis_Ester Alanine_Metabolite Alanine Metabolite Hydrolysis_Ester->Alanine_Metabolite Hydrolysis_PN P-N Bond Cleavage (HINT1) Alanine_Metabolite->Hydrolysis_PN Monophosphate Nucleoside Monophosphate Hydrolysis_PN->Monophosphate Phosphorylation1 Phosphorylation (Kinase) Monophosphate->Phosphorylation1 Diphosphate Nucleoside Diphosphate Phosphorylation1->Diphosphate Phosphorylation2 Phosphorylation (Kinase) Diphosphate->Phosphorylation2 Triphosphate Active Nucleoside Triphosphate Phosphorylation2->Triphosphate

Caption: The metabolic activation pathway of this compound (ProTide) prodrugs.[7][8][9][10][11]

References

Technical Support Center: Phosphoramidate Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to phosphoramidate coupling efficiency in oligonucleotide synthesis.

Troubleshooting Guides

Low this compound coupling efficiency is a common issue in oligonucleotide synthesis that can lead to lower yields of the full-length product and increased levels of truncated sequences. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution Quantitative Data/Thresholds
Consistently low coupling efficiency across all bases Moisture Contamination: Water in reagents or solvents is a primary inhibitor of the coupling reaction.[1][2]- Use anhydrous grade acetonitrile (ACN) with a water content of <10-20 ppm.[2][3][4][5] - Ensure phosphoramidites and activators are stored in desiccators and handled under an inert, dry atmosphere. - Use an in-line drying filter for the gas supplied to the synthesizer.[2] - For hygroscopic custom amidites, dry the dissolved amidite with 3 Å molecular sieves overnight.[6]- Acetonitrile water content: <10-15 ppm is ideal.[2]
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation and have a finite shelf life.[1]- Use fresh phosphoramidites. - Allow phosphoramidite vials to equilibrate to room temperature in a desiccator before opening to prevent condensation.- Phosphoramidite solutions in anhydrous acetonitrile are typically stable for 2-3 days.[7]
Suboptimal Activator: Incorrect activator, concentration, or degraded activator solution.[1]- Use the correct activator for your phosphoramidite and synthesis scale. - Prepare fresh activator solutions regularly. - For sterically hindered phosphoramidites (e.g., RNA monomers), consider using a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8][9]- 1H-Tetrazole: 0.45 M[1] - ETT: 0.25 M - 0.75 M[1] - DCI: 0.25 M (small scale) - 1.2 M[1][8]
Instrument/Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery.[1]- Perform regular maintenance and calibration of the DNA synthesizer. - Check for leaks and blockages in the fluidics system. - Ensure accurate and consistent delivery of all reagents.N/A
Low coupling efficiency for specific bases or at specific positions Sequence-Dependent Issues: Secondary structures (e.g., hairpins in GC-rich regions) can hinder reagent access.[] Steric Hindrance: Bulky protecting groups on modified phosphoramidites can slow down the coupling reaction.[11]- Extend the coupling time for the problematic base(s).[] - Use a stronger activator or a higher concentration of the standard activator.[] - For modified phosphoramidites, consider a "double coupling" or even "triple coupling" step.[6]- Standard coupling time: ~30 seconds.[7] - Modified phosphoramidites: 5-15 minutes.[6][13]
Degraded specific phosphoramidite - Replace the specific phosphoramidite vial with a fresh one.N/A
Gradual decrease in coupling efficiency over the synthesis Solid Support Issues: Clogged pores on the solid support can restrict reagent access, especially for longer oligonucleotides.[2]- Use a solid support with a larger pore size (e.g., 2000 Å) for the synthesis of long oligonucleotides.[2] - Ensure the loading of the solid support is appropriate for the length of the oligonucleotide being synthesized.N/A
Reagent Depletion/Degradation: Phosphoramidites and activator solutions can degrade over the course of a long synthesis.- Use freshly prepared reagents for long syntheses. - If possible, have the synthesizer prepare fresh solutions from dry reagents during the run.N/A

Frequently Asked Questions (FAQs)

Q1: What is a good coupling efficiency to aim for?

A1: For routine oligonucleotide synthesis, a coupling efficiency of greater than 99% per step is desirable.[1] Even a small decrease in efficiency can significantly impact the yield of the full-length product, especially for long oligonucleotides.[2][14]

Q2: How can I monitor coupling efficiency in real-time?

A2: The most common method for real-time monitoring is by measuring the absorbance of the trityl cation released during the deblocking step.[1][7] The dimethoxytrityl (DMT) cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the previous step. A sudden drop in the signal is a clear indication of a coupling problem.[1]

Q3: What are (n-1) shortmers and how are they related to coupling efficiency?

A3: (n-1) shortmers are truncated sequences that are one nucleotide shorter than the desired full-length product. They are a direct result of failed coupling at a particular step. The unreacted 5'-hydroxyl groups are typically "capped" in the subsequent step to prevent them from participating in further chain elongation, leading to the formation of these shorter sequences.[15]

Q4: Can the choice of activator affect the formation of side products?

A4: Yes, highly acidic activators can lead to premature removal of the 5'-DMT group from the phosphoramidite monomer, which can result in the formation of (n+1) products (dimer addition).[2][16] Less acidic but more nucleophilic activators like DCI can minimize this side reaction.[8][9]

Q5: How does the synthesis of modified oligonucleotides affect coupling efficiency?

A5: Modified phosphoramidites, especially those with bulky protecting groups, can exhibit lower coupling efficiencies due to steric hindrance.[11] To overcome this, it is often necessary to extend the coupling time, use a more potent activator, or perform multiple couplings for the modified base.[6]

Experimental Protocols

Protocol 1: Real-Time Assessment of Coupling Efficiency via Trityl Cation Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Instrument Setup:

    • Ensure the DNA synthesizer is equipped with an in-line UV detector or a fraction collector to collect the detritylation solution.

    • Set the detector to measure absorbance at approximately 495 nm.[1]

  • Synthesis Initiation:

    • Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step:

    • During each deblocking step, an acidic reagent (e.g., 3% trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the newly added nucleotide.[7]

  • Data Collection:

    • The released orange-colored DMT cation is carried by the solvent through the detector.[15]

    • The instrument's software records the absorbance peak of the trityl cation for each cycle.

  • Data Analysis:

    • A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency.

    • A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.[1]

    • The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, often automated by the synthesizer's software.

Protocol 2: Post-Synthesis Purity Assessment by HPLC

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the standard protocol for the specific chemistry used.

    • Desalt the crude oligonucleotide sample using a suitable method (e.g., ethanol precipitation or a desalting column).

    • Dissolve a small aliquot of the desalted oligonucleotide in an appropriate solvent, such as nuclease-free water.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Instrumentation: Use an HPLC system equipped with a UV detector and a reverse-phase column suitable for oligonucleotide analysis (e.g., a C18 column).[17]

    • Mobile Phase: A typical mobile phase consists of two buffers:

      • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

      • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

    • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage of Buffer B over a suitable time (e.g., 0-50% Buffer B over 20 minutes).[17]

    • Detection: Monitor the absorbance at 260 nm.[17]

  • Data Interpretation:

    • The full-length product (FLP) will typically be the major, late-eluting peak.

    • Shorter, truncated sequences (failure sequences) will elute earlier.[1]

    • The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.[1]

Visualizations

phosphoramidite_coupling_workflow cluster_synthesis_cycle Phosphoramidite Synthesis Cycle cluster_troubleshooting Troubleshooting Points Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Low_Efficiency Low Coupling Efficiency? Coupling->Low_Efficiency Check Point Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step phosphoramidite synthesis cycle with a key troubleshooting checkpoint at the coupling stage.

troubleshooting_decision_tree Start Low Coupling Efficiency Detected Check_Reagents Check Reagents: - Anhydrous Solvents? - Fresh Phosphoramidites? - Fresh Activator? Start->Check_Reagents Reagent_Issue Reagent Quality Issue Check_Reagents->Reagent_Issue No Check_Instrument Check Instrument: - No Leaks? - Lines not Blocked? - Correct Reagent Delivery? Check_Reagents->Check_Instrument Yes Reagent_Issue->Check_Instrument Instrument_Issue Instrument/Fluidics Issue Check_Instrument->Instrument_Issue No Check_Sequence Sequence-Dependent Issue? (e.g., GC-rich, modified bases) Check_Instrument->Check_Sequence Yes Instrument_Issue->Check_Sequence Sequence_Solution Optimize Protocol: - Extend Coupling Time - Use Stronger Activator - Double Couple Check_Sequence->Sequence_Solution Yes Check_Support Long Oligonucleotide? Check Solid Support Check_Sequence->Check_Support No Resolved Problem Resolved Sequence_Solution->Resolved Support_Issue Solid Support Issue: - Use Larger Pore Size Check_Support->Support_Issue Yes Check_Support->Resolved No Support_Issue->Resolved

Caption: A decision tree to systematically troubleshoot low this compound coupling efficiency.

References

phosphoramidate deprotection protocol optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphoramidate Deprotection Protocol Optimization. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound deprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the three main components of oligonucleotide deprotection?

A1: Oligonucleotide deprotection can be broken down into three primary steps:

  • Cleavage: The removal of the synthesized oligonucleotide from the solid support (e.g., CPG).

  • Phosphate Deprotection: The removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: The removal of the protecting groups from the nucleobases (e.g., Bz, Ac, iBu, dmf).[1][2]

These steps are often performed concurrently in a single "one-pot" reaction.[3][4]

Q2: How do I choose the right deprotection protocol for my oligonucleotide?

A2: The choice of deprotection protocol is critical and depends on the composition of your oligonucleotide. A primary consideration is whether any components, such as dyes, quenchers, or modified bases, are sensitive to the deprotection reagents.[1][2] For standard, unmodified DNA oligos, a robust, fast protocol can be used. For oligos containing sensitive modifications, a milder deprotection strategy is necessary to prevent their degradation.[1][5]

Q3: What causes incomplete deprotection, and how can I detect it?

A3: Incomplete deprotection is a common issue, often caused by old reagents (especially ammonium hydroxide), insufficient reaction time, or suboptimal temperature.[2][6] The protecting group on guanine (dG) is typically the most difficult to remove.[1] Incomplete deprotection can be detected by analytical methods like mass spectrometry, which can reveal the presence of remaining protecting groups, or by RP-HPLC, where partially deprotected species will appear as distinct peaks.[1][6]

Q4: What is AMA, and why is it used for "UltraFast" deprotection?

A4: AMA is a deprotection reagent composed of a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine (40%).[1] It significantly accelerates the deprotection process, allowing for complete removal of protecting groups in as little as 5-10 minutes at 65°C.[1][2][6][7] This "UltraFast" method is ideal for high-throughput synthesis. However, it requires the use of Acetyl-protected dC (Ac-dC) instead of Benzoyl-protected dC (Bz-dC) to prevent a transamination side reaction that can modify the cytosine base.[1][8]

Q5: Can I deprotect an oligonucleotide containing RNA linkages using standard DNA protocols?

A5: No. If an oligonucleotide contains even a single RNA linkage, it must be treated as an RNA molecule. This requires a specific protocol to ensure the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) is retained during the initial base and phosphate deprotection steps, followed by a dedicated 2'-silyl group removal step, often using a fluoride reagent like TEA·3HF.[1][9] Using a standard DNA deprotection protocol would prematurely remove the 2' protecting group, leading to strand degradation.

Troubleshooting Guides

Issue 1: Incomplete Deprotection or Low Yield

If you observe multiple peaks in your HPLC trace or your mass spectrometry results show masses corresponding to incompletely deprotected oligonucleotides, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Incomplete Deprotection start Incomplete Deprotection Observed (HPLC/MS) check_reagents Verify Reagent Freshness (e.g., NH4OH, AMA) start->check_reagents check_conditions Review Deprotection Time and Temperature start->check_conditions use_ultrafast Switch to a Stronger Reagent (e.g., AMA) check_reagents->use_ultrafast Reagents are old increase_time Increase Deprotection Time or Temperature check_conditions->increase_time Conditions too mild verify_g Check dG Protecting Group (iBu-dG is slow, dmf-dG is faster) check_conditions->verify_g Conditions seem correct success Problem Resolved: Full Deprotection Achieved increase_time->success use_ultrafast->success verify_g->increase_time Using slow-deprotecting 'G' monomer

Caption: Workflow for troubleshooting incomplete deprotection.

Recommended Actions:

  • Check Reagents: Ensure your ammonium hydroxide or AMA solution is fresh. Ammonium hydroxide loses ammonia gas over time, reducing its efficacy.[6][10]

  • Optimize Conditions: The removal of the isobutyryl group from dG is often the rate-limiting step.[1] If using standard ammonium hydroxide, increasing the temperature to 55°C or the incubation time to 16 hours can improve results.[11] For faster deprotection, consider using dmf-dG phosphoramidite, which deprotects more rapidly.[4][7]

  • Switch to a Faster Protocol: If time is a constraint, switching to an AMA-based "UltraFast" protocol can dramatically reduce deprotection times.[1]

Issue 2: Degradation of Sensitive Dyes or Modified Bases

If your final product shows loss or modification of a fluorescent dye, quencher, or other base-labile component, your deprotection conditions are too harsh.

G cluster_1 Protocol Selection for Sensitive Oligonucleotides start Does the oligo contain sensitive components (dyes, modified bases)? no_sensitive Standard or UltraFast Deprotection (e.g., NH4OH at 55°C or AMA) start->no_sensitive No yes_sensitive Use Mild Deprotection Protocol start->yes_sensitive Yes ultramild_amidites Use UltraMILD Phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) yes_sensitive->ultramild_amidites mild_options Select Mild Reagent: - K2CO3 in Methanol - NH4OH at room temp - t-Butylamine/water ultramild_amidites->mild_options

Caption: Decision tree for selecting a deprotection protocol.

Recommended Actions:

  • Use Mild Protecting Groups: Synthesize the oligonucleotide using "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). These groups are designed to be removed under much gentler conditions.[1][2]

  • Employ Mild Deprotection Reagents: Instead of strong bases at high temperatures, use milder reagents like 0.05M potassium carbonate in methanol at room temperature or ammonium hydroxide at room temperature for an extended period.[1][2] For certain modifications like TAMRA, a solution of t-Butylamine/water (1:3) for 6 hours at 60°C is effective.[1][2]

Issue 3: Side Reactions During Deprotection

Unwanted peaks in your analytical trace that correspond to additions or modifications of your oligonucleotide are often the result of side reactions.

Common Side Reaction: Cyanoethylation The cyanoethyl protecting group removed from the phosphate backbone can react with nucleobases, particularly the N3 position of thymine, in a Michael addition reaction.[12]

G cluster_2 Cyanoethylation Side Reaction Pathway phosphate Protected Phosphate (-O-P(O)-O-CH2CH2CN) base Basic Deprotection (e.g., NH4OH) phosphate->base acrylonitrile Acrylonitrile Generation (CH2=CH-CN) base->acrylonitrile adduct N3-Cyanoethylthymine Adduct (Side Product) acrylonitrile->adduct thymine Thymine Residue (in Oligo) thymine->adduct

References

Navigating the Labyrinth of Phosphoramidate Chemistry: A Guide to Preventing Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with phosphoramidates, preventing hydrolysis during reaction workup is a critical challenge. The inherent lability of the P-N bond, particularly under acidic conditions, can lead to significant product loss and purification difficulties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your phosphoramidate compounds.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the workup and purification of phosphoramidates.

Issue 1: Significant product decomposition observed after aqueous workup.

  • Question: My 31P NMR spectrum shows a significant amount of phosphate or H-phosphonate byproducts after performing a standard aqueous workup. How can I prevent this hydrolysis?

  • Answer: Phosphoramidates are generally susceptible to acid-catalyzed hydrolysis.[1][2] The P-N bond is most stable at neutral to slightly basic pH. An aqueous workup, especially with acidic washes (e.g., NH4Cl quench), can create an acidic microenvironment that promotes decomposition.

    Solutions:

    • Maintain a Neutral to Basic pH: During aqueous extraction, use a weakly basic solution like saturated sodium bicarbonate (NaHCO3) or a phosphate buffer at pH 7.5. Avoid acidic washes.

    • Minimize Contact Time: Perform the aqueous extraction quickly and at low temperatures (e.g., in an ice bath) to reduce the time the this compound is in contact with the aqueous phase.

    • Switch to a Non-Aqueous Workup: If your product is highly sensitive, a non-aqueous workup is the most robust solution.

Issue 2: Product degrades during silica gel column chromatography.

  • Question: My crude product looks clean by NMR, but the purified fractions from my silica gel column show significant decomposition. What is causing this and how can I fix it?

  • Answer: Standard silica gel is slightly acidic and can catalyze the hydrolysis of phosphoramidates. The large surface area and prolonged contact time during chromatography exacerbate this issue.

    Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution.

      • Protocol for Silica Gel Deactivation:

        • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or pentane).

        • Add 1-3% triethylamine (TEA) to the slurry and mix thoroughly.[3][4]

        • Pack the column with the deactivated silica slurry.

        • Equilibrate the column by flushing with your chromatography eluent, which should also contain 0.1-1% TEA.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Employ an Extractive Workup: If possible, purify your compound using liquid-liquid extraction to avoid chromatography altogether.[6][7]

Issue 3: Difficulty removing byproducts from the phosphitylating agent.

  • Question: I am having trouble separating my this compound product from byproducts of the phosphitylating reagent (e.g., H-phosphonate or tetrazole).

  • Answer: These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.

    Solutions:

    • Non-Aqueous Extractive Workup: A carefully designed non-aqueous extractive workup can effectively remove these impurities.

      • Protocol for Non-Aqueous Extractive Workup:

        • After the reaction is complete, dilute the reaction mixture with a non-polar organic solvent (e.g., hexane or heptane).

        • Wash the organic phase with a polar, aprotic solvent in which the byproducts are soluble but the desired this compound is not (e.g., acetonitrile). This will partition the polar impurities into the acetonitrile layer.

        • Separate the layers and concentrate the organic phase to obtain the purified product.

    • Precipitation: In some cases, the desired this compound can be precipitated from the reaction mixture by the addition of a non-solvent, leaving the impurities in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: The hydrolysis of phosphoramidates is typically acid-catalyzed. The nitrogen atom of the this compound is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1][2] This leads to the cleavage of the P-N bond and the formation of a phosphate and an amine.

Q2: At what pH are phosphoramidates most stable?

A2: Phosphoramidates are generally most stable in neutral to slightly alkaline conditions (pH 7-9).[8] Under acidic conditions (pH < 6), the rate of hydrolysis increases significantly.[8]

Q3: Can I use protecting groups to prevent hydrolysis during workup?

A3: Yes, employing protecting groups on the this compound nitrogen can enhance stability. These protecting groups can be designed to be cleaved under specific conditions after the workup is complete.

  • Acid-Labile Protecting Groups: Groups like the tert-butyloxycarbonyl (Boc) group can be used to protect the this compound nitrogen and are readily cleaved with mild acid after purification.[9][10]

  • Base-Labile Protecting Groups: Groups such as the 9-fluorenylmethoxycarbonyl (Fmoc) group are stable to acidic conditions but can be removed with mild bases.[11][12]

  • Photolabile Protecting Groups: For highly sensitive molecules, photolabile protecting groups that can be removed with light offer an orthogonal deprotection strategy.[13]

Q4: Are there alternatives to traditional aqueous workups?

A4: Yes, non-aqueous and extractive workups are excellent alternatives for sensitive phosphoramidates.

  • Non-Aqueous Workup: This involves using anhydrous solvents and reagents to avoid introducing water into the system. Filtration through a pad of Celite or silica gel can be used to remove solid impurities.

  • Extractive Workup: This technique relies on the differential solubility of the product and impurities in immiscible organic solvents to achieve separation, thereby avoiding contact with water.[6][7]

Data Presentation: this compound Stability

Compound Type/Specific ExampleConditionHalf-life (t1/2)Reference
General PhosphoramidatesAcidic (pH < 6)Minutes to Hours[1][2][8]
General PhosphoramidatesNeutral (pH 7-7.5)Days to Weeks[14][15]
General PhosphoramidatesAlkaline (pH > 8)Generally Stable[8]
3'-amino-3'-deoxyuridylyl-3',5'-uridinepH 2-6Varies (acid-catalyzed)[8]
3'-amino-3'-deoxyuridylyl-3',5'-uridinepH > 9Varies (base-catalyzed)[8]
This compound Prodrugs of d4TpH 2.0 and 7.4Stable over several hours[15]
Glycine-derived this compoundpH 7.5, 37°C4 days[14]
Phenylalanine-derived this compoundpH 7.5, 37°C12 days[14]
POM2-C-HMBP (in 50% human plasma)Physiological pH8.4 minutes[16]
Glycine phosphonamidate prodrugs (in 50% human plasma)Physiological pH> 24 hours[16]

Experimental Protocols

Protocol 1: General Non-Aqueous Workup

  • Reaction Quenching (Anhydrous): Once the reaction is complete (monitored by TLC or NMR), quench any reactive reagents by adding a suitable anhydrous quenching agent. For example, if a phosphitylating agent was used in excess, a small amount of a hindered alcohol can be added.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction/Filtration:

    • Dissolve the residue in a minimal amount of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a non-solvent (e.g., hexane or pentane) to precipitate out solid byproducts (e.g., salts).

    • Filter the mixture through a pad of Celite to remove the solids.

    • Wash the Celite pad with the non-polar solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel

  • Silica Gel Deactivation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add triethylamine (TEA) to the slurry to a final concentration of 1-3% (v/v).

    • Stir the slurry for 15-30 minutes.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

  • Equilibration:

    • Flush the column with at least two column volumes of the eluent you will use for the separation. The eluent should also contain 0.1-1% TEA.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Visualizations

Hydrolysis_Mechanism This compound This compound (R₂N-P(O)(OR')₂) Protonation Protonation of Nitrogen This compound->Protonation H⁺ Protonated_Intermediate Protonated Intermediate (R₂NH⁺-P(O)(OR')₂) Protonation->Protonated_Intermediate Nucleophilic_Attack Nucleophilic Attack by Water Protonated_Intermediate->Nucleophilic_Attack H₂O Pentavalent_Intermediate Pentavalent Intermediate Nucleophilic_Attack->Pentavalent_Intermediate Bond_Cleavage P-N Bond Cleavage Pentavalent_Intermediate->Bond_Cleavage Products Phosphate + Amine ((HO)P(O)(OR')₂ + R₂NH) Bond_Cleavage->Products

Caption: Acid-catalyzed hydrolysis mechanism of a this compound.

Workup_Workflow Start Reaction Mixture Aqueous_Workup Aqueous Workup? Start->Aqueous_Workup Yes_Aqueous Maintain pH 7-8 (e.g., NaHCO₃ wash) Aqueous_Workup->Yes_Aqueous Yes No_Aqueous Non-Aqueous Workup Aqueous_Workup->No_Aqueous No Purification Purification Method? Yes_Aqueous->Purification No_Aqueous->Purification Chromatography Column Chromatography Purification->Chromatography Chromatography Extraction Extractive Purification Purification->Extraction Extraction Deactivate_Silica Deactivate Silica Gel (1-3% TEA) Chromatography->Deactivate_Silica Final_Product Pure this compound Extraction->Final_Product Run_Column Run Column with 0.1-1% TEA in Eluent Deactivate_Silica->Run_Column Run_Column->Final_Product

Caption: Decision workflow for this compound workup and purification.

Troubleshooting_Tree Start Low Yield or Decomposition Decomposition_Point Decomposition Occurs During: Start->Decomposition_Point Workup Aqueous Workup Decomposition_Point->Workup Workup Chromatography Column Chromatography Decomposition_Point->Chromatography Chromatography Byproduct_Issue Byproduct Removal Issues Decomposition_Point->Byproduct_Issue Purification Solution_Workup Switch to Non-Aqueous Workup or Maintain Basic pH Workup->Solution_Workup Solution_Chromatography Deactivate Silica with TEA or Use Alumina Chromatography->Solution_Chromatography Solution_Byproduct Optimize Extractive Workup or Use Precipitation Byproduct_Issue->Solution_Byproduct

Caption: Troubleshooting decision tree for this compound purification.

References

Phosphoramidate Purification Strategies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for phosphoramidate compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The three primary methods for purifying this compound compounds are High-Performance Liquid Chromatography (HPLC), silica gel column chromatography, and precipitation/liquid-liquid extraction. The choice of method depends on the scale of the purification, the required purity, the physicochemical properties of the compound, and cost considerations.

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials, reagents from the phosphitylation step, diastereomers, and degradation products such as oxidized phosphoramidates (P(V) species) and hydrolysis products. In the context of oligonucleotide synthesis, failure sequences (shorter oligonucleotides) and byproducts from capping and deprotection steps are also common.

Q3: How can I assess the purity of my this compound compound?

A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is a powerful tool for identifying and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly effective for identifying phosphorus-containing impurities and diastereomers.

Q4: What is the impact of impurities on downstream applications?

A4: Impurities in this compound building blocks, especially those used in oligonucleotide synthesis, can lead to the incorporation of incorrect units, chain termination, and the formation of side products. This can significantly reduce the yield of the desired full-length oligonucleotide and complicate its purification and biological activity assessment.

Q5: Is it necessary to separate diastereomers of chiral phosphoramidates?

A5: The necessity of separating diastereomers depends on the final application. For therapeutic oligonucleotides, regulatory agencies often require a fixed, well-characterized diastereomeric ratio or the isolation of a single diastereomer, as they can have different biological activities and toxicity profiles. For some research applications, a mixture of diastereomers may be acceptable.

Purification Methodologies: A Comparative Overview

The selection of a purification strategy is a critical step in obtaining high-purity this compound compounds. The following table summarizes the key characteristics of the most common purification methods.

Purification MethodTypical PurityTypical YieldScalabilityCostKey AdvantagesKey Disadvantages
HPLC (Reversed-Phase) >95-99%[2]Moderate to HighLow to ModerateHighHigh resolution, excellent for removing closely related impurities and diastereomers.Limited sample loading capacity, high solvent consumption, can be time-consuming for large quantities.
Silica Gel Column Chromatography >90-98%ModerateLow to ModerateModerateGood for removing bulk impurities and non-polar side products.Potential for product degradation on silica gel, lower resolution than HPLC, less suitable for large-scale purification.[3]
Precipitation/Liquid-Liquid Extraction Variable (depends on impurities)HighHighLowSimple, rapid, and cost-effective for removing highly polar or non-polar impurities, highly scalable.Lower resolution, may not be effective for removing closely related impurities.

Disclaimer: The values presented in this table are representative and can vary significantly based on the specific this compound compound, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar this compound compound.

Materials:

  • Crude this compound compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the glass column and allow the solvent to drain, ensuring the silica bed is packed evenly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (0.1-1%) to prevent degradation on the silica.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analytical and semi-preparative purification of phosphoramidates.

Instrumentation and Columns:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for semi-preparative).

Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or 50 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 260 nm for nucleosidic phosphoramidates).

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent by evaporation. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Troubleshooting Guides

HPLC Purification Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Resolution/Co-eluting Peaks 1. Inadequate separation efficiency. 2. Diastereomers are not being resolved. 3. Inappropriate gradient slope.1. Use a longer column or a column with smaller particle size. 2. Optimize the mobile phase composition and temperature. Sometimes a different stationary phase is required. 3. Decrease the gradient slope (make it shallower) to improve separation.
Product Degradation during Purification 1. Hydrolysis of the this compound on the column. 2. Oxidation of P(III) to P(V).1. Ensure the mobile phase is neutral or slightly basic. 2. Use freshly prepared, degassed solvents and handle samples promptly.
Ghost Peaks 1. Contaminants from previous injections. 2. Impurities in the mobile phase.1. Implement a thorough column washing protocol between runs. 2. Use high-purity solvents and freshly prepared mobile phases.
Silica Gel Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Product Degradation on the Column 1. Acidity of the silica gel.[3]1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Add a small percentage of triethylamine (0.1-1%) to the eluent.
Streaking of the Product on TLC/Column 1. Compound is not fully soluble in the mobile phase. 2. Column is overloaded.1. Adjust the mobile phase composition to increase solubility. 2. Reduce the amount of crude material loaded onto the column.
Poor Separation of Compound from Impurities 1. Inappropriate solvent system. 2. Column was not packed properly.1. Perform a thorough TLC analysis to find an optimal solvent system that provides good separation (Rf of the product around 0.3-0.4). 2. Repack the column carefully to ensure a homogenous stationary phase bed.
Product Elutes too Quickly or not at all 1. Mobile phase is too polar. 2. Mobile phase is not polar enough.1. Decrease the polarity of the mobile phase. 2. Gradually increase the polarity of the mobile phase.

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product crude Crude this compound Mixture hplc HPLC (High Resolution) crude->hplc Small to Medium Scale column Column Chromatography (Moderate Resolution) crude->column Small to Medium Scale precipitation Precipitation/Extraction (Bulk Separation) crude->precipitation Medium to Large Scale analysis Purity Assessment (HPLC-MS, ³¹P NMR) hplc->analysis column->analysis precipitation->analysis pure_product Pure this compound analysis->pure_product Meets Purity Specs

Caption: General experimental workflow for this compound purification.

troubleshooting_logic cluster_problem Problem Identification cluster_yield_causes Low Yield Causes cluster_purity_causes Low Purity Causes cluster_solutions Potential Solutions start Poor Purification Result low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity degradation Product Degradation? low_yield->degradation transfer_loss Physical Loss? low_yield->transfer_loss coelution Co-eluting Impurities? low_purity->coelution new_impurities New Impurities Formed? low_purity->new_impurities check_stability Add Stabilizer (e.g., TEA)/ Use Milder Conditions degradation->check_stability change_method Change Purification Method transfer_loss->change_method Consider less complex method optimize_conditions Optimize Mobile Phase/ Gradient/pH coelution->optimize_conditions new_impurities->check_stability optimize_conditions->start Re-evaluate check_stability->start Re-evaluate

References

Technical Support Center: Phosphorodiamidate Morpholino Oligomers (PMOs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phosphorodiamidate morpholino oligomers (PMOs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving PMOs, providing potential causes and solutions.

Issue 1: Difficulty Dissolving or Precipitate Formation in PMO Solution
Potential CauseRecommended Solution
Incomplete Dissolution If the lyophilized PMO pellet appears hard instead of fluffy, it may have absorbed moisture, making it difficult to resuspend. Heat the vial to 65°C and vortex. If dissolution is still incomplete, autoclave the solution on a liquid cycle. To prevent this, store lyophilized oligos in a desiccator at room temperature.[1]
High Guanine (G) Content or Modifications PMOs with high G content or certain modifications (e.g., fluorescent tags) may have reduced solubility. Autoclave the solution on a liquid cycle and vortex. Repeat if necessary.[1]
Aggregation Storing PMO solutions at room temperature can sometimes lead to aggregation. This is often reversible by autoclaving the solution.[2]
Incorrect Solvent Ensure you are using sterile, RNase-free water for dissolution. Avoid water treated with diethylpyrocarbonate (DEPC), as residual DEPC can damage PMOs.[3]
Issue 2: Loss of PMO Activity or Inconsistent Results
Potential CauseRecommended Solution
Adsorption to Container Walls Storing PMO solutions at 4°C or subjecting them to freeze-thaw cycles can cause the oligos to associate with container walls, leading to an irreversible loss of active material. It is recommended to store PMO solutions at room temperature.[2]
Incorrect Concentration Verify the concentration of your PMO stock solution. If you had difficulty dissolving the oligo, the concentration may be lower than calculated.
Degradation Due to Low pH PMOs are sensitive to acidic conditions (pH < 3).[4][5] Ensure that all solutions used with your PMOs are not acidic.
Improper Storage of Lyophilized Oligo Store lyophilized PMOs at room temperature in a tightly sealed vial to prevent moisture absorption.[6]
Issue 3: Off-Target Effects or Cellular Toxicity
Potential CauseRecommended Solution
p53-Mediated Apoptosis Some Morpholinos can induce non-target-related phenotypes, including cell death, through the activation of p53-mediated apoptosis.[7]
High PMO Concentration Use the lowest effective concentration of the PMO to minimize potential off-target effects. For in vivo zebrafish experiments, 2-10 ng injections are often sufficient. For Vivo-Morpholinos in cell culture, a final concentration of ≥ 3 µM is recommended for optimal results.[1]
Toxicity of Delivery Moiety When using PMOs conjugated with cell-penetrating peptides (CPPs) or other delivery vehicles, toxicity may be associated with the delivery moiety itself, especially at higher concentrations.[8][9]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for PMOs?

  • Lyophilized PMOs: Store at room temperature in a tightly sealed vial, preferably in a desiccator to prevent moisture absorption.[1][6]

  • PMOs in Solution: Store at room temperature.[2] Avoid storing at 4°C or freezing, as this can lead to irreversible adsorption of the oligo to the container walls.[2]

2. Are PMOs stable in serum and in the presence of enzymes?

Yes, the phosphorodiamidate morpholino backbone is highly resistant to degradation by a wide range of enzymes, including nucleases, proteases, and esterases, and is stable in serum and plasma.[3][7][8][10] This makes them well-suited for in vivo applications.

3. Can PMOs be damaged by autoclaving?

Autoclaving is a recommended method for dissolving PMOs that are difficult to resuspend and for disaggregating PMO solutions.[1][2] It is generally safe for the PMO structure. However, it is advised not to autoclave Vivo-Morpholino solutions more than once.[6]

4. My PMO is conjugated to a cell-penetrating peptide (CPP). Is the conjugate stable?

While the PMO portion of the conjugate is stable, the CPP and the linker can be susceptible to degradation.[11][12][13] The stability of the CPP-PMO conjugate depends on the specific amino acid sequence of the peptide and the type of linkage used.[12] For example, CPPs with d-amino acids are more resistant to proteolytic degradation in serum compared to their l-amino acid counterparts.[14][15]

5. How can I assess the stability of my PMO or CPP-PMO conjugate?

Several analytical techniques can be used to assess the stability and integrity of PMOs and their conjugates. These include:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Useful for detecting degradation products of both the PMO and any conjugated peptides.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of intact PMO or CPP-PMO in biological samples.[9][16]

  • Polyacrylamide Gel Electrophoresis (PAGE): Can be used to visualize the integrity of the PMO.

Quantitative Data on Stability

Table 1: Stability of Cell-Penetrating Peptide (CPP)-PMO Conjugates in Human Serum
CPP Sequence/Linker TypeStability in Human SerumObservation
PMO portion Completely StableNo degradation of the PMO backbone is observed.[12][13]
d-Configuration CPPs Completely Stabled-amino acid peptides are resistant to proteolysis.[13][14]
l-Configuration CPPs Degradedl-amino acid peptides are susceptible to enzymatic degradation.[13][14]
Thioether (maleimide) Linkage StableNo evidence of breakage.[12]
Amide Linkage StableNo evidence of breakage.[12]
Disulfide Linkage Not StableSusceptible to breakage, leading to the separation of the CPP from the PMO.[12]

Experimental Protocols

Protocol 1: Assessment of PMO Stability in Serum by MALDI-TOF MS

Objective: To determine the stability of a PMO or CPP-PMO conjugate in serum over time.

Methodology:

  • Incubation: Incubate the PMO or CPP-PMO conjugate in human or animal serum at 37°C for various time points (e.g., 0, 2, 6, 24 hours).

  • Extraction: At each time point, extract the PMO from the serum sample. A common method is guanidinium-HCl/acetonitrile extraction.

  • Sample Preparation for MALDI-TOF MS:

    • Co-crystallize the extracted sample with a suitable matrix (e.g., 2,4,6-trihydroxyacetophenone).

    • Spot the mixture onto a MALDI plate and allow it to dry.

  • Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass of the intact conjugate and any degradation products.

  • Data Analysis: Compare the mass spectra from different time points to identify any decrease in the peak corresponding to the intact molecule and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow_for_PMO_Stability_Assessment cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start PMO Sample incubation Incubate with Serum (37°C, various times) start->incubation extraction Extract PMO incubation->extraction maldi_prep Prepare MALDI Plate extraction->maldi_prep maldi_analysis MALDI-TOF MS Analysis maldi_prep->maldi_analysis data_analysis Analyze Mass Spectra maldi_analysis->data_analysis stability_determination Determine Stability Profile data_analysis->stability_determination PMO_Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue: Loss of PMO Activity cause1 Adsorption to Walls (Low Temperature Storage) issue->cause1 cause2 Chemical Degradation (Acidic pH) issue->cause2 cause3 Aggregation (Room Temp Storage) issue->cause3 solution1 Store at Room Temperature cause1->solution1 solution2 Ensure Neutral pH of Solutions cause2->solution2 solution3 Autoclave to Disaggregate cause3->solution3

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Phosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of phosphoramidate prodrugs against their corresponding parent nucleoside analogs. By employing a prodrug strategy, this compound compounds are designed to enhance intracellular delivery and subsequent activation of antiviral and anticancer agents. This guide presents supporting experimental data from studies on well-established this compound prodrugs, Remdesivir and Sofosbuvir, to illustrate the validation of their efficacy in vitro.

Superior In Vitro Efficacy of this compound Prodrugs

The core advantage of the this compound prodrug approach lies in its ability to bypass the often inefficient initial phosphorylation step of the parent nucleoside, leading to higher intracellular concentrations of the active triphosphate form. This translates to enhanced potency in cell-based assays.

Case Study 1: Remdesivir vs. GS-441524

Remdesivir (a this compound prodrug) demonstrates significantly greater in vitro antiviral activity against a range of coronaviruses compared to its parent nucleoside, GS-441524, in clinically relevant human cell lines. While the two compounds show similar potency in Vero cells, which are of monkey kidney origin, Remdesivir is markedly more potent in human lung (Calu-3) and intestinal (Caco-2) cells.[1] This difference in potency is directly correlated with the efficiency of intracellular conversion to the active triphosphate metabolite, GS-443902.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Remdesivir and GS-441524

CompoundCell LineVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Remdesivir Vero E6SARS-CoV-21.0>100>100
GS-441524 Vero E6SARS-CoV-21.1>100>90.9
Remdesivir Calu-3SARS-CoV-20.1172.8661.8
GS-441524 Calu-3SARS-CoV-20.25>100>400
Remdesivir Caco-2SARS-CoV-20.001>100>100,000
GS-441524 Caco-2SARS-CoV-20.08>100>1250
Remdesivir Huh-7HCoV-OC430.012.1210
GS-441524 Huh-7HCoV-OC434.1>100>24.4
Remdesivir HAEMERS-CoV~0.02Not ReportedNot Reported
GS-441524 HAEMERS-CoV~0.8Not ReportedNot Reported
Remdesivir HAESARS-CoV~0.03Not ReportedNot Reported
GS-441524 HAESARS-CoV0.18Not ReportedNot Reported

Data compiled from multiple sources.[1][2][3]

Intracellular Triphosphate Formation:

The enhanced potency of Remdesivir is attributed to its superior ability to generate the active triphosphate metabolite (GS-443902) within cells. In human airway epithelial (HAE) cells, Remdesivir produces approximately 20-fold more of the active triphosphate compared to GS-441524 after a 4-hour incubation.[1] This trend of more efficient triphosphate formation from Remdesivir is also observed in Calu-3, Caco-2, and Huh-7 cells.[1]

Table 2: Intracellular Triphosphate (GS-443902) Formation from Remdesivir and GS-441524

Parent Compound (10 µM)Cell LineGS-443902 Formed (pmol/million cells) after 4hFold Increase (Remdesivir vs. GS-441524)
Remdesivir Calu-3~120~4-fold
GS-441524 Calu-3~30
Remdesivir Caco-2~1000~80-fold
GS-441524 Caco-2~12.5
Remdesivir Huh-7~1160>120-fold
GS-441524 Huh-7<10
Remdesivir HAE~200~20-fold
GS-441524 HAE~10

Data compiled from multiple sources.[1]

Case Study 2: Sofosbuvir vs. Parent Nucleoside

Sofosbuvir is a this compound prodrug of the uridine nucleotide analog 2'-deoxy-2'-fluoro-2'-C-methyluridine. The parent nucleoside itself is inactive in HCV replication assays because the initial phosphorylation step is blocked.[4] The prodrug approach was therefore essential to deliver the monophosphate intracellularly, enabling its conversion to the active triphosphate form. Sofosbuvir demonstrates potent anti-HCV activity in the low micromolar to nanomolar range in Huh-7 cells, a human liver cell line.[5]

Table 3: In Vitro Anti-HCV Activity of Sofosbuvir

CompoundCell LineVirus/RepliconEC₅₀ (µM)CC₅₀ (µM)
Sofosbuvir Huh-7HCV Genotype 1b Replicon0.09>100
Sofosbuvir Huh-7HCV Genotype 1a Replicon0.04>100
Sofosbuvir Huh-7DENV110-20>240
Parent Nucleoside Huh-7HCV RepliconInactiveNot cytotoxic

Data compiled from multiple sources.[2][5]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound Prodrugs

The intracellular activation of this compound prodrugs follows a multi-step enzymatic pathway. This process is initiated by the cleavage of the amino acid ester moiety, followed by cyclization and subsequent hydrolysis to release the nucleoside monophosphate. This monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit viral replication.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion Metabolite_A Carboxylate Metabolite Prodrug_in->Metabolite_A Esterase (e.g., CatA, CES1) Metabolite_B Cyclized Intermediate Metabolite_A->Metabolite_B Intramolecular Cyclization Nuc_MP Nucleoside Monophosphate Metabolite_B->Nuc_MP Phosphoramidase (e.g., HINT1) Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate Nuc_DP->Nuc_TP Cellular Kinases Inhibition Inhibition of Viral Replication Nuc_TP->Inhibition

Caption: Intracellular activation pathway of this compound prodrugs.

Experimental Workflow for In Vitro Efficacy Validation

A standardized workflow is employed to assess the in vitro efficacy and cytotoxicity of this compound prodrugs and their parent nucleosides. This involves parallel assays to determine the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the intracellular formation of the active triphosphate metabolite.

G cluster_workflow In Vitro Efficacy Validation Workflow cluster_assays Start Start: Compound Preparation (Prodrug & Parent Drug) Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction, CPE) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity_Assay Metabolism_Assay Intracellular Metabolism Assay (LC-MS/MS or 31P NMR) Start->Metabolism_Assay Data_Analysis Data Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Metabolism_Assay->Data_Analysis EC50 EC₅₀ Determination Data_Analysis->EC50 CC50 CC₅₀ Determination Data_Analysis->CC50 TP_Quant Triphosphate Quantification Data_Analysis->TP_Quant SI Selectivity Index (SI) Calculation (CC₅₀/EC₅₀) EC50->SI CC50->SI Comparison Comparative Efficacy Evaluation TP_Quant->Comparison SI->Comparison

Caption: Workflow for in vitro validation of this compound prodrugs.

Experimental Protocols

Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50%.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound prodrug and parent nucleoside) in a serum-free medium.

  • Infection: Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for the virus until visible plaques are formed (typically 2-5 days).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value by regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability to determine the cytotoxicity of the compounds.

  • Cell Seeding: Seed host cells in 96-well plates at a predetermined density.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value by regression analysis.

Intracellular Triphosphate Formation Assay (LC-MS/MS)

This assay quantifies the intracellular concentration of the active nucleoside triphosphate metabolite.

  • Cell Treatment: Plate cells and treat with a known concentration (e.g., 10 µM) of the this compound prodrug or parent nucleoside for a specified time (e.g., 4 hours).

  • Cell Lysis and Extraction: Harvest the cells and extract the intracellular metabolites using a cold methanol/water solution.

  • Sample Preparation: Centrifuge the cell lysate to remove debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable column (e.g., porous graphitic carbon) and a gradient elution method.

  • Quantification: Use a standard curve of the known triphosphate metabolite to quantify its concentration in the cell extracts. Normalize the results to the cell number.

In Vitro Metabolism Assay (31P NMR)

This assay can be used to monitor the conversion of the this compound prodrug to its metabolites in real-time.

  • Sample Preparation: Incubate the this compound prodrug with a cell extract or a relevant enzyme (e.g., carboxypeptidase Y) in an NMR tube containing a suitable buffer.

  • 31P NMR Spectroscopy: Acquire 31P NMR spectra at different time points.

  • Data Analysis: Monitor the decrease in the signal intensity of the parent prodrug and the appearance of new signals corresponding to the metabolic intermediates and the final monophosphate product. The chemical shifts in the 31P NMR spectrum are indicative of the different phosphorus-containing species.

References

comparative analysis of phosphoramidate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphoramidate Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of key synthetic methods for the preparation of phosphoramidates, a critical functional group in medicinal chemistry and molecular biology. Phosphoramidates are integral to the design of nucleotide prodrugs (e.g., ProTides), antisense oligonucleotides, and other therapeutic agents due to their ability to enhance cell permeability and metabolic stability.[1][2] This document objectively compares the performance of the most prevalent synthesis strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.

Comparative Analysis of Key Synthesis Methods

The selection of a synthetic route for this compound construction depends on several factors, including the scale of the reaction, the nature of the substrates (e.g., small molecules vs. oligonucleotides), required purity, and tolerance for specific reagents. Below is a summary of the most common methods, highlighting their distinct advantages and limitations.

ParameterAtherton-Todd ReactionStaudinger-Phosphite ReactionPhosphoramidite Method
Primary Application Small molecule synthesis, prodrugs.[3]Small molecules, peptide modification, oligonucleotides.[4][5]Solid-phase oligonucleotide (DNA/RNA) synthesis.[6][7]
Key Reagents Dialkyl H-phosphonate, amine, base (e.g., Et₃N), carbon tetrachloride (CCl₄).[3][8]Organic azide, phosphite (e.g., trimethyl phosphite, triphenyl phosphite).[4][9]Phosphoramidite monomer, solid support-linked nucleoside, activator (e.g., tetrazole), oxidizing agent (I₂).[7][10]
Reaction Conditions Typically mild (0 °C to room temperature), but CCl₄ is toxic.[11][12]Very mild, often room temperature. Can be performed in various solvents, including water.[4]Automated, cyclic process at room temperature.[]
Typical Yields 60-95%.[11]High to quantitative conversion rates.[4]>99% coupling efficiency per cycle.[14]
Advantages In situ generation of reactive phosphorylating agent, broad substrate scope.[11]High chemoselectivity, mild conditions, tolerance of many functional groups, avoids toxic reagents.[4]Extremely high efficiency, fully automatable, scalable, "gold standard" for oligonucleotide synthesis.[6]
Disadvantages Use of highly toxic and environmentally harmful CCl₄.[9] Requires careful control of stoichiometry.[3]Requires the synthesis and handling of potentially explosive azide precursors.[9]Primarily suited for stepwise, solid-phase synthesis of polymers, not for bulk small molecule synthesis.[15]

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding the practicalities of each method.

Overview of this compound Synthesis Routes Start1 H-Phosphonate + Amine Product This compound Start1->Product Atherton-Todd Reaction (CCl₄, Base) Start2 Organic Azide + Phosphite Start2->Product Staudinger-Phosphite Reaction Start3 Phosphoryl Chloride + Alcohol + Amine Start3->Product Stokes Method

Caption: Key synthetic pathways to phosphoramidates.

Workflow: Phosphoramidite Method for Oligonucleotide Synthesis Deblock Step 1: Detritylation (Acidic Deblocking) Couple Step 2: Coupling (Add Phosphoramidite + Activator) Deblock->Couple Free 5'-OH Cap Step 3: Capping (Acetylate Unreacted 5'-OH) Couple->Cap Phosphite Triester Formed Oxidize Step 4: Oxidation (Iodine Treatment) Cap->Oxidize Failure Sequences Blocked Repeat Repeat Cycle for Next Nucleotide Oxidize->Repeat Stable Phosphate Triester Repeat->Deblock Start Next Cycle Simplified Atherton-Todd Reaction Mechanism Phosphite Dialkyl H-Phosphonate Anion Phosphite Anion Phosphite->Anion Deprotonation Base Base (e.g., Et₃N) Base->Anion Chlorophosphate Dialkyl Chlorophosphate (Reactive Intermediate) Anion->Chlorophosphate Reaction with CCl₄ Product This compound Chlorophosphate->Product Nucleophilic Attack Amine Amine (R₂NH) Amine->Product

References

A Comparative Guide to Phosphate Analogues in Therapy: Phosphoramidates vs. Phosphonates and Phosphorothioates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of the phosphate backbone of nucleos(t)ides has revolutionized the development of antiviral, anticancer, and gene-silencing therapies. By altering the canonical phosphodiester bond, medicinal chemists have overcome critical limitations of parent nucleosides, such as poor cellular permeability, metabolic instability, and dependence on viral or cellular kinases for activation. This guide provides an objective, data-driven comparison of three leading classes of phosphate analogues: phosphoramidates, phosphonates, and phosphorothioates.

Overview of Major Phosphate Analogues

Phosphate analogues are characterized by the replacement of one of the non-bridging oxygen atoms in the phosphate group. This fundamental change imparts distinct physicochemical and biological properties to the molecule.

  • Phosphoramidates (ProTides): This class features a P-N bond, where a non-bridging oxygen is replaced by a nitrogen atom, typically an amino acid ester. This modification masks the negative charge of the phosphate group, significantly enhancing cell permeability.[1] Phosphoramidates, particularly those utilizing the ProTide (Pro-nucleotide) technology, are sophisticated prodrugs designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues.[2][3] Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[2]

  • Phosphonates: Characterized by a highly stable, non-hydrolyzable phosphorus-carbon (P-C) bond, phosphonates are isosteres of phosphate esters.[4] This intrinsic stability prevents cleavage by cellular esterases and phosphatases.[4] Acyclic nucleoside phosphonates, such as Tenofovir, are potent antiviral agents that act as chain terminators after being phosphorylated to their diphosphate form by cellular kinases.[5][6]

  • Phosphorothioates: In this modification, a sulfur atom replaces a non-bridging oxygen, creating a P-S bond. This change is a cornerstone of antisense oligonucleotide (ASO) and siRNA therapies.[7] The phosphorothioate backbone confers significant resistance to degradation by cellular nucleases, thereby increasing the in vivo half-life and therapeutic efficacy of oligonucleotides.[8][9]

Mechanism of Action and Intracellular Activation

The therapeutic efficacy of most nucleoside analogues relies on their conversion to the active triphosphate form, which can then be incorporated by viral or cellular polymerases to inhibit nucleic acid synthesis. The different phosphate analogue strategies achieve this goal via distinct pathways.

Phosphoramidate (ProTide) Activation Pathway

The ProTide approach is an elegant strategy to deliver a pre-formed nucleoside monophosphate into the cell, bypassing the need for the first phosphorylation step. The activation cascade is a multi-step enzymatic process.

ProTide Activation Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space ProTide_ext This compound Prodrug (e.g., Sofosbuvir) ProTide_int This compound Prodrug ProTide_ext->ProTide_int Passive Diffusion Intermediate1 Aminoacyl Metabolite ProTide_int->Intermediate1 Ester Hydrolysis NMP Nucleoside Monophosphate Intermediate1->NMP P-N Bond Cleavage NDP Nucleoside Diphosphate NMP->NDP Phosphorylation NTP Active Nucleoside Triphosphate NDP->NTP Phosphorylation Enzyme1 Carboxylesterase / Cathepsin A Enzyme1->ProTide_int Enzyme2 HINT1 (Phosphoramidase) Enzyme2->Intermediate1 Kinase1 Cellular Kinase Kinase1->NMP Kinase2 Cellular Kinase Kinase2->NDP

ProTide intracellular activation cascade.
Phosphorothioate Antisense Oligonucleotide (ASO) Mechanism

Phosphorothioate-modified ASOs primarily function by recruiting the cellular enzyme RNase H1 to the target mRNA. This enzyme recognizes the DNA/RNA heteroduplex formed between the ASO and the mRNA, and selectively cleaves the RNA strand, leading to gene silencing.

ASO RNase H Mechanism cluster_nucleus Cell Nucleus / Cytoplasm ASO Phosphorothioate ASO (DNA) Duplex ASO/mRNA Heteroduplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Cleaved_mRNA Cleaved mRNA Fragments Duplex->Cleaved_mRNA Recruits RNaseH RNase H1 RNaseH->Duplex No_Protein No Protein Translation Cleaved_mRNA->No_Protein Leads to

RNase H-mediated gene silencing by ASOs.

Comparative Performance Data

The choice of phosphate analogue profoundly impacts a drug's efficacy, stability, and safety profile. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Antiviral Efficacy Comparison

This table compares the 50% effective concentration (EC₅₀) of representative this compound and phosphonate analogues against specific viruses. A lower EC₅₀ value indicates higher potency.

Analogue ClassCompoundVirusCell LineEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Citation
This compound RemdesivirHuman Coronavirus 229EMRC-50.07> 28.5[10][11]
Phosphonate TenofovirHuman Coronavirus 229EMRC-5Inactive-[10][11]
This compound Sofosbuvir (ProTide)Hepatitis C Virus (HCV)Replicon Assay0.09199
Phosphonate TenofovirHepatitis B Virus (HBV)HepG2 2.2.150.8> 125

Note: Data for Sofosbuvir and Tenofovir against different viruses are provided for context, as direct head-to-head data for HCV or HBV is limited by their differing mechanisms and primary viral targets.

Table 2: Pharmacokinetic & Stability Comparison

This table highlights key pharmacokinetic differences, particularly plasma stability and intracellular concentration of the active metabolite, between different prodrug strategies.

Analogue ClassCompound / ProdrugParameterValueComparisonCitation
This compound SofosbuvirPlasma Half-life (Prodrug)~0.4 hoursDesigned for rapid conversion to active form.[12]
This compound SofosbuvirPlasma Half-life (Inactive Metabolite)~27 hoursThe main circulating form is the inactive metabolite.[12]
Phosphonamidate Tenofovir Alafenamide (TAF)Plasma Tenofovir Conc.~90% LowerCompared to TDF.[4][12]
Phosphonate Tenofovir Disoproxil (TDF)Plasma Tenofovir Conc.-Baseline for comparison.[4][12]
Phosphonamidate Tenofovir Alafenamide (TAF)Intracellular TFV-DP Conc.2.4 to 7.3-fold HigherCompared to TDF, leading to greater potency at a lower dose.[12][13]
Phosphonate Tenofovir Disoproxil (TDF)Intracellular TFV-DP Conc.-Baseline for comparison.[12][13]
Phosphorothioate PS Oligonucleotide (15-mer)Elimination Half-life (t½β in mice)~24-35 minutesDemonstrates significant stability for in vivo applications.[11]
Methylphosphonate MP Oligonucleotide (15-mer)Elimination Half-life (t½β in mice)~24-35 minutesSimilar stability profile to phosphorothioates in this study.[11]

Key Experimental Protocols

Accurate determination of antiviral activity and cytotoxicity is fundamental to comparing therapeutic candidates. Below is a generalized protocol for a common in vitro method.

Protocol: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells by 50% (EC₅₀).

1. Cell Preparation:

  • One day prior to the assay, seed a suitable host cell line (e.g., Vero 76, Huh-7) into 96-well microplates to form a near-confluent monolayer.[14]
  • Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

2. Compound Dilution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions (e.g., half-log₁₀) of the compound in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM).[14][15]

3. Infection and Treatment:

  • Remove the growth medium from the cell monolayers.
  • Add the diluted compounds to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells on each plate.[15]
  • Add the virus inoculum at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells.

4. Incubation:

  • Incubate the plates at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) is widespread (>80%) in the "virus control" wells (typically 2-5 days).[14][16]

5. Quantifying Cell Viability:

  • Remove the medium and stain the remaining viable cells with a dye such as neutral red or crystal violet.[14]
  • After an incubation period, solubilize the dye.
  • Read the absorbance of each well using a spectrophotometer at the appropriate wavelength (e.g., 540 nm for neutral red).[14]

6. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
  • Determine the 50% cytotoxic concentration (CC₅₀) from a parallel plate of uninfected cells treated with the compound.[17]
  • Plot the percent inhibition of CPE against the log of the compound concentration.
  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the EC₅₀ value.[17]
  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.[17]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepCells [label="Prepare Cell Monolayers\nin 96-well Plates"]; PrepDrugs [label="Prepare Serial Dilutions\nof Antiviral Compounds"]; TreatCells [label="Add Drug Dilutions to Cells"]; InfectCells [label="Infect Cells with Virus\n(except controls)"]; Incubate [label="Incubate until CPE\nis visible in Virus Control"]; Stain [label="Stain Viable Cells\n(e.g., Neutral Red)"]; Read [label="Read Absorbance\nwith Plate Reader"]; Analyze [label="Calculate EC50 and CC50\nvia Regression Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> PrepCells; PrepCells -> TreatCells; PrepDrugs -> TreatCells; TreatCells -> InfectCells; InfectCells -> Incubate; Incubate -> Stain; Stain -> Read; Read -> Analyze; Analyze -> End; }

General workflow for an in vitro antiviral assay.

Summary and Conclusion

The selection of a phosphate analogue strategy is a critical decision in drug design, with each class offering a distinct profile of advantages and disadvantages.

FeaturePhosphoramidates (ProTides)PhosphonatesPhosphorothioates
Key Structural Feature P-N Bond (Prodrug)P-C Bond (Stable)P-S Bond (Nuclease Resistant)
Primary Advantage Bypasses first phosphorylation step; enhances cell permeability and intracellular drug levels.[1]High chemical and enzymatic stability; non-hydrolyzable backbone.[4]Excellent resistance to nuclease degradation, extending in vivo half-life.[8][9]
Primary Limitation Complex multi-step activation; potential for off-target effects of masking groups.Often requires cellular kinases for activation to di/triphosphate form; polarity can limit permeability.Can exhibit non-specific protein binding; potential for dose-dependent toxicity.[8]
Primary Application Antivirals (HCV, HIV, Ebola, SARS-CoV-2), Anticancer agents.[3]Antivirals (HIV, HBV).[5]Antisense Oligonucleotides, siRNA.[7]
Key Examples Sofosbuvir, Remdesivir, Tenofovir Alafenamide (TAF).[3]Cidofovir, Tenofovir Disoproxil Fumarate (TDF).[4]Fomivirsen, Nusinersen.

References

Illuminating the Molecular Architecture: A Comparative Guide to Confirming Novel Phosphoramidate Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel phosphoramidate compounds is a critical step in discovery and development. These molecules, with their unique phosphorus-nitrogen bond, are integral to a range of therapeutic areas, including antiviral and anticancer agents, often employed as prodrugs to enhance cellular delivery.[1] This guide provides a comprehensive comparison of the primary analytical techniques used for their structural elucidation, complete with experimental protocols and supporting data to aid in selecting the most appropriate methods for your research needs.

At a Glance: Comparing Analytical Techniques for this compound Characterization

The structural confirmation of phosphoramidates relies on a suite of sophisticated analytical techniques. Each method offers distinct advantages and limitations in terms of the information it provides, sensitivity, and sample requirements. The choice of technique is often guided by the specific research question, be it initial identification, purity assessment, or definitive 3D structural determination.

TechniqueInformation ProvidedTypical Sample AmountAnalysis TimeResolution/SensitivityKey AdvantagesLimitations
³¹P NMR Spectroscopy Phosphorus environment, P-N and P-O linkages, purity, diastereomer ratio.[2][3]5-10 mg5-30 minutesHigh resolution for phosphorus environments.[4] Good sensitivity due to 100% natural abundance of ³¹P.[5]Direct and unambiguous detection of phosphorus-containing species.[3] Excellent for purity assessment and identifying phosphorus-based impurities.[2]Provides limited information on the overall molecular structure. Integration can be inaccurate without specific quantitative setups.[5]
¹H NMR Spectroscopy Proton environment, overall molecular structure, connectivity (with 2D NMR).5-10 mg10-60 minutesHigh resolution, but spectra can be complex due to P-H coupling.[2]Provides detailed information about the organic moieties of the molecule.Complex spectra can be challenging to interpret.[2]
Mass Spectrometry (LC-MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural confirmation.[6]1 µg - 1 mg15-60 minutesHigh sensitivity (down to 0.001% for impurities).[6] High mass accuracy with HRMS.[6]Excellent for molecular weight determination and impurity profiling.[7] Can be used for sequencing of this compound oligonucleotides.Isomeric and diastereomeric compounds may not be distinguishable without chromatography.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry.[8]< 1 mg (of single crystal)Days to weeks (including crystal growth)Atomic resolution.Provides the most detailed and unambiguous structural information.[8]Requires a high-quality single crystal, which can be difficult to obtain for phosphoramidates.[8]
FTIR Spectroscopy Presence of functional groups (P=O, P-N, N-H, C=O, etc.).[9]1-10 mg5-15 minutesGood for identifying functional groups, less so for detailed structure.Rapid and non-destructive method for confirming the presence of key functional groups.[9]Provides limited structural information and is not typically used for definitive structure elucidation on its own.

Experimental Workflows and Signaling Pathways

Visualizing the process of structural confirmation and the biological context of phosphoramidates is crucial for a comprehensive understanding. The following diagrams illustrate a typical experimental workflow for characterizing a novel this compound and the activation pathway of a this compound prodrug.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of Novel this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ³¹P, 2D) Purification->NMR Initial Structure & Purity MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Xray X-ray Crystallography (if crystal available) Purification->Xray Definitive 3D Structure Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Xray->Structure_Confirmed G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Prodrug (ProTide) Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake Intermediate1 Carboxyester Hydrolysis (Esterase) Prodrug_in->Intermediate1 Intermediate2 Cyclization & Aryl Group Expulsion Intermediate1->Intermediate2 Intermediate3 Hydrolysis Intermediate2->Intermediate3 Intermediate4 Phosphoramidase (e.g., HINT1) Cleavage Intermediate3->Intermediate4 Active_MP Nucleoside Monophosphate (Active) Intermediate4->Active_MP Active_TP Nucleoside Triphosphate (Active) Active_MP->Active_TP Cellular Kinases

References

In Vivo Stability of Phosphoramidate Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of drug candidates into phosphoramidate prodrugs has emerged as a powerful approach to enhance their therapeutic potential. This design strategy aims to improve oral bioavailability, target specific tissues, and, crucially, enhance the in vivo stability of the parent drug. This guide provides an objective comparison of the in vivo stability of key this compound drugs, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Enhanced Plasma Stability: A Hallmark of this compound Prodrugs

This compound prodrugs are engineered to be stable in the bloodstream, allowing for efficient delivery to target tissues before being metabolized into their active form. This enhanced stability is a significant advantage over other prodrug strategies, such as ester-based prodrugs, which can be susceptible to premature hydrolysis by plasma esterases.

A prime example is the comparison between Tenofovir Alafenamide (TAF), a this compound prodrug, and Tenofovir Disoproxil Fumarate (TDF), an ester prodrug of the antiviral agent Tenofovir. TAF demonstrates significantly greater stability in human plasma, leading to lower systemic levels of the parent drug and a more targeted delivery to lymphocytes.[1]

Comparative In Vivo Stability Data

The following tables summarize key pharmacokinetic parameters that reflect the in vivo stability of prominent this compound drugs. It is important to note that direct head-to-head comparative studies are limited, and data are often generated under different experimental conditions. However, a comparison of reported plasma half-lives provides valuable insights into their relative stability.

DrugProdrug TypeParent DrugPlasma Half-life of ProdrugKey Metabolizing EnzymesPrimary Indication
Remdesivir This compoundGS-441524~0.48 - 1 hour[2][3][4]Carboxylesterase 1 (CES1), Cathepsin A (CatA), HINT1[5]Antiviral (COVID-19)
Sofosbuvir This compoundPSI-7851Short (rapidly metabolized)Cathepsin A (CatA), Carboxylesterase 1 (CES1), HINT1[1]Antiviral (Hepatitis C)
Tenofovir Alafenamide (TAF) This compoundTenofovir~0.5 hoursCathepsin A (CatA)[1]Antiviral (HIV, Hepatitis B)

Note: The plasma half-life of the prodrug is often short due to rapid conversion to the active metabolite within target cells, which is a desired characteristic of this prodrug approach.

Experimental Protocols for Assessing In Vivo Stability

The determination of the in vivo stability of this compound drugs involves preclinical pharmacokinetic studies, typically conducted in animal models. These studies are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).[6][7]

General Protocol for a Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the in vivo stability and pharmacokinetic profile of a this compound drug in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley rats are commonly used.[8]

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

2. Drug Administration:

  • Formulation: The this compound drug is formulated in a suitable vehicle for the intended route of administration.

  • Dosing: The drug is administered intravenously (IV) to assess systemic clearance and orally (PO) to determine oral bioavailability.

3. Sample Collection:

  • Matrix: Blood samples are collected at predetermined time points.

  • Technique: Serial blood samples are typically collected via a cannulated vein.

  • Processing: Blood is processed to plasma and stabilized to prevent ex vivo degradation of the prodrug. This can involve the addition of esterase inhibitors or immediate freezing.

4. Bioanalytical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of the prodrug and its metabolites in plasma.[9][10][11][12][13]

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix.[9]

  • Validation: The analytical method must be validated for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Half-life (t½)

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Bioavailability (F%)

Visualizing Key Processes

To better understand the mechanisms and workflows involved in the study of this compound drug stability, the following diagrams are provided.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space Prodrug This compound Prodrug Metabolite1 Intermediate Metabolite Prodrug->Metabolite1 Carboxylesterase / Cathepsin A Metabolite2 Active Nucleoside Monophosphate Metabolite1->Metabolite2 HINT1 Active_TP Active Nucleoside Triphosphate Metabolite2->Active_TP Cellular Kinases Viral Polymerase\nInhibition Viral Polymerase Inhibition Active_TP->Viral Polymerase\nInhibition

Caption: Metabolic activation pathway of this compound prodrugs.

Experimental_Workflow start Start drug_admin Drug Administration (IV & PO) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation & Stabilization blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for in vivo pharmacokinetic analysis.

Logical_Relationship stability High In Vivo Stability delivery Efficient Delivery to Target Tissue stability->delivery efficacy Improved Therapeutic Efficacy delivery->efficacy toxicity Reduced Systemic Toxicity delivery->toxicity

Caption: Relationship between stability and therapeutic outcome.

References

Data Presentation: A Side-by-Side Comparison of Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Phosphoramidate Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of phosphoramidates is crucial for advancing therapeutic innovations. This guide provides an objective comparison of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Phosphorus-31 Quantitative Nuclear Magnetic Resonance (³¹P-qNMR). To offer a practical, data-driven comparison, this guide utilizes validation data from published methods for cyclophosphamide, a well-characterized this compound drug, as a representative example.[1]

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of validated LC-MS/MS and ³¹P-qNMR methods for the analysis of cyclophosphamide.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cyclophosphamide in Human Plasma [1]

Validation ParameterPerformance Metric
Linearity Range20–15000 ng/mL
Lower Limit of Quantification (LLOQ)20 ng/mL
Accuracy (within-run)2.78% to 11.13% variation
Precision (within-run)2.78% to 11.13% variation
Accuracy (between-run)2.82% to 10.70% variation
Precision (between-run)2.82% to 10.70% variation
Mean Recovery100.1% - 101%

Table 2: Performance Characteristics of a Validated ³¹P-qNMR Method for Cyclophosphamide

Validation ParameterPerformance Metric
Linearity Range0.5 - 20 mg/mL
Limit of Quantification (LOQ)0.3 mM[2]
AccuracyHigh (direct method, less matrix effect)
Precision (%RSD)< 2%[2]
SelectivityHigh for phosphorus-containing compounds[3]
Sample ThroughputLower than LC-MS/MS

A third method, UV-Visible Spectrophotometry, can also be employed for phosphorus quantification.[4][5] This technique is generally used for the determination of total phosphorus content after conversion of the this compound to phosphate.[6][7] While simple and cost-effective, it lacks the specificity for direct this compound quantification in complex matrices and is not typically used for this purpose in pharmaceutical analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation.

LC-MS/MS Method for this compound Quantification

This method is highly sensitive and selective, making it suitable for quantifying low concentrations of phosphoramidates and their metabolites in biological matrices.[8][9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).[1]

    • Perform liquid-liquid extraction using a suitable organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.[1]

  • Chromatographic Conditions:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system.[1]

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).[1]

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.[1]

  • Mass Spectrometric Conditions:

    • System: A tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

³¹P-qNMR Method for this compound Quantification

³¹P-qNMR is a powerful tool for the analysis of phosphorus-containing compounds, offering direct quantification without the need for reference standards of the analyte itself.[3][10]

  • Sample Preparation:

    • Dissolve a known mass of the sample in a suitable deuterated solvent.

    • Add a known amount of an internal reference standard (e.g., triphenyl phosphate).

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer.

    • Pulse Sequence: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the phosphorus nuclei (e.g., 5 times the longest T₁).[1]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.[1]

  • Data Processing and Quantification:

    • Apply appropriate window functions and perform baseline correction before integration.

    • The purity or concentration of the this compound is calculated by comparing the integral of its ³¹P signal to the integral of the known amount of the internal reference standard.[1]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_LCMS LC-MS/MS Workflow cluster_NMR ³¹P-qNMR Workflow Sample_Prep Sample Preparation (e.g., LLE) UPLC UPLC Separation Sample_Prep->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quant_LCMS Quantification (Standard Curve) MSMS->Quant_LCMS Sample_Prep_NMR Sample Preparation (with Internal Standard) NMR_Acq NMR Data Acquisition Sample_Prep_NMR->NMR_Acq Data_Proc Data Processing NMR_Acq->Data_Proc Quant_NMR Quantification (Integral Comparison) Data_Proc->Quant_NMR

Comparative workflows for LC-MS/MS and ³¹P-qNMR.

G This compound This compound Prodrug Active_Drug Active Drug (Phosph(on)ate) This compound->Active_Drug Metabolic Activation Target Therapeutic Target Active_Drug->Target Inhibition/Modulation Effect Pharmacological Effect Target->Effect Signaling Cascade

References

comparative study of phosphoramidate and peptide nucleic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphoramidate and Peptide Nucleic Acids for Researchers and Drug Development Professionals

In the landscape of synthetic nucleic acid analogs, this compound and peptide nucleic acids (PNAs) have emerged as powerful tools in research and therapeutic development. Their unique chemical structures confer advantageous properties not found in natural DNA or RNA, such as enhanced stability and binding affinity. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal analog for their specific applications.

Structural and Functional Overview

This compound Nucleic Acids are analogs where a this compound linkage replaces the natural phosphodiester bond. This modification involves the substitution of a non-bridging oxygen with a nitrogen atom, resulting in a neutral backbone at physiological pH. This neutrality reduces electrostatic repulsion with target nucleic acids, contributing to increased duplex stability.[1][2]

Peptide Nucleic Acids (PNAs) represent a more radical departure from the natural nucleic acid structure.[3] The entire sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain, to which the nucleobases are attached.[4][5] This pseudopeptide backbone is also uncharged, leading to very strong and specific binding to complementary DNA and RNA sequences.[6][7][8]

Comparative Performance Data

The following tables summarize key quantitative data comparing the performance of this compound and peptide nucleic acids based on typical experimental findings.

Table 1: Hybridization and Thermal Stability

ParameterThis compound-DNA/RNA DuplexPNA-DNA/RNA DuplexReference DNA/RNA Duplex
Melting Temperature (Tm) per modification -1.1 to -3.0 °C+1.0 °C per base pairBaseline
Binding Affinity (Kd) Micromolar (µM) to Nanomolar (nM) rangeNanomolar (nM) to Picomolar (pM) rangeNanomolar (nM) range
Ionic Strength Dependence ModerateVery LowHigh

Data compiled from representative studies. Actual values may vary based on sequence, length, and experimental conditions.[2][7][9]

Table 2: Biological Stability and Off-Target Effects

ParameterThis compound Nucleic AcidsPeptide Nucleic AcidsUnmodified Oligonucleotides
Nuclease Resistance HighVery HighLow
Protease Resistance Not ApplicableVery HighNot Applicable
In vivo Half-life Longer than unmodified oligosSignificantly longer than unmodified oligosMinutes
RNase H Activation Can be engineered (chimeric)NoYes
Off-target Hybridization Lower than unmodified oligosVery low due to high specificityCan be significant

This table provides a qualitative comparison based on established properties.[1][3][4]

Key Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these nucleic acid analogs are crucial for reproducible research.

Solid-Phase Synthesis

Both this compound and peptide nucleic acids are typically synthesized using solid-phase synthesis techniques.

This compound Oligonucleotide Synthesis: This process utilizes phosphoramidite chemistry on an automated DNA synthesizer.[10][][12]

  • Support: Controlled pore glass (CPG) functionalized with the initial nucleoside.

  • Cycle Steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).[13]

    • Coupling: Activation of the incoming phosphoramidite monomer with a weak acid (e.g., tetrazole) and subsequent coupling to the 5'-hydroxyl group of the growing chain.[10]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[13]

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine). For phosphoramidates, a specific amination step is introduced.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and base-protecting groups are removed using a basic solution (e.g., ammonium hydroxide).[13]

Peptide Nucleic Acid Synthesis: PNA synthesis is analogous to solid-phase peptide synthesis.[14][15][16]

  • Support: A resin, such as MBHA resin, is commonly used.

  • Monomers: Fmoc- or Boc-protected PNA monomers are used.

  • Cycle Steps:

    • Deprotection: Removal of the Fmoc or Boc protecting group from the terminal amine.

    • Coupling: Activation of the incoming PNA monomer's carboxyl group (e.g., with HBTU) and coupling to the deprotected amine of the growing chain.

    • Capping: Acetylation of unreacted amines.

  • Cleavage and Purification: The PNA is cleaved from the resin using a strong acid (e.g., trifluoroacetic acid) and purified by reverse-phase HPLC.[16]

Thermal Melting (Tm) Analysis

This experiment determines the stability of the duplex formed between the synthetic analog and its complementary DNA or RNA strand.

  • Procedure:

    • Anneal the synthetic oligonucleotide with its complementary strand in a buffered solution.

    • Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.

Nuclease Stability Assay

This assay evaluates the resistance of the analogs to enzymatic degradation.

  • Procedure:

    • Incubate the 5'-radiolabeled synthetic oligonucleotide with a nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum).

    • Take aliquots at various time points and quench the enzymatic reaction.

    • Analyze the samples by polyacrylamide gel electrophoresis (PAGE) and autoradiography.

    • The percentage of intact oligonucleotide over time is quantified to determine its stability.[1]

Visualizing Structures and Workflows

The following diagrams illustrate the fundamental structures and a typical experimental workflow for comparing these nucleic acid analogs.

Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis and Purification cluster_characterization Biophysical and Biological Characterization synthesis_pna Solid-Phase Synthesis of PNA purification HPLC Purification synthesis_pna->purification synthesis_this compound Solid-Phase Synthesis of this compound synthesis_this compound->purification hybridization Hybridization with Target DNA/RNA purification->hybridization stability_assay Nuclease/Protease Stability Assay purification->stability_assay cell_uptake Cellular Uptake Studies purification->cell_uptake tm_analysis Thermal Melting (Tm) Analysis hybridization->tm_analysis data_analysis Data Analysis and Comparison tm_analysis->data_analysis stability_assay->data_analysis activity_assay In vitro/In vivo Activity Assay cell_uptake->activity_assay activity_assay->data_analysis

References

Validating Target Engagement of Phosphoramidate Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a phosphoramidate inhibitor directly interacts with its intended target within a cellular context is a pivotal step in drug discovery. This guide provides an objective comparison of key methodologies for validating target engagement, complete with experimental protocols and supporting data to aid in the selection of the most suitable approach.

This compound-based compounds represent a versatile class of molecules with significant therapeutic potential, often designed as inhibitors of kinases and other enzymes. Verifying that these molecules reach and bind to their intended targets in a complex cellular environment is crucial for establishing a clear mechanism of action and for the successful development of effective therapeutics. This guide explores and compares three widely-used techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Photoaffinity Labeling.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement validation method depends on several factors, including the nature of the target protein, the properties of the this compound inhibitor, available resources, and the specific experimental question being addressed. The following table summarizes the key features of CETSA, DARTS, and Photoaffinity Labeling to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling
Principle Ligand binding alters the thermal stability of the target protein.[1][2][3]Ligand binding protects the target protein from proteolytic degradation.[4][5][6]A photoreactive group on the inhibitor forms a covalent bond with the target upon UV irradiation.[7][8]
Compound Modification Not required.Not required.Requires synthesis of a photoreactive analog.[8]
Cellular Context Can be performed in intact cells, cell lysates, or tissue samples.[1][9]Typically performed in cell or tissue lysates.[5][6]Can be performed in intact cells or cell lysates.[7][8]
Key Outputs Confirmation of intracellular target engagement, estimation of cellular potency (EC50).[10][11]Identification of direct binding partners, validation of target engagement.[5][6]Direct identification of binding partners, potential for binding site mapping.[7][8]
Advantages - Label-free and applicable to native proteins.[1] - Can be performed in intact cells, providing physiological relevance.[9] - High-throughput formats are available.[12][13][14]- Label-free and does not require protein modification.[5] - Can identify unknown targets.[6] - Relatively simple and quick to perform.[5]- Provides direct evidence of binding through covalent linkage.[7] - Can identify transient or weak interactions.[8] - Enables mapping of the binding site.[7]
Disadvantages - Requires a specific antibody for detection (Western blot-based).[12] - Not all proteins exhibit a significant thermal shift upon ligand binding.[15] - Optimization of heating conditions can be time-consuming.[16]- Performed in lysates, which may not fully reflect the intracellular environment.[16] - Requires careful optimization of protease concentration and digestion time.[4] - May not be suitable for all proteins or all binding interactions.[15]- Requires chemical synthesis of a modified probe, which can be challenging and may alter compound activity.[8] - UV irradiation can potentially damage cells or proteins.[17] - Non-specific labeling can be an issue.[8]
Throughput Medium to High.[12][13]Low to Medium.[15]Low to Medium.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of target engagement studies. Below are generalized protocols for CETSA, DARTS, and Photoaffinity Labeling.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[2][3]

1. Cell Treatment:

  • Culture cells to approximately 80% confluency.

  • Treat cells with the this compound inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

2. Heating Step:

  • Harvest cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

3. Cell Lysis:

  • Lyse the cells to release intracellular proteins, for example, by freeze-thaw cycles or by adding a lysis buffer.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

5. Protein Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody against the target protein.

  • A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.

6. Data Analysis:

  • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature to generate melting curves.

  • A shift in the melting curve in the presence of the this compound inhibitor indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

The DARTS assay relies on the principle that ligand binding can protect a protein from protease digestion.[4][5]

1. Cell Lysis and Protein Quantification:

  • Harvest and lyse cells in a non-denaturing buffer.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Aliquot the cell lysate and treat with the this compound inhibitor or a vehicle control.

  • Incubate at room temperature to allow for binding.

3. Protease Digestion:

  • Add a protease (e.g., pronase, thermolysin) at an optimized concentration to each aliquot.

  • Incubate for a specific time to allow for limited proteolysis.

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

4. Western Blot Analysis:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

  • A stronger band in the inhibitor-treated sample compared to the control indicates protection from degradation and thus target engagement.

Photoaffinity Labeling Protocol

This technique uses a photoreactive version of the inhibitor to covalently label the target protein upon UV irradiation.[7][8]

1. Probe Synthesis:

  • Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne) into the this compound inhibitor.[18][19]

2. Cell Treatment and UV Irradiation:

  • Treat cells with the photoaffinity probe.

  • Irradiate the cells with UV light at a specific wavelength to induce covalent cross-linking between the probe and its binding partners.

3. Cell Lysis and Reporter Tag Conjugation (if applicable):

  • Lyse the cells.

  • If an alkyne tag was used, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide).

4. Enrichment of Labeled Proteins:

  • Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the proteins that are covalently bound to the probe.

5. Identification of Target Proteins:

  • Elute the enriched proteins and identify them using mass spectrometry.

6. Validation:

  • Validate the identified targets using orthogonal methods, such as Western blotting or by performing competition experiments with the unmodified this compound inhibitor.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex workflows and biological contexts of these experiments.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result start Cells in Culture treatment Treat with This compound Inhibitor start->treatment heat Heat Shock treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation western_blot Western Blot (Quantify Soluble Target) centrifugation->western_blot result Thermal Shift Indicates Target Engagement western_blot->result

CETSA Experimental Workflow.

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis cluster_result Result start Cell Lysis quantification Protein Quantification start->quantification treatment Incubate with This compound Inhibitor quantification->treatment digestion Limited Proteolysis treatment->digestion western_blot Western Blot (Detect Target Protein) digestion->western_blot result Increased Band Intensity Indicates Target Engagement western_blot->result

DARTS Experimental Workflow.

Photoaffinity_Labeling_Workflow cluster_probe Probe & Treatment cluster_crosslinking Crosslinking & Enrichment cluster_analysis Analysis cluster_result Result synthesis Synthesize Photoaffinity Probe treatment Treat Cells with Probe synthesis->treatment uv UV Irradiation (Covalent Crosslinking) treatment->uv lysis Cell Lysis uv->lysis enrichment Affinity Purification (e.g., Streptavidin Beads) lysis->enrichment ms Mass Spectrometry (Identify Bound Proteins) enrichment->ms result Identification of Direct Binding Partners ms->result

Photoaffinity Labeling Workflow.

Conclusion

Validating the target engagement of this compound inhibitors is a critical endeavor in drug discovery. CETSA, DARTS, and Photoaffinity Labeling each offer unique advantages and present different challenges. CETSA is a powerful tool for confirming intracellular target engagement without modifying the compound of interest. DARTS provides a straightforward method for identifying direct binding partners in cell lysates. Photoaffinity labeling, while requiring more upfront chemical synthesis, offers the most direct evidence of binding and the potential for mapping the interaction site. The selection of the most appropriate method will depend on the specific goals of the study, the available resources, and the characteristics of the this compound inhibitor and its target. A multi-pronged approach, potentially combining a label-free method like CETSA or DARTS with a direct covalent labeling method, can provide the most robust validation of target engagement.

References

Assessing Off-Target Effects of Phosphoramidate-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidate-based drugs, particularly antisense oligonucleotides (ASOs) and nucleotide prodrugs, represent a significant advancement in therapeutic technology. Their design often enhances stability, cell permeability, and overall efficacy. However, understanding and mitigating off-target effects remains a critical aspect of their preclinical and clinical development. This guide provides a comparative analysis of methods to assess these off-target effects, presents supporting experimental data, and details relevant experimental protocols.

Understanding Off-Target Effects of this compound-Based Drugs

Off-target effects of this compound-based drugs can be broadly categorized into two main classes:

  • Hybridization-dependent off-target effects: These are primarily associated with ASOs and other nucleotide-based therapies. They occur when the oligonucleotide sequence binds to unintended mRNA transcripts with sufficient complementarity, leading to the modulation of non-target gene expression. This can result in unintended cleavage of mRNA by RNase H or steric hindrance of translation.[1][2]

  • Hybridization-independent off-target effects: These effects are not related to the specific nucleotide sequence but rather to the chemical nature of the drug molecule, including the this compound moiety and any associated prodrug components. These can include unintended interactions with proteins, such as kinases, or cellular toxicity resulting from the metabolic byproducts of the drug.[3][4]

Comparative Analysis of Off-Target Effects

Assessing the off-target profile of a this compound-based drug requires a multi-pronged approach, comparing it against relevant alternatives.

This compound ASOs vs. Phosphorothioate ASOs

Phosphorothioate (PS) linkages are a common modification in ASOs to increase nuclease resistance. While effective, they can also contribute to off-target effects and toxicity. This compound modifications, such as phosphorodiamidate morpholino oligomers (PMOs), offer an alternative with a distinct off-target profile.[4][5]

Table 1: Comparison of Off-Target Gene Expression Changes

FeatureThis compound Morpholino Oligomer (PMO)Phosphorothioate (PS) ASOKey Findings
Mechanism Steric blocking of translation or splicingRNase H-mediated degradation of target mRNAPMOs do not activate RNase H, potentially reducing promiscuous mRNA degradation.[5]
Off-Target Hybridization Can still occur based on sequence complementarityCan still occur based on sequence complementarityOff-target effects are sequence-dependent for both.[6]
Protein Binding Neutral backbone reduces non-specific protein bindingCharged backbone can lead to interactions with various proteinsReduced protein binding with PMOs may lead to lower toxicity.[5][7]
Immune Stimulation Generally lower immunogenicityG-rich motifs in PS-ASOs can stimulate immune responsesThe neutral charge of PMOs contributes to their reduced immunogenic potential.[4]

Note: Specific quantitative data from head-to-head RNA-sequencing studies are often proprietary and not publicly available in a standardized format. The findings above are based on mechanistic understanding and qualitative reports from the cited literature.

This compound Prodrugs vs. Other Prodrug Moieties

This compound prodrugs, like Tenofovir Alafenamide (TAF), are designed to improve the delivery and intracellular concentration of the active drug compared to earlier formulations like Tenofovir Disoproxil Fumarate (TDF).[8][9]

Table 2: Comparison of Antiviral Activity and Off-Target Effects

DrugProdrug MoietyIntracellular Active Metabolite LevelsPlasma StabilityOff-Target Effects/Toxicity
Tenofovir Alafenamide (TAF) This compoundHigherImprovedReduced systemic exposure to tenofovir, leading to lower renal and bone toxicity compared to TDF.[9][10][11]
Tenofovir Disoproxil Fumarate (TDF) Bis-isopropoxymethylesterLowerLowerHigher plasma concentrations of tenofovir are associated with a greater risk of kidney and bone density issues.[8]
Toxicity of Prodrug Metabolites

The cleavage of the prodrug moiety releases metabolites that can have their own off-target toxicities.

Table 3: Cytotoxicity of this compound and Alternative Prodrug Metabolites

Prodrug MoietyMetaboliteCell LineED50 (µM)Conclusion
Phenyl this compound PhenolBxPC3>256Phenol metabolite shows low toxicity.[1]
1-Naphthyl this compound 1-NaphtholBxPC382Naphthyl metabolites exhibit significant cytotoxicity.[1]
2-Naphthyl this compound 2-NaphtholBxPC3212-Naphthol is more cytotoxic than 1-naphthol in this cell line.[1]
Bis-amidate L-alanine benzyl esterBxPC3>256Amino acid ester metabolites show low toxicity.[1]
CycloSal Salicyl alcoholBxPC3>256Salicyl alcohol metabolite shows low toxicity.[1]

Experimental Protocols for Off-Target Effect Assessment

Genome-Wide Off-Target Analysis using RNA Sequencing

Objective: To identify and quantify unintended changes in the transcriptome following treatment with a this compound-based drug.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the this compound drug, a suitable control (e.g., a non-phosphoramidate analog or a scrambled sequence control), and a vehicle control for a specified time course.

  • RNA Extraction: Isolate total RNA from the cells using a method that yields high-quality, intact RNA. Assess RNA integrity using a bioanalyzer.[12]

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.[13][14]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to controls.[2][6]

Off-Target Kinase Inhibition Assessment

Objective: To determine if a this compound-based drug or its metabolites inhibit the activity of non-target kinases.

Methodology:

  • Kinase Panel Screening: Utilize a commercial service (e.g., KINOMEscan™) that employs a binding assay to quantify the interaction of the test compound with a large panel of purified kinases.

  • In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay):

    • Reagent Preparation: Prepare serial dilutions of the test compound, the kinase of interest, the appropriate substrate, and ATP.

    • Kinase Reaction: In a multi-well plate, incubate the kinase with the test compound, followed by the addition of the substrate and ATP to initiate the reaction.

    • ADP Detection: After a set incubation time, add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

Objective: To assess the toxic effects of this compound drugs and their metabolites on cells.

Methodology (Example: MTT Assay): [15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and/or its metabolites) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the ED50 (effective dose for 50% reduction in viability).[1]

Visualizing Workflows and Pathways

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Sequence_Analysis Sequence Analysis (for ASOs) Off_Target_Prediction Off-Target Prediction Sequence_Analysis->Off_Target_Prediction RNA_Sequencing RNA Sequencing Off_Target_Identification Off-Target Identification RNA_Sequencing->Off_Target_Identification Kinase_Profiling Kinase Profiling Kinase_Profiling->Off_Target_Identification Cytotoxicity_Assays Cytotoxicity Assays Toxicity_Assessment Toxicity Assessment Cytotoxicity_Assays->Toxicity_Assessment Animal_Models Animal Models Drug_Candidate This compound Drug Candidate Drug_Candidate->Sequence_Analysis Sequence-based prediction Drug_Candidate->RNA_Sequencing Drug_Candidate->Kinase_Profiling Drug_Candidate->Cytotoxicity_Assays Off_Target_Prediction->RNA_Sequencing Guide selection of off-target genes Off_Target_Identification->Animal_Models Validate functional consequences Toxicity_Assessment->Animal_Models Confirm in vivo toxicity

Signaling_Pathway Drug This compound Nucleotide Analog On_Target_Kinase On-Target Kinase Drug->On_Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase Drug->Off_Target_Kinase Inhibition Downstream_On_Target Desired Downstream Effect On_Target_Kinase->Downstream_On_Target Signaling Cascade Downstream_Off_Target Adverse Downstream Effect Off_Target_Kinase->Downstream_Off_Target Signaling Cascade

Logical_Relationship cluster_aso Antisense Oligonucleotide cluster_prodrug Prodrug Phosphoramidate_Drug This compound Drug Sequence Nucleotide Sequence Phosphoramidate_Drug->Sequence Backbone This compound Backbone Phosphoramidate_Drug->Backbone Active_Drug Active Drug Moiety Phosphoramidate_Drug->Active_Drug Prodrug_Metabolites Prodrug Metabolites Phosphoramidate_Drug->Prodrug_Metabolites Hybridization_Off_Target Hybridization-Dependent Off-Target Effects Sequence->Hybridization_Off_Target Non_Hybridization_Off_Target Hybridization-Independent Off-Target Effects Backbone->Non_Hybridization_Off_Target Protein binding, immunostimulation Active_Drug->Non_Hybridization_Off_Target e.g., Kinase inhibition Prodrug_Metabolites->Non_Hybridization_Off_Target Cytotoxicity

Conclusion

The assessment of off-target effects is a cornerstone of the development of safe and effective this compound-based therapeutics. A comprehensive evaluation should include a combination of in silico predictions, genome-wide transcriptomic analyses, biochemical assays for protein interactions, and cytotoxicity studies. By comparing the off-target profiles of this compound drugs with relevant alternatives, researchers can make informed decisions to optimize lead candidates and minimize potential adverse effects, ultimately leading to safer and more effective medicines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phosphoramidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical waste are fundamental to maintaining a safe and compliant laboratory environment. Phosphoramidates, a class of organophosphorus compounds, demand careful handling and disposal due to their potential toxicity and the hazardous nature of their byproducts. This guide provides a comprehensive, step-by-step procedure for the safe disposal of phosphoramidate waste, focusing on chemical degradation and other approved methods, to ensure you have the essential, immediate safety and logistical information for your operational planning.

Core Principles of this compound Disposal

The recommended primary method for the disposal of this compound waste is a two-stage chemical degradation process. This involves an initial hydrolysis of the this compound bond, which is typically catalyzed by acid.[1] This breaks the P-N bond, resulting in phosphoric acid derivatives and an amine.[1] The subsequent step is the neutralization of these byproducts to a safe pH range before their final disposal as hazardous waste.[1]

Given that the toxicological properties of many phosphoramidates are not extensively documented, it is crucial to handle these compounds and their waste with a high degree of caution, utilizing appropriate personal protective equipment (PPE) at all times.[1]

An alternative method, when chemical degradation is not feasible, is high-temperature incineration conducted by a licensed waste disposal facility.[1]

Quantitative Data for Chemical Degradation

The following table summarizes the key quantitative parameters for the chemical degradation disposal procedure.[1]

ParameterValueNotes
Acid Concentration for Hydrolysis1 MA strong acid such as HCl or H₂SO₄ is recommended.[1]
Reaction Time for HydrolysisMinimum 24 hoursThis ensures the complete degradation of the this compound.[1]
Base Concentration for Neutralization1 MA strong base like NaOH is effective for this purpose.[1]
Final pH of Waste Solution6.0 - 8.0A neutral pH is targeted for safe handling and disposal.[1]

Detailed Experimental Protocol: Chemical Degradation

This protocol details the chemical degradation of this compound waste through acid-catalyzed hydrolysis followed by neutralization.

Materials and Equipment:

  • Appropriate Personal Protective Equipment (PPE): chemical safety goggles, rubber gloves, lab coat.[2]

  • Fume hood

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

  • 1 M solution of a strong acid (e.g., HCl or H₂SO₄)

  • 1 M solution of a strong base (e.g., NaOH)

  • pH indicator strips or a calibrated pH meter

  • Designated hazardous waste container, clearly labeled

Procedure:

  • Preparation: Ensure all operations are conducted in a well-ventilated fume hood. Wear all required PPE.

  • Acid Hydrolysis: For each volume of this compound waste, slowly and cautiously add an equal volume of a 1 M strong acid solution.[1] For example, add 100 mL of 1 M HCl to 100 mL of this compound waste. The addition should be done in small portions to control any potential exothermic reaction.

  • Reaction: Gently stir the resulting mixture using a stir plate and stir bar. Allow the reaction to proceed for a minimum of 24 hours to ensure complete hydrolysis of the this compound.[1]

  • Neutralization: After the 24-hour hydrolysis period, begin the neutralization process by slowly adding a 1 M strong base solution to the acidic waste. Add the base in small increments, stirring continuously.

  • pH Monitoring: Frequently monitor the pH of the solution using pH indicator strips or a pH meter.[1] Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.[1]

  • Final Disposal: Once the solution is neutralized, carefully transfer it to a designated hazardous waste container.[1] Ensure the container is clearly and accurately labeled with its contents.[1]

  • Waste Collection: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

Alternative Disposal Method: High-Temperature Incineration

In situations where chemical degradation is not a viable option, high-temperature incineration is the recommended alternative.[1] This process must be carried out by a licensed and approved waste disposal facility to ensure compliance with all local, state, and federal regulations.[2] Do not attempt to incinerate chemical waste in standard laboratory equipment.

This compound Disposal Workflow

start This compound Waste decision Chemical Degradation Feasible? start->decision hydrolysis Acid Hydrolysis (1M Strong Acid, 24h min) decision->hydrolysis Yes incineration High-Temperature Incineration by Licensed Facility decision->incineration No neutralization Neutralization (1M Strong Base to pH 6-8) hydrolysis->neutralization collection Collect in Labeled Hazardous Waste Container neutralization->collection end_disposal Final Disposal via EH&S or Licensed Contractor collection->end_disposal incineration->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoramidate
Reactant of Route 2
Phosphoramidate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。